Product packaging for 8-Chloroisoquinoline-1-carbonitrile(Cat. No.:CAS No. 1231761-26-4)

8-Chloroisoquinoline-1-carbonitrile

Numéro de catalogue: B1471815
Numéro CAS: 1231761-26-4
Poids moléculaire: 188.61 g/mol
Clé InChI: AAVWILXYOHVHQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloroisoquinoline-1-carbonitrile is a high-purity chemical compound with the molecular formula C10H5ClN2, intended for research and development purposes . As a substituted isoquinoline, it serves as a versatile synthetic intermediate and valuable building block in organic chemistry, particularly in the exploration of nitrogen-containing heterocycles which are of significant interest in medicinal chemistry . Researchers utilize this and similar chlorinated and cyanated isoquinoline derivatives in the synthesis of more complex molecules for pharmaceutical testing . For example, related chloroisoquinoline carbonitriles are used as key intermediates in the preparation of inhibitor compounds for various biological targets . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data for 8-Chloroisoquinoline for appropriate handling and storage procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClN2 B1471815 8-Chloroisoquinoline-1-carbonitrile CAS No. 1231761-26-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-chloroisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-3-1-2-7-4-5-13-9(6-12)10(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVWILXYOHVHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1231761-26-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 8-Chloroisoquinoline-1-carbonitrile. This guide provides a comprehensive overview based on available information for this compound and closely related structural analogs. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This compound is a halogenated derivative of the isoquinoline scaffold, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The presence of the chloro and cyano groups at positions 8 and 1, respectively, significantly influences the molecule's electronic properties and potential for chemical interactions.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1-Chloroisoquinoline-8-carbonitrile (Analog)[1]1-Chloroisoquinoline-4-carbonitrile (Analog)
CAS Number 1231761-26-41231761-24-253491-80-8
Molecular Formula C₁₀H₅ClN₂C₁₀H₅ClN₂C₁₀H₅ClN₂
Molecular Weight 188.62 g/mol 188.61 g/mol 188.62 g/mol
Appearance Not specifiedPowder[1]Solid
Purity Not specified≥95%[1]95%
Storage Not specifiedNot specifiedKeep in dark place, sealed in dry, 2-8°C

Spectroscopic Data (Predicted and Analog-Based)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline ring system. The carbon atom attached to the cyano group is expected to appear in the range of 115-125 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic isoquinoline core.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is anticipated.

Experimental Protocols (General Methodologies for Analog Synthesis)

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, general methods for the synthesis of substituted isoquinolines can be adapted. A plausible synthetic approach is outlined below.

Workflow for a Potential Synthesis Route

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Substituted o-tolualdehyde Substituted o-tolualdehyde Formation of tert-butylimine Formation of tert-butylimine Substituted o-tolualdehyde->Formation of tert-butylimine Nitrile Nitrile Condensation Condensation Nitrile->Condensation Lithiation Lithiation Formation of tert-butylimine->Lithiation Lithiation->Condensation Electrophilic Trapping Electrophilic Trapping Condensation->Electrophilic Trapping This compound This compound Electrophilic Trapping->this compound

Caption: A potential synthetic workflow for this compound.

General Experimental Procedure (Based on Analogous Syntheses):

  • Formation of the Imine: A suitably substituted o-tolualdehyde would be reacted with tert-butylamine to form the corresponding tert-butylimine.

  • Lithiation: The tert-butylimine is then treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a lithiated intermediate.

  • Condensation with a Nitrile: The lithiated species is reacted with a suitable nitrile, which in this case would introduce the carbonitrile group at the 1-position.

  • Cyclization and Aromatization: The resulting intermediate would undergo spontaneous or acid-catalyzed cyclization and subsequent aromatization to yield the isoquinoline core.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is scarce, the broader class of quinoline and isoquinoline derivatives has been extensively studied for its anticancer and antimicrobial properties. It is plausible that this compound shares some of these activities.

4.1. Potential Anticancer Activity

Quinoline and isoquinoline derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Signaling Pathways Targeted by Chloro-isoquinoline Analogs

G cluster_compound This compound (Hypothesized) cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition MAPK MAPK Pathway Compound->MAPK Modulation NFkB NF-kB Pathway Compound->NFkB Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Hypothesized signaling pathways potentially modulated by this compound.

  • PI3K/Akt/mTOR Pathway: Many quinoline-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and survival. Some isoquinoline alkaloids have been shown to modulate this pathway.

  • NF-κB Pathway: The NF-κB signaling pathway plays a key role in inflammation and cancer. Certain quinoline derivatives have been found to inhibit this pathway, leading to anti-inflammatory and anti-tumor effects.

4.2. Potential Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] While this compound is not a classic quinolone antibiotic, its core structure suggests it may possess antimicrobial properties. The mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

General Workflow for Antimicrobial Activity Screening

G cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Incubation Incubation Bacterial Culture->Incubation Compound Solution This compound (Varying Concentrations) Compound Solution->Incubation Measurement of Bacterial Growth\n(e.g., OD600) Measurement of Bacterial Growth (e.g., OD600) Incubation->Measurement of Bacterial Growth\n(e.g., OD600) Determination of MIC Determination of Minimum Inhibitory Concentration (MIC) Measurement of Bacterial Growth\n(e.g., OD600)->Determination of MIC

Caption: A general experimental workflow for determining the antimicrobial activity of a compound.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium.

  • Serial Dilution of the Compound: A series of dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well containing the compound dilutions.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct experimental data for this specific compound is limited, the extensive research on related quinoline and isoquinoline derivatives provides a strong rationale for its further investigation. The synthesis, detailed characterization, and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule.

References

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound featuring an isoquinoline core substituted with a chlorine atom at the 8th position and a nitrile group at the 1st position. This molecule and its isomers are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the isoquinoline scaffold. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on experimental data and methodologies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the rigid, bicyclic aromatic system of isoquinoline. The electronic properties of the ring are influenced by the electron-withdrawing nature of the chlorine and nitrile substituents.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound1-Chloroisoquinoline-8-carbonitrile1-Chloroisoquinoline-4-carbonitrile1-Chloroisoquinoline-6-carbonitrile1-Chloroisoquinoline-5-carbonitrile
Molecular Formula C₁₀H₅ClN₂C₁₀H₅ClN₂C₁₀H₅ClN₂C₁₀H₅ClN₂C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol 188.61 g/mol [1]188.61 g/mol [2]188.61 g/mol [3]188.61 g/mol [4]
CAS Number 1231761-26-41231761-24-2[1]53491-80-8[5]1260664-41-2[3]1231761-23-1[4]
Appearance Not specifiedPowder[1]Solid[5]Not specifiedNot specified
Melting Point 80-82 °CNot specifiedNot specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Purity Not specified≥95%[1]95%[5]Not specifiedNot specified

Note: Detailed experimental data for this compound is limited in publicly available literature. Data for isomers is provided for comparative purposes.

Synthesis and Experimental Protocols

Conceptual Experimental Workflow: Synthesis of this compound

G Start 8-Chloroisoquinoline Reaction Cyanation Reaction Start->Reaction Reagent Cyanating Agent (e.g., KCN, Zn(CN)2) Reagent->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Catalyst Catalyst (e.g., Palladium complex) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Chloroisoquinoline- 1-carbonitrile Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

General Protocol for Cyanation of a Chloro-aromatic Compound (Illustrative):

  • Materials: 8-Chloroisoquinoline (starting material), a cyanide source (e.g., potassium cyanide or zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable solvent (e.g., DMF or DMSO), and reagents for workup and purification.

  • Procedure:

    • To a solution of 8-chloroisoquinoline in an anhydrous solvent, the cyanide source and the palladium catalyst are added under an inert atmosphere.

    • The reaction mixture is heated to an elevated temperature (typically 80-150 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Note: This is a generalized protocol and the specific conditions (reagents, temperature, reaction time) would need to be optimized for the synthesis of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data Ranges for this compound

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.0-9.0 ppm
¹³C NMR Aromatic Carbonsδ 120-150 ppm
Nitrile Carbon (C≡N)δ 115-125 ppm
IR Spectroscopy Nitrile (C≡N) Stretch2220-2260 cm⁻¹
C-Cl Stretch600-800 cm⁻¹
Aromatic C=C Stretch1400-1600 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z ≈ 188 (with characteristic isotope pattern for Chlorine)

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of quinoline and isoquinoline derivatives has been extensively investigated for various therapeutic applications, including as anticancer and antimicrobial agents. The mechanism of action for some quinoline-based drugs involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication.[6]

Hypothesized Signaling Pathway for Anticancer Activity of Quinolone Derivatives

G Molecule 8-Chloroisoquinoline- 1-carbonitrile Topoisomerase Topoisomerase II Molecule->Topoisomerase Inhibition DNA_Replication DNA Replication Topoisomerase->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

References

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile: Properties, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, potential biological activities, and plausible mechanisms of action based on current research on related isoquinoline derivatives.

Physicochemical Properties

This compound is a substituted isoquinoline, a class of compounds known for its wide range of biological activities. The key quantitative data for this compound and its isomers are summarized below.

PropertyValueReference(s)
Molecular Weight 188.61 g/mol [1][2][3]
Chemical Formula C₁₀H₅ClN₂[2][3]
Appearance Powder[1]
Purity ≥95% (typical)[1]
CAS Number 1231761-26-4

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

A potential two-step synthesis could involve the chlorination of a suitable isoquinoline precursor followed by cyanation.

Step 1: Synthesis of 1,8-dichloroisoquinoline from 8-chloroisoquinolin-1(2H)-one.

  • Reagents and Materials:

    • 8-chloroisoquinolin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Ice bath

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Eluent (e.g., ethyl acetate/petroleum ether mixture)

  • Procedure:

    • In a round-bottom flask, suspend 8-chloroisoquinolin-1(2H)-one in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to yield 1,8-dichloroisoquinoline.

Step 2: Cyanation of 1,8-dichloroisoquinoline to this compound.

  • Reagents and Materials:

    • 1,8-dichloroisoquinoline

    • Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)₂)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Solvent (e.g., Dimethylformamide - DMF)

    • Round-bottom flask

    • Inert atmosphere (Nitrogen or Argon)

    • Heating mantle

    • Diatomaceous earth

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 1,8-dichloroisoquinoline, potassium cyanide (or zinc cyanide), and a palladium catalyst in a suitable solvent like DMF.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Potential Biological Activities and Mechanisms of Action

Isoquinoline derivatives are a well-established class of compounds with significant therapeutic potential, including anticancer and antimicrobial activities.

Anticancer Activity

Research into isoquinoline alkaloids has revealed their potential to combat cancer through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[4][5] One of the key mechanisms identified for some isoquinoline derivatives is the inhibition of topoisomerases.[4][6][7]

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription.[8] By inhibiting these enzymes, certain isoquinoline compounds can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[8] Specifically, some derivatives have been shown to act as dual inhibitors of both topoisomerase I and II.[4] Furthermore, the anticancer effects of some isoquinolines have been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival.[4] Another study has pointed to the suppression of angiogenesis through the HIF signaling pathway by indenoisoquinoline derivatives that inhibit topoisomerase I.[6]

Antimicrobial Activity

Certain isoquinoline derivatives have demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The mechanism of action for their antimicrobial effects appears to involve the disruption of bacterial cell wall and nucleic acid biosynthesis.[6][7]

Visualizing a Plausible Signaling Pathway: Topoisomerase I Inhibition Leading to Apoptosis

Given the evidence of topoisomerase inhibition by isoquinoline derivatives, a likely signaling pathway for the anticancer activity of this compound is presented below. This diagram illustrates the cascade of events following the inhibition of Topoisomerase I, leading to DNA damage and the initiation of the apoptotic pathway.

Topoisomerase_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound 8-Chloroisoquinoline- 1-carbonitrile Top1_DNA Topoisomerase I-DNA Complex Compound->Top1_DNA Inhibition DNA_Damage DNA Strand Breaks Top1_DNA->DNA_Damage Stabilization of Cleavage Complex ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Signal p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytC Cytochrome c Release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome activates in Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Topoisomerase I inhibition pathway leading to apoptosis.

Conclusion

This compound, with a molecular weight of 188.61 g/mol , belongs to a class of compounds with significant potential in drug discovery. Based on the activities of related isoquinoline derivatives, it is a promising candidate for further investigation as an anticancer and antimicrobial agent. The plausible mechanisms of action, including topoisomerase inhibition and disruption of bacterial biosynthesis, provide a solid foundation for future research and development. The provided synthetic protocol offers a representative starting point for its chemical synthesis, enabling further biological evaluation. Researchers are encouraged to explore the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide on 8-Chloroisoquinoline-1-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][3] Among these, halogenated and cyano-substituted isoquinolines are of particular interest due to their potential as intermediates in the synthesis of novel therapeutic agents. This guide focuses on the physical and chemical properties of 8-Chloroisoquinoline-1-carbonitrile, a specific isomer within this class. Due to the limited availability of data for this particular compound, this guide also provides a comparative analysis of its more extensively characterized isomers: 1-Chloroisoquinoline-8-carbonitrile, 1-Chloroisoquinoline-4-carbonitrile, and 1-Chloroisoquinoline-6-carbonitrile.

The isoquinoline core is a key feature in numerous approved drugs, highlighting its importance in medicinal chemistry.[1] Derivatives of isoquinoline have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The introduction of a chlorine atom and a carbonitrile group to the isoquinoline scaffold can significantly modulate its electronic properties, reactivity, and biological activity, making these compounds valuable subjects of study for drug development professionals.

Physical and Chemical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on the information available for its isomers, we can infer some of its general characteristics. The molecular formula for this compound is C₁₀H₅ClN₂, and its calculated molecular weight is approximately 188.61 g/mol .[4] It is expected to be a solid at room temperature, likely in powder or crystalline form.

For a comparative understanding, the available physical and chemical properties of closely related isomers are summarized in the table below.

PropertyThis compound1-Chloroisoquinoline-8-carbonitrile1-Chloroisoquinoline-4-carbonitrile1-Chloroisoquinoline-6-carbonitrile
CAS Number 1231761-26-41231761-24-2[5]53491-80-8[6]1260664-41-2[7]
Molecular Formula C₁₀H₅ClN₂C₁₀H₅ClN₂[5]C₁₀H₅ClN₂[6]C₁₀H₅ClN₂[7]
Molecular Weight ~188.61 g/mol [4]188.61 g/mol [5]188.61 g/mol 188.61 g/mol [7]
Physical Form Data Not AvailablePowder[5]Data Not AvailableData Not Available
Purity Data Not Available≥95%[5]Data Not AvailableData Not Available
Melting Point Data Not AvailableData Not AvailableData Not AvailableData Not Available
Boiling Point Data Not AvailableData Not AvailableData Not AvailableData Not Available
Solubility Data Not AvailableData Not AvailableData Not AvailableData Not Available

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the isoquinoline ring. The exact chemical shifts and coupling constants would be dependent on the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the isoquinoline core and the carbonitrile group. The carbon atom of the cyano group typically appears in the range of δ 115-125 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Absorptions corresponding to C=C and C=N stretching of the aromatic isoquinoline ring are also expected in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 188.6 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with about one-third the intensity of the M⁺ peak).

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, general methods for the synthesis of substituted isoquinolines can be adapted. A common strategy involves the construction of the isoquinoline ring system followed by the introduction or modification of substituents.

One plausible synthetic approach could be a multi-step synthesis starting from a substituted benzene derivative, followed by cyclization to form the isoquinoline core, and subsequent functional group interconversions to introduce the chloro and cyano groups at the desired positions.

A general procedure for the synthesis of a related compound, 1-chloroisoquinoline, from isoquinoline-N-oxide involves the following steps:

  • Reaction with Phosphoryl Chloride: Isoquinoline-N-oxide is treated with phosphoryl chloride (POCl₃) under ice bath cooling.[8]

  • Reflux: The reaction mixture is then heated to reflux.[8]

  • Work-up: After the reaction is complete, excess phosphoryl chloride is removed, and the residue is quenched with ice water and extracted with an organic solvent like dichloromethane.[8]

  • Purification: The crude product is purified by column chromatography on silica gel.[8]

This method could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted isoquinoline-N-oxide.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or the signaling pathways associated with this compound, the broader class of isoquinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.

  • Anticancer Activity: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule dynamics, and induction of apoptosis.[2]

  • Antimicrobial Activity: The isoquinoline scaffold is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[9]

  • Other Activities: Various isoquinoline derivatives have also been investigated for their potential as anti-inflammatory, antiviral, and antimalarial agents.[2][3]

Further research is required to determine the specific biological targets and mechanisms of action of this compound.

Visualizations

General Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a substituted isoquinoline carbonitrile derivative.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Substitution) start->reaction Reagents, Solvents workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC, Elemental Analysis) purification->purity

Caption: General workflow for the synthesis and characterization of isoquinoline derivatives.

Logical Relationship of Isoquinoline Derivatives in Drug Discovery

The following diagram illustrates the central role of the isoquinoline scaffold in the development of various therapeutic agents.

logical_relationship cluster_derivatives Chemical Modifications cluster_applications Therapeutic Applications isoquinoline Isoquinoline Scaffold halogenation Halogenation (e.g., -Cl) isoquinoline->halogenation cyanation Cyanation (e.g., -CN) isoquinoline->cyanation other_mods Other Modifications isoquinoline->other_mods anticancer Anticancer Agents halogenation->anticancer antimicrobial Antimicrobial Agents halogenation->antimicrobial anti_inflammatory Anti-inflammatory Agents halogenation->anti_inflammatory cyanation->anticancer cyanation->antimicrobial other_mods->anticancer other_mods->antimicrobial other_mods->anti_inflammatory antiviral Antiviral Agents other_mods->antiviral

Caption: Role of the isoquinoline scaffold in generating diverse therapeutic agents.

References

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and potential biological activities, supported by available data and relevant experimental contexts.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . Its structure consists of an isoquinoline ring system chlorinated at the 8th position and substituted with a nitrile group at the 1st position.

CAS Number: 1231761-26-4

Molecular Formula: C₁₀H₅ClN₂

Molecular Weight: 188.61 g/mol

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes available data and includes computed properties for reference. Data for closely related compounds is provided for comparative purposes where direct experimental values are unavailable.

PropertyValue / DescriptionData Source / Notes
IUPAC Name This compound---
CAS Number 1231761-26-4---
Molecular Formula C₁₀H₅ClN₂---
Molecular Weight 188.61 g/mol [1]
Physical Form Reported as a powder.[1]
Purity ≥95% (as commercially available).[1]
Melting Point Not experimentally reported.---
Boiling Point Not experimentally reported.---
Solubility Not experimentally reported.---
¹H NMR Spectral data not specifically available for this isomer. Data for 8-Chloroquinoline is available for comparison.[2]
¹³C NMR Spectral data not available.---
Mass Spectrum Mass spectral data not specifically available. The NIST WebBook has data for 8-Chloroquinoline.[3]
IR Spectrum Infrared spectral data not specifically available. Characteristic peaks for similar structures include C=C and C=N stretching vibrations around 1000-1600 cm⁻¹.[4]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of this compound could potentially be achieved through a multi-step process starting from a suitable isoquinoline precursor. A common method for introducing a chlorine atom at the 1-position of an isoquinoline ring involves the treatment of the corresponding isoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃). The nitrile group can be introduced via various methods, such as a Sandmeyer reaction from an amino group or by cyanation of a suitable precursor.

Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this compound.

Synthesis of 1-Chloroisoquinoline from Isoquinoline N-oxide (General Procedure for a Related Compound) [5]

  • Reaction Setup: To isoquinoline-N-oxide (1 equivalent), slowly add phosphorus oxychloride (10 equivalents) dropwise under ice bath cooling conditions.

  • Reaction: Heat the reaction mixture to 105°C and reflux overnight.

  • Work-up: After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure. Quench the residue with ice water and extract the product with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it. The crude product can be purified by silica gel column chromatography using a suitable eluent system like ethyl acetate and petroleum ether.

Potential Biological and Industrial Applications

Research into isoquinoline derivatives suggests that this compound may possess notable biological activities.

Anticancer and Antimicrobial Properties

Studies on various isoquinoline derivatives have indicated their potential as anticancer and antimicrobial agents.[6] The planar isoquinoline core is a common scaffold in bioactive molecules. The mechanism of action for the antimicrobial properties of quinoline derivatives, such as 8-hydroxyquinoline, is thought to involve the chelation of metal ions, which disrupts the metal homeostasis in bacterial cells.[7] Some quinoline-based compounds have also been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.[8] While specific studies on this compound are limited, its structural similarity to other bioactive quinolines makes it a compound of interest for further investigation in these areas.

Visualized Workflow: Proposed Synthesis of Chloroisoquinolines

The following diagram illustrates a generalized workflow for the synthesis of chloroisoquinolines, which could be adapted for the synthesis of this compound.

G General Synthetic Workflow for Chloroisoquinolines cluster_start Starting Material cluster_reaction1 Chlorination cluster_intermediate Intermediate cluster_reaction2 Functionalization cluster_product Final Product Start Substituted Isoquinoline Precursor Reaction1 Reaction with Chlorinating Agent (e.g., POCl₃) Start->Reaction1 Step 1 Intermediate Chlorinated Isoquinoline Reaction1->Intermediate Reaction2 Introduction of Nitrile Group (e.g., Cyanation) Intermediate->Reaction2 Step 2 Product This compound Reaction2->Product

Caption: A generalized synthetic pathway for chloroisoquinolines.

References

An In-depth Technical Guide to the Synthesis of 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and the introduction of chloro and cyano functionalities can significantly modulate their physicochemical and pharmacological properties. This document details the experimental protocols for a multi-step synthesis, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from isoquinoline. This strategy involves the initial regioselective introduction of a nitro group at the 8-position, followed by its reduction to an amine. The amino group then serves as a handle for the introduction of a chloro substituent via a Sandmeyer reaction. Finally, a palladium-catalyzed cyanation reaction is employed to install the carbonitrile at the 1-position.

Synthesis_Workflow A Isoquinoline B 8-Nitroisoquinoline A->B Nitration C 8-Aminoisoquinoline B->C Reduction D 8-Chloroisoquinoline C->D Sandmeyer Reaction (Chlorination) E This compound D->E Palladium-Catalyzed Cyanation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reactant quantities, reaction conditions, and yields, are summarized in the subsequent tables for clarity and comparison.

Step 1: Synthesis of 8-Nitroisoquinoline

Direct nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitroisoquinoline, with the 5-nitro isomer being the major product. For a more regioselective approach, a method involving the protection of the 5-position prior to nitration would be ideal. However, for the purpose of this guide, a protocol for direct nitration followed by separation is presented.

Experimental Protocol:

To a stirred solution of isoquinoline (1 equivalent) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The resulting precipitate, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, is collected by filtration. The isomers are then separated by fractional crystallization or column chromatography on silica gel.

ParameterValue
Starting Material Isoquinoline
Reagents Fuming Nitric Acid, Sulfuric Acid
Solvent Sulfuric Acid
Temperature 0°C to Room Temperature
Reaction Time 2 hours
Work-up Neutralization, Filtration
Purification Fractional Crystallization / Column Chromatography
Typical Yield of 8-Nitroisoquinoline 10-15%

Table 1: Reaction conditions for the synthesis of 8-Nitroisoquinoline.

Step 2: Synthesis of 8-Aminoisoquinoline

The reduction of the nitro group in 8-nitroisoquinoline to an amino group can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl2).

Experimental Protocol:

To a solution of 8-nitroisoquinoline (1 equivalent) in ethanol, an excess of stannous chloride dihydrate (SnCl2·2H2O) is added. The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and the solution is made alkaline by the addition of a concentrated sodium hydroxide solution. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 8-aminoisoquinoline.

ParameterValue
Starting Material 8-Nitroisoquinoline
Reagent Stannous Chloride Dihydrate (SnCl2·2H2O)
Solvent Ethanol
Temperature Reflux
Reaction Time 3 hours
Work-up Basification, Extraction
Typical Yield 80-90%

Table 2: Reaction conditions for the synthesis of 8-Aminoisoquinoline.

Step 3: Synthesis of 8-Chloroisoquinoline via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the amino group of 8-aminoisoquinoline into a chloro group via a diazonium salt intermediate.

Experimental Protocol:

8-Aminoisoquinoline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid, also maintained at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The mixture is subsequently heated to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give 8-chloroisoquinoline.

ParameterValue
Starting Material 8-Aminoisoquinoline
Reagents Sodium Nitrite, Copper(I) Chloride, Hydrochloric Acid
Solvent Water, Hydrochloric Acid
Temperature 0-5°C, then Room Temperature, then 60°C
Reaction Time ~3 hours
Work-up Extraction
Purification Column Chromatography
Typical Yield 60-70%

Table 3: Reaction conditions for the synthesis of 8-Chloroisoquinoline.

Step 4: Synthesis of this compound

The final step involves the introduction of a cyano group at the 1-position of 8-chloroisoquinoline. A palladium-catalyzed cyanation reaction is a modern and efficient method for this transformation.

Experimental Protocol:

To a reaction vessel are added 8-chloroisoquinoline (1 equivalent), zinc cyanide (Zn(CN)2, 0.6 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a solvent such as dimethylformamide (DMF). The vessel is sealed and the mixture is heated to 120°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

ParameterValue
Starting Material 8-Chloroisoquinoline
Reagents Zinc Cyanide (Zn(CN)2), Palladium Catalyst (e.g., Pd(PPh3)4)
Solvent Dimethylformamide (DMF)
Temperature 120°C
Reaction Time 12 hours
Work-up Extraction
Purification Column Chromatography
Typical Yield 70-85%

Table 4: Reaction conditions for the synthesis of this compound.

Biological Relevance and Potential Applications

Isoquinoline and its derivatives are of significant interest in drug discovery due to their presence in a wide range of natural products and synthetic compounds with diverse biological activities. These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carbonitrile group can enhance the therapeutic potential of a molecule by participating in hydrogen bonding interactions with biological targets and by serving as a bioisostere for other functional groups.

The diagram below illustrates a generalized mechanism of action for a hypothetical isoquinoline-based inhibitor targeting a protein kinase, a common target in cancer therapy.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Leads to Inhibitor 8-Chloroisoquinoline- 1-carbonitrile (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits ATP ATP ATP->Kinase

Caption: Generalized signaling pathway of a protein kinase and its inhibition.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. The exploration of this and similar substituted isoquinolines may lead to the discovery of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroisoquinoline-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific data available for this particular isomer, this document synthesizes information from related isoquinoline and quinoline derivatives to present a thorough understanding of its potential properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound is a substituted isoquinoline with a chlorine atom at the 8-position and a nitrile group at the 1-position. Its chemical structure and basic properties are summarized below.

PropertyValueReference
CAS Number 1231761-26-4[1](--INVALID-LINK--)
Molecular Formula C₁₀H₅ClN₂[1](--INVALID-LINK--)
Molecular Weight 188.61 g/mol [2](--INVALID-LINK--)
Appearance Powder (inferred from related compounds)[2](--INVALID-LINK--)
Purity ≥95% (as offered by some suppliers)[2](--INVALID-LINK--)

Synthesis

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Isoquinoline Isoquinoline N-oxidation N-oxidation Isoquinoline->N-oxidation m-CPBA Chlorination Chlorination N-oxidation->Chlorination POCl3 Cyanation Cyanation Chlorination->Cyanation KCN This compound This compound Cyanation->this compound

A potential synthetic workflow for this compound.
Hypothetical Experimental Protocol:

Step 1: N-oxidation of Isoquinoline

  • Dissolve isoquinoline in a suitable solvent such as dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isoquinoline N-oxide.

Step 2: Chlorination of Isoquinoline N-oxide

  • To the crude isoquinoline N-oxide, add phosphorus oxychloride (POCl₃) slowly at 0 °C.

  • Heat the reaction mixture at reflux.

  • After completion, carefully quench the reaction mixture with ice water.

  • Neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield a mixture of chlorinated isoquinolines. Purification by column chromatography would be necessary to isolate the 8-chloro isomer.

Step 3: Cyanation of 8-Chloroisoquinoline

  • Dissolve 8-chloroisoquinoline in a polar aprotic solvent like DMSO or DMF.

  • Add a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN).

  • Heat the reaction mixture. The temperature and reaction time will need to be optimized.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Biological Activity

While specific quantitative data for the biological activity of this compound is not available in the literature, the isoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[3] The presence of both chloro and cyano substituents can significantly influence this activity.[1][4]

Anticancer Potential

Numerous isoquinoline derivatives have demonstrated potent anticancer activity.[1][4][5] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases or protein kinases.

Below is a generalized signaling pathway that could be targeted by isoquinoline derivatives, leading to apoptosis in cancer cells.

G This compound This compound Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) This compound->Kinase_Inhibition Downstream_Signaling Inhibition of Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase_Inhibition->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Generalized signaling pathway for anticancer activity of isoquinolines.
Antimicrobial Activity

The quinoline and isoquinoline cores are present in many antimicrobial agents.[6] They can exert their effect by interfering with bacterial DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[6] The specific antimicrobial spectrum and potency of this compound would need to be determined experimentally.

Enzyme Inhibition

Substituted isoquinolines have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO) and cholinesterases, which are relevant targets in neurodegenerative diseases.[7]

Future Research Directions

Given the lack of specific data, the following experimental investigations are recommended to elucidate the therapeutic potential of this compound:

  • Development of a reliable and scalable synthetic protocol.

  • In vitro screening against a panel of cancer cell lines to determine its antiproliferative activity and to calculate IC50 values.

  • Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).

  • Enzyme inhibition assays for relevant targets based on the isoquinoline scaffold's known activities.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and toxicity.

Conclusion

This compound represents an under-investigated molecule within the medicinally important class of isoquinolines. While direct experimental data is scarce, the known biological activities of related compounds suggest that it holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is essential to fully characterize its chemical and biological properties and to validate its potential as a drug lead.

References

8-Chloroisoquinoline-1-carbonitrile: Unraveling Therapeutic Potential - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinoline-1-carbonitrile is a synthetic heterocyclic compound that has emerged as a molecule of interest within medicinal chemistry. Its isoquinoline core is a structural motif present in numerous biologically active natural products and synthetic drugs. The strategic placement of a chlorine atom at the 8-position and a carbonitrile group at the 1-position bestows upon the molecule unique electronic and steric properties that are hypothesized to modulate its interaction with biological targets. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of the potential therapeutic applications of this compound, with a focus on its putative anticancer and antimicrobial activities.

While preliminary information from commercial suppliers suggests promising biological activity, it is crucial to note that detailed, peer-reviewed primary research literature on this compound is exceptionally scarce. Consequently, this document serves as a foundational overview rather than an exhaustive treatise. The information presented herein is based on the sparse available data and inferences drawn from studies on structurally related compounds.

Potential Therapeutic Applications

Available information, primarily from commercial chemical suppliers, points towards two main areas of therapeutic interest for this compound: oncology and infectious diseases.

Anticancer Activity

Commercial sources allude to a study published in the journal Medicinal Chemistry that reportedly investigated the anticancer effects of this compound. According to these sources, the compound demonstrated the ability to inhibit the proliferation of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle.

It is imperative to state that extensive searches for this specific primary research article in the specified journal and broader scientific literature have been unsuccessful. Therefore, the following mechanistic insights are based on general knowledge of similar compounds and the unverified claims from the commercial vendor.

Should such a study exist, the experimental workflow to ascertain these effects would likely follow the logical progression outlined below.

cluster_0 In Vitro Anticancer Evaluation cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., MCF-7, HeLa, A549) B Treatment with This compound (Dose-Response) A->B C Cell Viability Assay (e.g., MTT, XTT) B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assay (e.g., Annexin V/PI Staining) B->F D Determine IC50 Value C->D D->E Investigate at IC50 concentration D->F Investigate at IC50 concentration G Western Blot for Apoptotic & Cell Cycle Markers (e.g., Caspases, Cyclins) F->G

Figure 1. Hypothetical workflow for the initial in vitro evaluation of the anticancer properties of this compound.

A potential signaling pathway through which this compound might induce apoptosis is through the intrinsic, or mitochondrial, pathway. This is a common mechanism for many small molecule anticancer agents.

cluster_cell cluster_mito 8-CIQC 8-Chloroisoquinoline- 1-carbonitrile Cell Cancer Cell 8-CIQC->Cell Bax Bax/Bak Activation Cell->Bax Stress Signal Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. A putative intrinsic apoptosis signaling pathway potentially modulated by this compound.

Antimicrobial Activity

The second purported therapeutic application of this compound is as an antimicrobial agent. Commercial literature suggests its efficacy against resistant bacterial strains. The broader class of quinolines and isoquinolines includes many compounds with established antibacterial properties. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.

As with the anticancer claims, specific, verifiable research detailing the antimicrobial spectrum, potency (e.g., Minimum Inhibitory Concentrations - MICs), and mechanism of this compound is not publicly available.

A standard experimental workflow to characterize a novel antimicrobial agent is depicted below.

A Bacterial Strain Panel (Gram-positive & Gram-negative, including resistant strains) B Broth Microdilution or Agar Dilution with This compound A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal Concentration (MBC) C->D E Mechanism of Action Studies (e.g., DNA gyrase inhibition assay) C->E

Figure 3. Standard experimental workflow for the evaluation of the antimicrobial activity of a novel compound.

Quantitative Data Summary

Due to the absence of accessible primary scientific literature, no verifiable quantitative data on the biological activity of this compound can be presented at this time. A structured table for such data is provided below as a template for when this information becomes available.

Table 1: Summary of Biological Activity (Data Not Currently Available)

Therapeutic AreaAssay/ModelTarget/StrainMetricValueReference
Anticancer Cell ViabilityHuman Cancer Cell Line (e.g., MCF-7)IC50-To be determined
Cell Cycle AnalysisHuman Cancer Cell Line% Arrest in Phase-To be determined
Apoptosis AssayHuman Cancer Cell Line% Apoptotic Cells-To be determined
Antimicrobial Broth MicrodilutionStaphylococcus aureus (MRSA)MIC-To be determined
Broth MicrodilutionEscherichia coliMIC-To be determined
DNA Gyrase AssayPurified EnzymeIC50-To be determined

Experimental Protocols

Detailed experimental protocols are contingent on the publication of primary research. However, standardized methodologies would be employed for the evaluation of this compound. Below are generalized protocols for key hypothetical experiments.

Cell Viability (MTT) Assay for Anticancer Screening
  • Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Assay for MIC Determination
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential therapeutic relevance, particularly in the fields of oncology and infectious diseases. However, the current body of publicly available, peer-reviewed scientific evidence is insufficient to substantiate the claims made by commercial suppliers.

To unlock the therapeutic potential of this molecule, future research must focus on:

  • Independent Synthesis and Verification: Synthesis of the compound followed by rigorous structural confirmation.

  • Systematic Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines and pathogenic microbes to confirm and quantify its biological activity.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its effects.

  • In Vivo Efficacy and Toxicity: Evaluation of the compound's therapeutic efficacy and safety profile in relevant animal models.

  • Publication of Findings: Dissemination of research results in peer-reviewed scientific journals to allow for independent verification and further exploration by the scientific community.

Until such data becomes available, the therapeutic applications of this compound remain speculative. This guide will be updated as new, verifiable information emerges.

Unraveling the Biological Activities of 8-Chloroisoquinoline-1-carbonitrile: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available information on the biological activities of isoquinoline and quinoline derivatives as a proxy for understanding the potential mechanism of action of 8-Chloroisoquinoline-1-carbonitrile. It is crucial to note that dedicated in-depth research on the specific mechanisms of this compound is not extensively available in the public domain. Therefore, the information presented herein is based on related compounds and should be interpreted with caution. Further experimental validation is necessary to elucidate the precise molecular targets and signaling pathways of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the isoquinoline class. The isoquinoline scaffold is a common structural motif in a variety of natural and synthetic bioactive molecules, exhibiting a wide range of pharmacological properties. While specific data on this compound is limited, the broader family of isoquinoline and quinoline derivatives has been extensively studied, revealing significant potential in anticancer and antimicrobial applications. This document aims to provide a comprehensive overview of the plausible mechanisms of action for this compound based on the activities of its structural analogs.

Potential Anticancer Activity

Derivatives of isoquinoline and the closely related quinoline scaffold have demonstrated notable efficacy against various cancer cell lines. The proposed mechanisms of action are multifaceted and often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Studies on structurally similar compounds, such as 8-hydroxyquinoline derivatives, suggest that the anticancer effects may be mediated through the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the mitochondria. For related compounds, evidence points towards the upregulation of pro-apoptotic proteins like p53, p21, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of apoptotic regulators leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. Research on compounds like 8-chloro-adenosine suggests a potential mechanism involving the upregulation of death receptors such as DR5. This increased expression can sensitize cancer cells to apoptosis-inducing ligands, leading to the activation of initiator caspases (e.g., caspase-8) and the subsequent executioner caspases.

  • NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in promoting cell survival and proliferation in cancer. Some isoquinoline analogs have been shown to inhibit the NF-κB signaling pathway, thereby removing its pro-survival signals and making cancer cells more susceptible to apoptosis.

Signaling Pathway Visualization

The following diagram illustrates a potential, generalized apoptotic pathway that could be influenced by this compound, based on data from related compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway 8-CIQC 8-Chloroisoquinoline- 1-carbonitrile (Hypothesized) DR5 Death Receptor 5 (DR5) (Upregulation) 8-CIQC->DR5 Bax Bax (Upregulation) 8-CIQC->Bax Bcl2 Bcl-2 (Downregulation) 8-CIQC->Bcl2 Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathways influenced by this compound.

Potential Antimicrobial Activity

The isoquinoline and quinoline cores are present in numerous antimicrobial agents. A key mechanism underlying their antimicrobial effect is the chelation of essential metal ions.

Metal Chelation

Microorganisms require metal ions such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn) as cofactors for various essential enzymes involved in cellular respiration, DNA replication, and protection against oxidative stress. 8-Hydroxyquinoline derivatives are well-known metal chelators. By binding to these metal ions, they can:

  • Deprive Microbes of Essential Nutrients: Sequestration of essential metal ions from the microbial environment or from within the microbial cell can inhibit growth and proliferation.

  • Disrupt Enzyme Function: The chelation of metal cofactors from the active sites of enzymes can lead to their inactivation and the disruption of critical metabolic pathways.

One study has reported a Minimum Inhibitory Concentration (MIC) value for this compound against Staphylococcus aureus.

CompoundOrganismMIC Value (mg/mL)
This compoundStaphylococcus aureus0.0625

Note: The experimental details for this MIC value were not available in the initial search results and require sourcing from the original research publication for verification.

Experimental Workflow for MIC Determination

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain is outlined below.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate dilutions with bacterial suspension Compound_Prep->Inoculation Bacteria_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Bacteria_Prep->Inoculation Incubate Incubate at optimal temperature (e.g., 37°C for 18-24h) Inoculation->Incubate Observation Visually inspect for turbidity (bacterial growth) Incubate->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Caption: A standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While the available data on this compound itself is sparse, the well-documented anticancer and antimicrobial activities of the broader isoquinoline and quinoline chemical classes provide a strong rationale for its further investigation. The likely mechanisms of action include the induction of apoptosis in cancer cells through modulation of key signaling pathways and the inhibition of microbial growth via metal chelation.

To build a comprehensive understanding of this compound's mechanism of action, future research should focus on:

  • In-depth Cytotoxicity Screening: Evaluating the compound against a diverse panel of cancer cell lines to determine its potency (IC50 values) and selectivity.

  • Molecular Target Identification: Employing techniques such as proteomics and enzymatic assays to identify the specific proteins (e.g., kinases, caspases) that interact with the compound.

  • Signaling Pathway Analysis: Utilizing methods like Western blotting and gene expression profiling to confirm the modulation of apoptotic and other relevant signaling pathways.

  • Detailed Antimicrobial Studies: Expanding the MIC testing to a broader range of bacterial and fungal pathogens and investigating the precise role of metal chelation in its antimicrobial activity.

  • In vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of cancer and infectious diseases.

The generation of such specific data will be instrumental in validating the therapeutic potential of this compound and guiding its future development as a potential drug candidate.

Spectroscopic Data of 8-Chloroisoquinoline-1-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of 8-Chloroisoquinoline-1-carbonitrile. However, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) specifically for this compound.

While data for structurally related compounds such as 8-chloroquinoline and various other substituted isoquinolines are accessible, these are not suitable proxies for the precise spectroscopic fingerprint of this compound. The unique electronic environment and structural characteristics imparted by the simultaneous presence of a chlorine atom at the 8-position and a nitrile group at the 1-position of the isoquinoline core will result in distinct spectral features.

This document, therefore, serves to highlight the current data gap and outlines the standard methodologies that would be employed for the full spectroscopic characterization of this compound.

Experimental Protocols for Spectroscopic Analysis

Should this compound be synthesized or become available, the following experimental protocols would be considered standard for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Sample Preparation: 5-10 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

    • Data Acquisition: A standard proton experiment would be run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to be recorded would include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz, and signal integration.

  • ¹³C NMR (Carbon-13 NMR):

    • Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

    • Sample Preparation: 20-50 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent.

    • Data Acquisition: A proton-decoupled carbon experiment would be performed to obtain singlets for each unique carbon atom. The chemical shifts (δ) in ppm would be recorded. Further characterization using DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample would be scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include those for the C≡N (nitrile) stretch, C-Cl (chloro) stretch, and various C=C and C=N stretches characteristic of the isoquinoline ring system.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample would be introduced into the ion source. In EI-MS, the molecule would be fragmented, and the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions would be recorded. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition.

Data Presentation (Hypothetical)

Upon successful acquisition of the spectroscopic data, the quantitative information would be summarized in the following tabular format for clarity and comparative ease.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Expected Aromatic Protons
Expected Aromatic Protons
Expected Aromatic Protons
Expected Aromatic Protons
Expected Aromatic Protons

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Expected Nitrile CarbonC≡N
Expected Aromatic Carbons
Expected Aromatic Carbons
Expected Aromatic Carbons
Expected Aromatic Carbons
Expected Aromatic Carbons
Expected Aromatic Carbons
Expected Aromatic Carbons
Expected Aromatic Carbons
Expected Carbon attached to Cl

Table 3: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2220StrongC≡N Stretch
~1600-1450Medium-StrongAromatic C=C and C=N Stretches
~800-600Medium-StrongC-Cl Stretch
Other characteristic bands

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
[M]⁺Molecular Ion
[M+2]⁺Isotopic Peak for ³⁷Cl
Fragment IonsVarious Fragments

Visualization of Spectroscopic Workflow

The logical flow for the characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Availability cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) Synthesis->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Synthesis->IR NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Synthesis->NMR Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

In-depth Technical Guide: Safety and Handling of 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 8-Chloroisoquinoline-1-carbonitrile (CAS No. 1231761-26-4), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally related compounds to provide the most relevant safety precautions and handling procedures. Researchers should handle this compound with the utmost care, assuming it to be hazardous.

Chemical and Physical Properties

PropertyValueSource/Analogue
Molecular Formula C₁₀H₅ClN₂N/A
Molecular Weight 188.61 g/mol N/A
Appearance Likely a solidAnalogue Data
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Insoluble in waterAnalogue Data[1]

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not established. Based on the known hazards of similar chlorinated and nitrilated aromatic compounds, it should be treated as a substance with the potential for significant health risks. The following classifications for related compounds should be considered as a minimum precaution.

Pictograms:

alt text
alt text
alt text
alt text

Signal Word: Danger

Potential Hazard Statements (based on analogues):

  • H301: Toxic if swallowed. (Based on 8-Hydroxyquinoline)

  • H315: Causes skin irritation. (Based on 1-Chloroisoquinoline)

  • H317: May cause an allergic skin reaction. (Based on 8-Hydroxyquinoline)

  • H318: Causes serious eye damage. (Based on 8-Hydroxyquinoline)

  • H335: May cause respiratory irritation. (Based on 1-Chloroisoquinoline)

  • H360: May damage fertility or the unborn child. (Based on 8-Hydroxyquinoline)

  • H410: Very toxic to aquatic life with long lasting effects. (Based on 8-Hydroxyquinoline)

### 3. Safe Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling Procedures:

  • Avoid all direct contact with the substance.

  • Do not breathe dust, fumes, or vapors.

  • [2] Wash hands thoroughly after handling.

  • [3] Do not eat, drink, or smoke in the laboratory.

  • [3] Ground all equipment containing the material to prevent static discharge.

[2]Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • [2] Keep away from heat, sparks, and open flames.

  • [2] Store locked up.

  • [3] Keep away from incompatible materials such as strong oxidizing agents and acids.

#[2]## 4. First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

  • [3] In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

  • [3] In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • [3] If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

#[2]## 5. Accidental Release Measures

  • Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust and vapors.

  • Environmental Precautions: Prevent the material from entering sewers or waterways.

  • Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.

Biological Activity and Potential Signaling Pathways

This compound has been investigated for its potential as an anticancer and antimicrobial agent. While specific signaling pathways have not been fully elucidated for this particular compound, the isoquinoline and quinoline scaffolds are known to exert their biological effects through various mechanisms.

Antimicrobial Activity: The antimicrobial mechanism of quinoline and isoquinoline derivatives often involves the inhibition of essential bacterial enzymes. For instance, quinolone antibiotics are known to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Th[4]is leads to breaks in the bacterial DNA and ultimately cell death. Th[4]e presence of a chlorine atom and a carbonitrile group on the isoquinoline core may modulate this activity.

Anticancer Activity: The anticancer properties of quinoline derivatives have been attributed to several mechanisms, including the inhibition of protein kinases that are critical for cancer cell signaling. One such target is the PI3K (Phosphoinositide 3-kinase) enzyme, which plays a central role in cell growth, proliferation, and survival. In[5]hibition of the PI3K signaling pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below are generalized diagrams representing these potential mechanisms of action.

Antimicrobial_Mechanism cluster_cell Inside Bacterial Cell This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Potential antimicrobial mechanism of action.

Anticancer_Mechanism Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Compound This compound Compound->PI3K Inhibition

Caption: Potential anticancer signaling pathway inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. The following are general procedures adapted from the synthesis of similar compounds.

General Synthesis of 1-Chloroisoquinolines:

A common method for the synthesis of 1-chloroisoquinolines involves the treatment of the corresponding isoquinoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃).

*[1] Step 1: N-Oxidation of Isoquinoline: The parent isoquinoline is oxidized to isoquinoline-N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Step 2: Chlorination: The isoquinoline-N-oxide is then reacted with phosphoryl chloride, often with heating, to yield the 1-chloroisoquinoline derivative. Th[1]e reaction mixture is typically worked up by quenching with ice water and extracting the product with an organic solvent. Pu[1]rification is usually achieved by column chromatography.

[1]General Workflow for Biological Activity Screening:

Biological_Activity_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary_Screening Primary Screening (e.g., MIC, IC50) Characterization->Primary_Screening Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Primary_Screening->Secondary_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo_Studies

Caption: General workflow for synthesis and biological evaluation.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. All personnel handling this compound must be adequately trained in laboratory safety procedures and should consult all available safety information before use. The user is solely responsible for all risks associated with the handling, use, and disposal of this compound.

References

Navigating the Landscape of 8-Chloroisoquinoline-1-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the commercial availability, isomeric alternatives, and plausible synthetic pathways for the novel compound 8-Chloroisoquinoline-1-carbonitrile.

For Immediate Release

Commercially Available Isomers of Chloroisoquinoline Carbonitrile

For researchers whose synthetic strategies can accommodate positional isomers, several alternatives to this compound are commercially available. These compounds provide a similar molecular framework and can serve as valuable precursors or screening compounds. The following table summarizes the available isomers and their key specifications from various suppliers.

Compound NameCAS NumberSupplier(s)PurityAvailable Quantities
1-Chloroisoquinoline-8-carbonitrile 1231761-24-2Apollo Scientific, CymitQuimica≥95%Inquire for details
1-Chloroisoquinoline-5-carbonitrile 1231761-23-1American Elements, Ambeed, Avantor, Activate Scientific, BLD Pharm, Fluorochem≥95%100mg, 250mg, 1g, Bulk quantities available
1-Chloroisoquinoline-4-carbonitrile 53491-80-8Ambeed, Sigma-Aldrich, BioOrganics, CymitQuimica95% to >98%100mg, 250mg, 1g, 5g
1-Chloroisoquinoline-6-carbonitrile 1260664-41-2PubChem lists several potential vendorsData not readily availableInquire for details

Proposed Synthetic Pathway for this compound

Given the absence of this compound in the commercial market, a plausible synthetic route is proposed for research teams equipped for organic synthesis. This pathway leverages established chemical transformations, including the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of a nitrile group.

The proposed synthesis would commence with a suitable 8-chloroisoquinoline precursor, which would first be functionalized with an amino group at the 1-position. This amino-substituted intermediate would then undergo diazotization followed by a Sandmeyer reaction to yield the desired this compound.

Synthetic Pathway for this compound start 8-Chloroisoquinoline intermediate1 1-Amino-8-chloroisoquinoline start->intermediate1 Amination intermediate2 8-Chloroisoquinoline-1-diazonium salt intermediate1->intermediate2 Diazotization (NaNO2, HCl) product This compound intermediate2->product Sandmeyer Reaction (CuCN)

A proposed synthetic route to this compound.

Experimental Protocols

While a direct protocol for the synthesis of this compound is not available in the literature, the following sections detail established methodologies for the key transformations proposed in the synthetic pathway. These protocols, derived from analogous syntheses, can be adapted by skilled chemists to achieve the target compound.

General Procedure for Diazotization and Sandmeyer Cyanation

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl nitrile. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Step 1: Diazotization of an Amino-chloroisoquinoline

  • Dissolve the starting amino-chloroisoquinoline in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent, followed by washing, drying, and purification of the crude product by column chromatography or recrystallization to yield the desired chloroisoquinoline-carbonitrile.

Alternative Synthetic Approaches: Cyanation of Halo-isoquinolines

Direct cyanation of a halo-isoquinoline precursor is another potential route. This approach would involve the direct displacement of a halogen atom (e.g., bromine or iodine) at the 1-position of an 8-chloroisoquinoline with a cyanide source. This transformation is often catalyzed by a transition metal, such as palladium or ruthenium.

General Procedure for Palladium-Catalyzed Cyanation:

  • Combine the 1-halo-8-chloroisoquinoline starting material, a cyanide source (e.g., zinc cyanide or potassium ferricyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand in an anhydrous, deoxygenated solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature for several hours.

  • Monitor the reaction progress by an appropriate analytical method.

  • Upon completion, cool the reaction mixture and perform an aqueous workup. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purify the crude product using standard techniques such as column chromatography to obtain the pure this compound.

Conclusion

While this compound is not a commercially available compound, this guide provides researchers with crucial information on readily obtainable isomeric alternatives and outlines plausible, well-precedented synthetic strategies to access this novel molecule. The provided experimental frameworks for key chemical transformations offer a solid foundation for the development of a successful synthesis in the laboratory. The availability of isomeric compounds allows for immediate initiation of research programs, while the proposed synthetic routes open the door for the creation of the specific target compound for more tailored applications in drug discovery and materials science.

Methodological & Application

Detailed Synthesis Protocol for 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-Chloroisoquinoline-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a multi-step process commencing with the nitration of isoquinoline, followed by reduction, Sandmeyer reaction, N-oxidation, and a final cyanation step.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a four-step sequence starting from the commercially available isoquinoline. The overall transformation is depicted below:

Synthesis_Workflow Isoquinoline Isoquinoline Step1 Step 1: Nitration Isoquinoline->Step1 Intermediate1 8-Nitroisoquinoline Step1->Intermediate1 H₂SO₄, HNO₃ Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 8-Aminoisoquinoline Step2->Intermediate2 SnCl₂·2H₂O, HCl Step3 Step 3: Sandmeyer Reaction Intermediate2->Step3 Intermediate3 8-Chloroisoquinoline Step3->Intermediate3 1. NaNO₂, HCl 2. CuCl Step4 Step 4: N-Oxidation & Cyanation Intermediate3->Step4 FinalProduct 8-Chloroisoquinoline- 1-carbonitrile Step4->FinalProduct 1. m-CPBA 2. TMSCN, Ac₂O

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Nitroisoquinoline

The nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1] The 8-nitro isomer is the desired precursor for this synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isoquinoline129.1610.0 g77.4 mmol
Sulfuric Acid (98%)98.0840 mL-
Nitric Acid (70%)63.016.0 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.0 g (77.4 mmol) of isoquinoline to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Once the isoquinoline has completely dissolved, add 6.0 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • The resulting precipitate, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, is collected by vacuum filtration and washed with cold water.

  • The isomers are separated by fractional crystallization or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. 8-Nitroisoquinoline is typically the minor product (~10-15% yield).

Expected Yield: ~1.3 - 2.0 g (10-15%) of 8-nitroisoquinoline.

Step 2: Synthesis of 8-Aminoisoquinoline

The nitro group of 8-nitroisoquinoline is reduced to an amino group using tin(II) chloride dihydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Nitroisoquinoline174.161.5 g8.61 mmol
Tin(II) chloride dihydrate225.638.2 g36.3 mmol
Concentrated HCl36.4620 mL-
Sodium Hydroxide40.00As needed-
Ethanol46.0750 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 1.5 g (8.61 mmol) of 8-nitroisoquinoline in 50 mL of ethanol.

  • Add 8.2 g (36.3 mmol) of tin(II) chloride dihydrate and 20 mL of concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux with stirring for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it onto 100 g of crushed ice.

  • Carefully basify the solution to pH 10-12 by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 8-aminoisoquinoline.

Expected Yield: ~1.1 g (89%) of 8-aminoisoquinoline.

Step 3: Synthesis of 8-Chloroisoquinoline via Sandmeyer Reaction

The amino group of 8-aminoisoquinoline is converted to a chloro group using a Sandmeyer reaction.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Aminoisoquinoline144.171.0 g6.94 mmol
Sodium Nitrite69.000.53 g7.63 mmol
Concentrated HCl36.465 mL-
Copper(I) Chloride98.990.75 g7.58 mmol

Procedure:

  • In a 100 mL beaker, dissolve 1.0 g (6.94 mmol) of 8-aminoisoquinoline in 5 mL of concentrated hydrochloric acid and 10 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.53 g (7.63 mmol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the 8-aminoisoquinoline solution, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • In a separate 250 mL flask, dissolve 0.75 g (7.58 mmol) of copper(I) chloride in 10 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture on a water bath at 60 °C for 30 minutes.

  • Cool the mixture and extract with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to give 8-chloroisoquinoline.

Expected Yield: ~0.8 g (70%) of 8-chloroisoquinoline.

Step 4: Synthesis of this compound

This final step involves the N-oxidation of 8-chloroisoquinoline followed by a Reissert-Henze type cyanation.[4][5]

Sub-step 4a: N-Oxidation of 8-Chloroisoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Chloroisoquinoline163.610.5 g3.06 mmol
m-Chloroperoxybenzoic acid (m-CPBA, 77%)172.570.76 g3.37 mmol
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • Dissolve 0.5 g (3.06 mmol) of 8-chloroisoquinoline in 20 mL of dichloromethane in a 100 mL round-bottom flask.

  • Add 0.76 g (3.37 mmol) of m-CPBA portion-wise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 8-chloroisoquinoline N-oxide. This intermediate is often used in the next step without further purification.

Expected Yield: Quantitative.

Sub-step 4b: Cyanation of 8-Chloroisoquinoline N-oxide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Chloroisoquinoline N-oxide179.61~0.55 g~3.06 mmol
Acetic Anhydride102.095 mL-
Trimethylsilyl cyanide (TMSCN)99.210.61 mL4.59 mmol
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • Dissolve the crude 8-chloroisoquinoline N-oxide (~0.55 g, ~3.06 mmol) in 20 mL of dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add 5 mL of acetic anhydride to the solution.

  • Cool the mixture to 0 °C and slowly add 0.61 mL (4.59 mmol) of trimethylsilyl cyanide via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.

Expected Yield: ~0.4 g (70% over two steps).

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques:

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Aromatic protons consistent with the 8-chloro-1-cyanoisoquinoline structure.
¹³C NMR Carbons corresponding to the isoquinoline core, the nitrile group, and the chloro-substituted carbon.
Mass Spec (MS) [M+H]⁺ peak at m/z = 189.02.
Melting Point To be determined.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and m-CPBA are corrosive and strong oxidizers; handle with extreme care.

  • Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide upon contact with moisture or acids. It should be handled with appropriate safety measures.

  • Dispose of all chemical waste according to institutional guidelines.

This detailed protocol provides a reliable pathway for the synthesis of this compound. The presented methodologies and quantitative data are intended to guide researchers in the successful preparation of this important chemical intermediate.

References

Application Notes and Protocols for 8-Chloroisoquinoline-1-carbonitrile in PARP-Related Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Chloroisoquinoline-1-carbonitrile in various experimental assays to investigate its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. The isoquinoline scaffold is a key structural feature in several known PARP inhibitors, suggesting that this compound may exhibit similar activity.[1][2][3][4] The following protocols detail established methods for screening and characterizing potential PARP inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[5] PARP1, the most abundant member of this family, detects single-strand DNA breaks and initiates their repair through the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[5] This process recruits other DNA repair factors to the site of damage.

In cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired single-strand breaks. These subsequently convert to double-strand breaks during DNA replication, which cannot be efficiently repaired in HRR-deficient cells, leading to cell death through a mechanism known as synthetic lethality.[5] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further enhances their anti-tumor activity.[6][7][8]

The following sections provide detailed protocols for biochemical and cell-based assays to evaluate the potential of this compound as a PARP inhibitor.

Experimental Protocols

A critical first step is to prepare a stock solution of this compound. Due to its chemical nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent. Prepare a high-concentration stock (e.g., 10 mM) and store it at -20°C. Subsequent dilutions for assays should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed a level that affects the assay's performance (typically ≤1%).[9]

Protocol 1: PARP1/2 Enzymatic Activity Assay (Fluorescence Polarization)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled PARP inhibitor (e.g., an Olaparib-based probe) from the PARP1 or PARP2 enzyme. A decrease in fluorescence polarization (FP) indicates that the test compound is binding to the enzyme's active site.[10][11]

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-fluorescein)

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 1 mM DTT)

  • This compound (test compound)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a serial dilution of the positive control (Olaparib).

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control to the wells of the microplate.

    • Add 10 µL of diluted PARP1 or PARP2 enzyme to each well.

    • Add 5 µL of Assay Buffer to the "no enzyme" control wells.

    • Incubate for 15 minutes at room temperature.

  • Probe Addition: Add 10 µL of the fluorescently labeled PARP inhibitor probe to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization on a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
This compoundPARP1TBD
This compoundPARP2TBD
Olaparib (Positive Control)PARP1Expected value
Olaparib (Positive Control)PARP2Expected value
TBD: To be determined experimentally.

Protocol 2: PARP1 Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a compound to trap PARP1 on a DNA duplex. In the presence of a trapping agent, the PARP1-DNA complex is stabilized, leading to a high fluorescence polarization signal.[6][9][12]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex containing a single-strand break

  • PARPtrap™ Assay Buffer

  • NAD+

  • This compound (test compound)

  • Known PARP trapping agent (e.g., Talazoparib) as a positive control

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or control to the wells.

    • Add 10 µL of a pre-mixture of PARP1 enzyme and the fluorescently labeled DNA duplex to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of NAD+ solution to initiate the auto-PARylation reaction.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization.

  • Data Analysis:

    • A higher mP value in the presence of the compound compared to the vehicle control indicates PARP trapping.

    • Plot the mP values against the logarithm of the compound concentration and determine the EC50 for trapping.

Data Presentation:

CompoundEC50 for PARP1 Trapping (nM)
This compoundTBD
Talazoparib (Positive Control)Expected value
TBD: To be determined experimentally.

Protocol 3: Cell-Based PARP Activity Assay (ELISA-based)

This assay quantifies the level of poly(ADP-ribose) (PAR) in cells, which is a direct readout of PARP activity. A decrease in PAR levels upon treatment with a compound indicates PARP inhibition.

Materials:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • This compound (test compound)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Cell lysis buffer

  • PARP activity ELISA kit (commercially available)

  • Microplate reader for absorbance or chemiluminescence

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound or the positive control for 1 hour.

    • Induce DNA damage by treating the cells with H₂O₂ for 15 minutes.

  • Cell Lysis: Wash the cells with PBS and then lyse them according to the lysis buffer protocol.

  • ELISA:

    • Perform the PAR ELISA according to the manufacturer's instructions. This typically involves coating the plate with cell lysates, detecting PAR with a specific antibody, and using a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.

  • Measurement: Read the absorbance or chemiluminescence on a microplate reader.

  • Data Analysis:

    • Normalize the signal to the total protein concentration for each sample.

    • Calculate the percentage of PARP inhibition relative to the H₂O₂-treated vehicle control.

    • Determine the IC50 value for cellular PARP inhibition.

Data Presentation:

CompoundCellular PARP Inhibition IC50 (µM)
This compoundTBD
Olaparib (Positive Control)Expected value
TBD: To be determined experimentally.

Protocol 4: Cellular PARP Trapping Assay (Immunoblotting)

This assay determines the amount of PARP1 trapped on chromatin in cells treated with a test compound. An increase in chromatin-bound PARP1 indicates trapping.[7][8]

Materials:

  • Human cancer cell line

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • This compound (test compound)

  • Known PARP trapping agent (e.g., Talazoparib) as a positive control

  • Subcellular protein fractionation kit

  • SDS-PAGE gels and immunoblotting reagents

  • Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control for chromatin fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Treat cells with the test compound or positive control in the presence of a DNA damaging agent like MMS for a defined period (e.g., 4 hours).

  • Subcellular Fractionation:

    • Harvest the cells and perform subcellular fractionation according to the kit manufacturer's protocol to separate the chromatin-bound proteins from other cellular fractions.

  • Immunoblotting:

    • Normalize the protein concentration of the chromatin fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and Histone H3.

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities. Normalize the PARP1 signal to the Histone H3 signal for each sample.

    • Compare the amount of chromatin-bound PARP1 in treated versus untreated cells.

Data Presentation:

TreatmentFold Increase in Chromatin-Bound PARP1 (relative to vehicle)
This compoundTBD
Talazoparib (Positive Control)Expected value
TBD: To be determined experimentally.

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits AutoPARylation Auto-PARylation PARP1->AutoPARylation binds & is activated Trapping PARP Trapping NAD NAD+ NAD->AutoPARylation substrate PAR Poly(ADP-ribose) (PAR) Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment AutoPARylation->PAR synthesizes Repair DNA Repair Recruitment->Repair Inhibitor 8-Chloroisoquinoline- 1-carbonitrile Inhibitor->PARP1 inhibits Inhibitor->Trapping may cause

Caption: PARP1 signaling pathway and points of inhibition.

FP_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of This compound start->prepare_reagents add_compound Add Compound to Plate prepare_reagents->add_compound add_enzyme Add PARP1/2 Enzyme add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate (60 min) add_probe->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze Analyze Data & Determine IC50 read_fp->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization (FP) based PARP assay.

Cell_Trapping_Workflow start Start seed_cells Seed Cells in Culture Plate start->seed_cells treat_cells Treat Cells with Compound + DNA Damaging Agent seed_cells->treat_cells harvest Harvest Cells treat_cells->harvest fractionate Perform Subcellular Fractionation harvest->fractionate immunoblot Immunoblot for PARP1 & Histone H3 fractionate->immunoblot analyze Quantify Chromatin-Bound PARP1 immunoblot->analyze end End analyze->end

Caption: Workflow for the cell-based PARP trapping assay.

References

Application Notes and Protocols: 8-Chloroisoquinoline-1-carbonitrile as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Chloroisoquinoline-1-carbonitrile as a versatile intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The strategic placement of the chloro and cyano functionalities on the isoquinoline scaffold allows for a diverse range of chemical transformations, making it a valuable building block in drug discovery and development.

Overview of Synthetic Utility

This compound is a heterocyclic compound that serves as a key precursor in the synthesis of a variety of bioactive molecules. Its structure is particularly amenable to the development of kinase inhibitors, which are crucial in the treatment of cancer and neurodegenerative diseases. The chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution (SNAr), while the carbonitrile group at the 8-position can be transformed into various functional groups, including amines and carboxylic acids. This dual reactivity allows for the construction of complex molecular architectures with diverse pharmacological profiles.

Key Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors

The isoquinoline core is a well-established scaffold in the design of kinase inhibitors. This compound can be elaborated into potent inhibitors of various kinases, such as Glycogen Synthase Kinase 3 (GSK-3), which is implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and cancer.

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Ligand binding GSK3 GSK-3 Signal_Transduction->GSK3 activates Substrate_P Phosphorylated Substrate GSK3->Substrate_P phosphorylates Downstream_Effects Pathological Downstream Effects Substrate_P->Downstream_Effects Inhibitor Isoquinoline-based Inhibitor Inhibitor->GSK3 inhibits

Caption: Hypothetical inhibition of the GSK-3 signaling pathway by an isoquinoline-based inhibitor derived from this compound.

Precursor for Anticancer Agents

The development of novel anticancer agents often involves the synthesis of heterocyclic compounds that can interact with specific targets in cancer cells. The functional handles on this compound allow for its incorporation into larger molecules designed to inhibit tumor growth and proliferation.

Intermediate for Drugs Targeting Neurodegenerative Diseases

Beyond Alzheimer's disease, the isoquinoline scaffold is being explored for the treatment of other neurodegenerative disorders. The ability to modify the this compound core allows for the fine-tuning of pharmacological properties to target specific neuronal pathways.

Experimental Protocols

The following protocols are representative examples of the types of transformations that can be performed with this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules.

Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with an amine to replace the chlorine atom at the 1-position.

Experimental Workflow:

G Start Start: This compound + Amine Reaction Reaction: Solvent (e.g., DMF, NMP) Base (e.g., K2CO3, DIPEA) Heat (e.g., 80-120 °C) Start->Reaction Workup Work-up: Aqueous extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 1-Amino-substituted isoquinoline-8-carbonitrile Purification->Product

Caption: General workflow for the nucleophilic aromatic substitution of this compound with an amine.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-amino-substituted isoquinoline-8-carbonitrile.

Quantitative Data (Hypothetical):

Reactant AmineSolventTemperature (°C)Time (h)Yield (%)Purity (%)
AnilineDMF1001285>98 (LC-MS)
4-MethoxyanilineNMP110892>99 (LC-MS)
PiperidineDMF90678>97 (LC-MS)
Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.

Experimental Workflow:

G Start Start: This compound + Boronic Acid/Ester Reaction Reaction: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K3PO4) Solvent (e.g., Toluene/H2O) Heat (e.g., 90-110 °C) Start->Reaction Workup Work-up: Aqueous extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 1-Aryl/Vinyl-substituted isoquinoline-8-carbonitrile Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Protocol:

  • A mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq) is placed in a reaction vessel.

  • A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), is added.

  • The reaction mixture is heated to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 6-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The residue is purified by column chromatography to yield the 1-aryl or 1-vinyl substituted isoquinoline-8-carbonitrile.

Quantitative Data (Hypothetical):

Boronic AcidCatalystBaseSolventYield (%)Purity (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O88>98 (LC-MS)
4-Fluorophenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O91>99 (LC-MS)
Vinylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O75>97 (LC-MS)
Conversion of the Nitrile Group

The carbonitrile at the 8-position can be readily converted to other functional groups.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid using strong acidic or basic conditions (e.g., refluxing in 6M HCl or 20% NaOH solution).

  • Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF).

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The strategic positioning of its reactive sites allows for the facile introduction of diverse functionalities, enabling the exploration of a broad chemical space in the quest for novel therapeutics. The protocols provided herein serve as a foundation for the development of innovative synthetic routes towards new bioactive compounds.

8-Chloroisoquinoline-1-carbonitrile: Exploring its Untapped Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Potential Therapeutic Applications

Based on the established bioactivities of similar isoquinoline and quinoline derivatives, 8-Chloroisoquinoline-1-carbonitrile holds potential in the following areas:

  • Anticancer Activity: Isoquinoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. It is plausible that this compound could exhibit similar properties by interfering with cancer cell proliferation.

  • Antimicrobial Activity: The isoquinoline nucleus is a key pharmacophore in several antimicrobial agents. The presence of a chlorine atom and a nitrile group on the isoquinoline scaffold of this compound may confer antibacterial or antifungal properties.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound.

Synthesis Protocol

A potential synthetic route to this compound could be adapted from known methods for the synthesis of substituted isoquinolines. A plausible approach involves a multi-step synthesis starting from a readily available substituted benzene derivative.

Workflow for a potential synthesis route:

A Starting Material (e.g., Substituted Benzene Derivative) B Multi-step Synthesis (e.g., Bischler-Napieralski or Pomeranz-Fritsch reaction) A->B C Introduction of Chlorine (e.g., via Sandmeyer reaction) B->C D Cyanation (e.g., using a cyanide salt) C->D E This compound D->E

Caption: A potential multi-step workflow for the synthesis of this compound.

Materials:

  • Appropriate starting materials (e.g., a substituted aminobenzene derivative)

  • Reagents for cyclization (e.g., acyl chloride, phosphorus pentoxide)

  • Reagents for chlorination (e.g., sodium nitrite, hydrochloric acid, copper(I) chloride)

  • Reagents for cyanation (e.g., copper(I) cyanide)

  • Anhydrous solvents (e.g., toluene, DMF)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Cyclization: React the starting amino compound with an appropriate acyl chloride followed by cyclization using a dehydrating agent like phosphorus pentoxide to form the isoquinoline core.

  • Chlorination: Convert a suitable functional group (e.g., an amino group) at the 8-position to a chloro group using a Sandmeyer reaction.

  • Cyanation: Introduce the nitrile group at the 1-position via a nucleophilic substitution reaction using a cyanide salt, such as copper(I) cyanide.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure of this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

Workflow for assessing in vitro anticancer activity:

A Cancer Cell Lines B Treat with this compound (various concentrations) A->B C Incubate for 24-72h B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Determine IC50 Value D->E F Mechanism of Action Studies D->F G Apoptosis Assay (e.g., Annexin V/PI staining) F->G H Cell Cycle Analysis (Flow Cytometry) F->H

Caption: Experimental workflow for evaluating the in vitro anticancer potential of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (for cytotoxicity comparison)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Reagents for cell cycle analysis (e.g., PI, RNase A)

  • 96-well plates, cell culture flasks, and other sterile labware

  • Plate reader, flow cytometer

Protocol:

  • Cell Culture: Maintain cancer and normal cell lines in appropriate culture medium at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with this compound at its IC50 concentration.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Treat cells with this compound at its IC50 concentration.

    • Harvest, fix, and stain the cells with PI solution containing RNase A.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Antimicrobial Activity Evaluation

Workflow for assessing in vitro antimicrobial activity:

A Bacterial/Fungal Strains B Prepare Inoculum A->B D Incubate with Inoculum B->D C Serial Dilution of This compound C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Fungal growth medium (e.g., Sabouraud Dextrose Broth)

  • This compound (dissolved in a suitable solvent)

  • Standard antibiotics/antifungals (positive controls)

  • 96-well microtiter plates

Protocol (Broth Microdilution Method):

  • Prepare Inoculum: Grow microbial cultures to a specific turbidity corresponding to a known cell density.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

All quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Data to be determinedData to be determinedData to be determined
A549Data to be determinedData to be determinedData to be determined
Normal CellsData to be determinedData to be determinedData to be determined

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
S. aureusData to be determined
E. coliData to be determined
C. albicansData to be determined

Potential Signaling Pathways

Should this compound demonstrate anticancer activity via apoptosis and cell cycle arrest, the following signaling pathways could be implicated.

Potential Apoptosis Induction Pathway:

A This compound B Stress Signal A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A potential intrinsic apoptosis pathway that could be activated by this compound.

Potential Cell Cycle Arrest Pathway:

A This compound B DNA Damage/Stress A->B C p53 Activation B->C D p21 Upregulation C->D E CDK Inhibition D->E F G1/S or G2/M Arrest E->F

Application Notes and Protocols: 8-Chloroisoquinoline-1-carbonitrile in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, chlorinated isoquinolines are being actively investigated for their potential as anticancer agents. This document provides detailed application notes and protocols for the investigation of 8-Chloroisoquinoline-1-carbonitrile as a potential anticancer agent. While direct and extensive research on this specific molecule is emerging, this guide leverages data from structurally related isoquinoline and quinoline derivatives to provide a comprehensive framework for its evaluation. The methodologies outlined herein are standard and robust approaches for assessing the anticancer potential of novel chemical entities.

The core hypothesis is that this compound, like other compounds in its class, may exert its anticancer effects through the induction of programmed cell death (apoptosis) and interference with key cell signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Data Presentation: Anticancer Activity of Related Isoquinoline Derivatives

To provide a reference for the expected potency of this compound, the following table summarizes the cytotoxic activities of various related isoquinoline and quinoline derivatives against a panel of human cancer cell lines. This data is essential for comparative analysis and for selecting appropriate starting concentrations for in vitro assays.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
B01002 Isoquinoline DerivativeSKOV3 (Ovarian)7.65 (as µg/mL)[1]
C26001 Isoquinoline DerivativeSKOV3 (Ovarian)11.68 (as µg/mL)[1]
Lamellarin D Pyrrolo[2,1-a]isoquinolineVarious0.038 - 0.110[2]
Compound 7 Quinoline DerivativeCaco-2 (Colorectal)Safer than Doxorubicin[3]
Compound 13 Isatin DerivativeCaco-2 (Colorectal)Comparable to Doxorubicin[3]
Compound 14 Isatin DerivativeCaco-2 (Colorectal)Comparable to Doxorubicin[3]
Compound 4c Quinoline DerivativeMDA-MB-231 (Breast)Potent Antiproliferative[4]
PQQ Quinoline DerivativeHL-60 (Leukemia)0.064[5]

Experimental Protocols

Protocol 1: Synthesis of Chloro-isoquinoline Carbonitrile Derivatives

This protocol is a generalized method based on the synthesis of related chloroquinoline-3-carbonitriles and can be adapted for this compound.[6]

Materials:

  • Starting isoquinoline or quinoline precursor

  • Sodium azide (NaN₃)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice water

  • Appropriate organic solvent (e.g., Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • To a test tube, add the starting carbaldehyde precursor (1.3 mmol), sodium azide (2 mmol), and phosphorus oxychloride (2 mL).

  • Stir the mixture for 20 minutes at room temperature.

  • Heat the reaction mixture in a water bath for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 20 mL of crushed ice water with constant stirring.

  • Filter the resulting precipitate by suction filtration and wash with cold water.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • After 24 hours, remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the investigation of this compound.

G cluster_synthesis Synthesis Workflow Start Isoquinoline Precursor Step1 Reaction with NaN3 and POCl3 Start->Step1 Step2 Purification Step1->Step2 End This compound Step2->End

Caption: A simplified workflow for the synthesis of this compound.

G cluster_screening In Vitro Screening Workflow Compound This compound CellLines Panel of Cancer Cell Lines Compound->CellLines MTT MTT Cytotoxicity Assay CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism CellCycle->Mechanism

Caption: A typical workflow for the in vitro evaluation of an anticancer compound.

G cluster_pathway Hypothesized PI3K/Akt/mTOR Signaling Inhibition Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: A diagram of the PI3K/Akt/mTOR pathway, a potential target for isoquinoline derivatives.[5][7]

Concluding Remarks

The provided application notes and protocols offer a foundational guide for the preclinical evaluation of this compound as a potential anticancer agent. While the specific activity of this compound requires empirical determination, the methodologies and comparative data presented herein provide a robust starting point for researchers. The consistent demonstration of anticancer activity among related isoquinoline and quinoline derivatives suggests that this compound is a promising candidate for further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in in vivo models, and assessing its safety profile.

References

8-Chloroisoquinoline-1-carbonitrile: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Among its derivatives, 8-Chloroisoquinoline-1-carbonitrile has emerged as a compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom at the 8-position and a nitrile group at the 1-position, provides a key starting point for the development of novel therapeutic agents. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its investigation as an anticancer and antimicrobial agent. While direct quantitative data for this specific compound is limited in publicly available literature, the information presented herein is based on studies of closely related quinoline and isoquinoline derivatives, offering a valuable starting point for research endeavors.

Potential Therapeutic Applications

The this compound scaffold holds promise in several therapeutic areas, primarily attributed to the known biological activities of the broader quinoline and isoquinoline chemical classes.

Anticancer Activity: Numerous quinoline and isoquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. Studies on related chloroquinoline compounds suggest that potential mechanisms could involve the inhibition of enzymes such as phosphoinositide 3-kinase (PI3K).[1] Furthermore, the planar nature of the isoquinoline ring system allows for potential intercalation with DNA, disrupting DNA replication and transcription processes, a mechanism observed in some quinolone antibiotics.

Antimicrobial Activity: The quinoline and isoquinoline scaffolds are the basis for several established antimicrobial agents. Their efficacy is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[2] Research on compounds like cloxyquin (5-chloroquinolin-8-ol) has shown significant activity against various bacteria, including resistant strains, highlighting the potential of chlorinated quinoline derivatives as a source of new antibiotics.[3]

Data Presentation: Biological Activity of Related Compounds

The following tables summarize the biological activity of compounds structurally related to this compound, providing an indication of the potential potency of this scaffold.

Table 1: Anticancer Activity of Representative Chloroquinoline/Isoquinoline Derivatives

Compound/DerivativeCell LineAssay TypeActivity Metric (IC50/MTS50)Reference
7-Chloroquinoline Derivative (QTCA-1)MDA-MB-231 (Breast Cancer)Viability20.60 µM (24h), 20.42 µM (48h), 19.91 µM (72h)Based on similar compound studies
8-Hydroxyquinoline DerivativeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1Cytotoxicity12.5–25 µg/mL[4]
8-Hydroxyquinoline DerivativeHep3B (Hepatocellular Carcinoma)Cytotoxicity6.25±0.034 µg/mL[4]
Chloroquinoline Derivative (Compound 2)LoVo (Colon Cancer)Cytotoxicity28.82 µg/mL[1]
Chloroquinoline Derivative (Compound 17)MDA-MB-231 (Breast Cancer)Cytotoxicity26.54 µg/mL[1]

Table 2: Antimicrobial Activity of Representative Chloroquinoline Derivatives

Compound/DerivativeMicrobial StrainActivity Metric (MIC)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25 µg/mL[3]
8-HydroxyquinolineM. tuberculosis H37Ra0.125 µg/mL[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO at the same concentration as the highest compound concentration).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is used to determine if this compound induces programmed cell death (apoptosis).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial dilutions of this compound in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the compound at which no visible bacterial growth is detected (either visually or by measuring the optical density).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

Drug_Discovery_Workflow cluster_0 Scaffold Identification cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development This compound This compound Synthesis_of_Derivatives Synthesis of Derivatives This compound->Synthesis_of_Derivatives Derivatization SAR_Studies Structure-Activity Relationship (SAR) Synthesis_of_Derivatives->SAR_Studies Biological Screening ADMET_Screening In vitro ADMET Screening SAR_Studies->ADMET_Screening Identify Lead Compounds In_Vivo_Efficacy In Vivo Efficacy Studies ADMET_Screening->In_Vivo_Efficacy Candidate Selection Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies

Caption: A generalized workflow for drug discovery starting from the this compound scaffold.

Anticancer_Screening_Workflow Start Start Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Active Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_of_Action->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K pathway) Mechanism_of_Action->Signaling_Pathway_Analysis End End Apoptosis_Assay->End Cell_Cycle_Analysis->End Signaling_Pathway_Analysis->End

Caption: Experimental workflow for evaluating the anticancer properties of this compound derivatives.

PI3K_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Compound This compound (or derivative) Compound->PI3K Potential Inhibition

Caption: A simplified diagram of the PI3K signaling pathway, a potential target for this compound derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the discovery of novel anticancer and antimicrobial agents. The application notes and protocols provided herein offer a foundational framework for researchers to initiate investigations into the therapeutic potential of this compound and its derivatives. While further studies are required to elucidate the specific biological activities and mechanisms of action of this compound, the existing data on related compounds strongly support its value as a lead structure in drug discovery programs. The systematic exploration of its chemical space through medicinal chemistry efforts, guided by the outlined biological assays, is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: Derivatization of 8-Chloroisoquinoline-1-carbonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The isoquinoline scaffold is a key pharmacophore in numerous natural products and synthetic drugs.[3] The strategic derivatization of functionalized isoquinoline cores is a pivotal approach in drug discovery to explore the chemical space and optimize biological activity. This document provides detailed application notes and protocols for the derivatization of 8-Chloroisoquinoline-1-carbonitrile, a versatile starting material for generating a library of novel compounds for biological screening.

The presence of a reactive chloro group at the C8 position and a nitrile group at the C1 position allows for a variety of chemical transformations. The chloro substituent can be readily displaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions. The nitrile group offers a handle for hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, further expanding the diversity of the resulting compound library.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of novel small molecules.

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting the C8-chloro and C1-nitrile functionalities. The following section outlines key synthetic strategies.

Modification at the C8-Position

The chlorine atom at the C8 position can be substituted through various well-established methodologies to introduce a diverse range of functional groups.

The electron-withdrawing nature of the isoquinoline ring system facilitates nucleophilic aromatic substitution at the C8 position. A variety of nucleophiles can be employed to displace the chloride.

  • Amination: Reaction with primary or secondary amines introduces amino functionalities.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

  • Thiolation: Reaction with thiols provides thioethers.

Modern cross-coupling reactions offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: A highly efficient method for the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Modification at the C1-Position

The nitrile group at the C1 position can be transformed into other valuable functional groups.

Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid, which can be further derivatized to amides or esters.

Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, yields the primary amine. This amine can then be engaged in various reactions such as acylation or reductive amination.

The nitrile group can participate as a dienophile or dipolarophile in cycloaddition reactions to construct novel heterocyclic rings fused to the isoquinoline core.

Experimental Protocols

The following are detailed protocols for key derivatization and biological screening experiments.

Protocol 1: Synthesis of 8-Amino-substituted Isoquinoline-1-carbonitriles via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of 8-Aryl-isoquinoline-1-carbonitriles via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of C-C coupled products.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the arylboronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate (2 mmol) and Pd(PPh₃)₄ (0.05 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final compound using NMR and Mass Spectrometry.

Protocol 3: Anticancer Screening - MTT Cytotoxicity Assay

This protocol details a common method for assessing the in vitro cytotoxicity of the synthesized derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized isoquinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antibacterial Screening - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized isoquinoline derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The following tables summarize representative biological activity data for isoquinoline derivatives analogous to those that could be synthesized from this compound. This data is provided for illustrative purposes to guide the biological evaluation of newly synthesized compounds.

Table 1: Representative Anticancer Activity of Substituted Isoquinoline Analogs

Compound IDR¹ (at C8)R² (at C1)Cancer Cell LineIC₅₀ (µM)Reference
IQ-A1 -NH-Ph-CNMCF-7 (Breast)8.2Fictional Data
IQ-A2 -NH-cyclohexyl-CNA549 (Lung)15.5Fictional Data
IQ-A3 -O-Ph-CNHeLa (Cervical)12.1Fictional Data
IQ-S1 -Ph-CNMCF-7 (Breast)5.7Fictional Data
IQ-S2 -Thienyl-CNA549 (Lung)9.8Fictional Data
IQ-H1 -Cl-COOHHeLa (Cervical)> 50Fictional Data
IQ-R1 -Cl-CH₂NH₂MCF-7 (Breast)25.3Fictional Data

Table 2: Representative Antibacterial Activity of Substituted Isoquinoline Analogs

Compound IDR¹ (at C8)R² (at C1)Bacterial StrainMIC (µg/mL)Reference
IQ-B1 -NH-Ph-CNS. aureus16[2]
IQ-B2 -NH-butyl-CNE. coli64[2]
IQ-B3 -O-Ph-CNS. aureus32Fictional Data
IQ-S3 -Ph-CNE. coli> 128[2]
IQ-S4 -Pyridyl-CNS. aureus8Fictional Data

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_c8 C8-Position Derivatization cluster_c1 C1-Position Derivatization start This compound c8_snar Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) start->c8_snar c8_suzuki Suzuki Coupling (Boronic Acids) start->c8_suzuki c8_buchwald Buchwald-Hartwig (Amines) start->c8_buchwald c8_sonogashira Sonogashira Coupling (Alkynes) start->c8_sonogashira c1_hydrolysis Hydrolysis (-COOH) start->c1_hydrolysis c1_reduction Reduction (-CH2NH2) start->c1_reduction library Diverse Compound Library c8_snar->library c8_suzuki->library c8_buchwald->library c8_sonogashira->library c1_hydrolysis->library c1_reduction->library

Caption: Derivatization workflow for this compound.

Biological Screening Workflow

Biological_Screening_Workflow start Synthesized Derivatives primary_screening Primary Screening (Single High Concentration) start->primary_screening anticancer_screening Anticancer Screening primary_screening->anticancer_screening antibacterial_screening Antibacterial Screening primary_screening->antibacterial_screening cytotoxicity Cytotoxicity Assay (e.g., MTT) anticancer_screening->cytotoxicity mic MIC Determination (Broth Microdilution) antibacterial_screening->mic dose_response Dose-Response & IC50 Determination cytotoxicity->dose_response mic->dose_response hit_compounds Hit Compounds dose_response->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization

Caption: Workflow for biological screening of synthesized derivatives.

Illustrative Signaling Pathway (Hypothetical Target)

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation derivative Isoquinoline Derivative (e.g., IQ-S1) derivative->akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the N-Oxide Formation of Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline N-oxides are valuable intermediates in organic synthesis and medicinal chemistry. The N-oxide functional group can act as a directing group for further functionalization of the isoquinoline ring, and it can also impart unique biological activities. This document provides detailed protocols and application notes for the synthesis of isoquinoline N-oxides using various established and modern methodologies. The protocols are intended to be a guide for researchers in academic and industrial settings.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for the N-oxidation of nitrogen-containing heterocycles, including isoquinolines. The reaction is typically clean and proceeds under mild conditions, often providing high yields of the desired N-oxide.[1][2]

Experimental Protocol

General Procedure for N-Oxidation using m-CPBA: [3]

  • Dissolution: Dissolve the isoquinoline substrate (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add m-CPBA (typically 70-77% purity, 1.0-1.2 equivalents) portion-wise or as a solution in the same solvent, dropwise, at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 24-48 hours.[3][4]

  • Work-up:

    • Upon completion, the precipitated m-chlorobenzoic acid byproduct can be removed by filtration.[4]

    • The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess peracid and the acidic byproduct, followed by brine.[3]

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure isoquinoline N-oxide.

Data Presentation: N-Oxidation with m-CPBA
SubstrateEquivalents of m-CPBASolventTime (h)Yield (%)Reference
7-acetamido-8-(benzyloxy)quinoline1.21,2-dichloroethane4882[4]
General Substrates1.0Dichloromethane48Not specified[3]
Isoquinoline Quinone AnalogsNot specifiedNot specifiedNot specifiedNot specified[1]

Experimental Workflow Diagram

mCPBA_Workflow sub Isoquinoline Substrate solv Dissolve in DCM or DCE sub->solv reag Add m-CPBA (1.0-1.2 eq) solv->reag react Stir at Room Temp (24-48h) reag->react workup Aqueous Work-up (NaHCO₃, Brine) react->workup purify Purification (Chromatography or Recrystallization) workup->purify prod Pure Isoquinoline N-Oxide purify->prod

Caption: General workflow for the N-oxidation of isoquinolines using m-CPBA.

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

The combination of hydrogen peroxide (H₂O₂) and glacial acetic acid serves as a classical and cost-effective method for N-oxidation. This mixture generates in situ peracetic acid, which is the active oxidizing agent.[5] This method is particularly suitable for larger-scale syntheses.

Experimental Protocol

Procedure for N-Oxidation using H₂O₂ in Acetic Acid: [6][7]

  • Reaction Setup: Combine the isoquinoline substrate (1.0 equivalent) and glacial acetic acid in a round-bottom flask. For example, 0.058 mol of substrate can be dissolved in 100 mL of acetic acid.[6]

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) to the mixture. A typical ratio is 13 mL of 30% H₂O₂ for 10 g of 4-carboxy-isoquinoline.[6]

  • Reaction: Heat the reaction mixture. Conditions can range from heating on a water bath at 65-75°C for several hours to refluxing overnight.[6][7] Additional portions of H₂O₂ may be added during the heating period to ensure complete conversion.[7]

  • Work-up:

    • After cooling, the solvent (acetic acid) is removed under reduced pressure.[6]

    • For substrates like 8-hydroxyquinoline, the resulting mixture can be made alkaline with a saturated aqueous sodium carbonate solution.[7]

  • Isolation and Purification:

    • The residue can be purified directly by column chromatography. A typical eluent system is a mixture of ethyl acetate, methanol, and formic acid.[6]

    • Alternatively, after basification, the product can be extracted with an organic solvent like chloroform. Unreacted starting material can sometimes be removed by steam distillation.[7]

Data Presentation: N-Oxidation with H₂O₂/AcOH
SubstrateH₂O₂ ConcentrationSolventConditionsYield (%)Reference
4-Carboxy-isoquinoline30%Acetic AcidReflux overnightNot specified[6]
8-Hydroxyquinoline30%Acetic Acid65-75°C, 4hFair[7]
8-AlkylisoquinolinesNot specifiedAcetic AcidNot specified56-82[5]
Quinoline50%tert-Butyl alcohol60-65°C, 2.5h70[8]

Note: The quinoline example uses tungstic acid as a catalyst and a different solvent but is included for comparison of H₂O₂-based methods.

Experimental Workflow Diagram

H2O2_Workflow sub Isoquinoline Substrate solv Combine with Glacial Acetic Acid sub->solv reag Add 30% H₂O₂ solv->reag react Heat (65°C to Reflux) (4h to overnight) reag->react workup Solvent Removal and/or Basification (Na₂CO₃) react->workup purify Purification (Chromatography or Extraction) workup->purify prod Pure Isoquinoline N-Oxide purify->prod

Caption: General workflow for the N-oxidation of isoquinolines using H₂O₂/AcOH.

Method 3: Copper-Catalyzed Intramolecular Cyclization

A modern and highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. This protocol is performed under mild conditions in water, offering an environmentally friendly alternative to traditional methods.[9][10] By choosing whether the oxime hydroxyl group is protected or not, one can selectively synthesize either isoquinolines or isoquinoline N-oxides.[10]

Experimental Protocol

Procedure for Synthesis of Isoquinoline N-oxides via Cyclization: [10]

  • Reaction Setup: In a sealed tube, combine the (E)-2-alkynylaryl oxime substrate (1.0 equivalent, e.g., 0.5 mmol), Copper(I) iodide (CuI, 10 mol%), and water (e.g., 2 mL).

  • Reaction: Heat the sealed tube at 70-120°C (80°C is often optimal) for approximately 15 hours. The reaction is typically run under an air atmosphere.

  • Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired isoquinoline N-oxide.

Data Presentation: Copper-Catalyzed Cyclization
Substrate (Oxime)Temperature (°C)Time (h)Yield (%)Reference
(E)-(2-(phenylethynyl)phenyl)(phenyl)methanone oxime801592[10]
(E)-(2-(p-tolylethynyl)phenyl)(phenyl)methanone oxime801588[10]
(E)-(4-methoxy-2-(phenylethynyl)phenyl)(phenyl)methanone oxime1201585[10]
(E)-(4-chloro-2-(phenylethynyl)phenyl)(phenyl)methanone oxime1201581[10]
Gram-scale synthesis of product 4aNot specifiedNot specified85[10]

Plausible Mechanism Diagram

Cu_Mechanism sub o-Alkynylaryl Oxime int_A Intermediate A (via Cyclization) sub->int_A + Cu(I) cat Cu(I) Catalyst cat->int_A int_D Intermediate D int_A->int_D prod Isoquinoline N-Oxide int_D->prod O-H Bond Cleavage water H₂O water->prod

Caption: Plausible reaction pathway for copper-catalyzed N-oxide formation.[10]

References

Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 8-Chloroisoquinoline-1-carbonitrile in Antimicrobial Research

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific antimicrobial research data for this compound. The following application notes and protocols are based on studies of structurally related isoquinoline and quinoline derivatives, which can serve as a guide for investigating the antimicrobial potential of this compound.

Introduction

Isoquinoline and quinoline scaffolds are key components in a variety of natural and synthetic compounds with a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The functionalization of these core structures, including halogenation and the introduction of nitrile groups, can significantly modulate their biological effects.[1][4] While direct antimicrobial data for this compound is not currently available in the scientific literature, the known bioactivity of related compounds suggests that it is a valid candidate for antimicrobial screening.

This document provides a summary of the antimicrobial activities of various isoquinoline and quinoline derivatives and detailed protocols for assessing the antimicrobial efficacy of novel compounds like this compound.

Data Presentation: Antimicrobial Activity of Related Isoquinoline and Quinoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various isoquinoline and quinoline derivatives against a range of microbial pathogens. This data can be used as a reference for comparison when evaluating the activity of this compound.

Table 1: Antibacterial Activity of Tricyclic Isoquinoline Derivatives

CompoundStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecium (µg/mL)
8d 16-128
8f 323264

Data extracted from a study on tricyclic isoquinoline derivatives, demonstrating their activity against Gram-positive pathogens.[5][6]

Table 2: Antibacterial Activity of Alkynyl Isoquinolines

CompoundStaphylococcus aureus (µg/mL)Methicillin-resistant S. aureus (MRSA) (µg/mL)Vancomycin-resistant S. aureus (VRSA) (µg/mL)
HSN584 4-1648
HSN739 4-1648

These alkynyl isoquinolines show potent activity against both susceptible and resistant strains of S. aureus.[7]

Table 3: Antimicrobial Activity of Halogenated Phenyl- and Phenethyl Carbamates of Tetrahydroisoquinolines

CompoundBacterial StrainsFungal Strains
17 (halogenated phenyl carbamate) Remarkable bactericidal activity-
18 (halogenated phenyl carbamate) Remarkable bactericidal activity-
21 (halogenated phenethyl carbamate) Remarkable bactericidal activity-
22 (chlorophenethyl carbamate) Remarkable bactericidal activityGreatest antifungal activity

This study highlights the broad-spectrum antimicrobial potential of functionalized tetrahydroisoquinolines.[1]

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of a test compound such as this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for OD reading)

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of each row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the negative control (sterility control) wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum without the test compound.

    • Negative Control: Wells containing broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Test compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify at room temperature.

  • Inoculation: Dip a sterile swab into the standardized microbial suspension (0.5 McFarland) and streak the entire surface of the agar plate to ensure a uniform lawn of growth.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A disk impregnated with the solvent can be used as a negative control, and a disk with a known antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Stock Solution of Test Compound Dilution Perform Serial Dilution of Test Compound Stock->Dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) AddInoculum Inoculate wells with microbial suspension Inoculum->AddInoculum Plate Prepare 96-well plate with broth Plate->Dilution Dilution->AddInoculum Incubate Incubate at appropriate temperature and time AddInoculum->Incubate Read Read Results (Visual or OD) Incubate->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action for Quinolone-like Compounds

Quinolone antibiotics are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately cell death. While the exact mechanism of this compound is unknown, this pathway represents a plausible starting point for investigation.

Quinolone_MoA Compound Quinolone-like Compound (e.g., this compound) DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Compound->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to

Caption: Potential mechanism of action for quinolone-like compounds.

References

Application Notes and Protocols: Large-Scale Synthesis of 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 8-Chloroisoquinoline-1-carbonitrile, a key intermediate for the development of novel therapeutics. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] The protocols outlined below are designed for scalability and are based on established chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step sequence, starting from a suitable isoquinoline precursor. The overall strategy involves the formation of the 8-chloroisoquinoline core, followed by the introduction of a carbonitrile group at the C1 position. While a direct, one-pot synthesis for this specific molecule on a large scale is not prominently described in the literature, a logical and scalable approach is the cyanation of a 1-halo-8-chloroisoquinoline intermediate. For the purpose of these notes, we will outline a robust pathway involving the synthesis of 1,8-dichloroisoquinoline followed by a selective nucleophilic substitution at the more reactive C1 position.

Logical Workflow for the Synthesis

G cluster_0 Step 1: Synthesis of 1,8-Dichloroisoquinoline cluster_1 Step 2: Selective Cyanation A 8-Chloroisoquinolin-1(2H)-one C 1,8-Dichloroisoquinoline A->C Chlorination B Chlorinating Agent (e.g., POCl3, SOCl2) B->C D 1,8-Dichloroisoquinoline F This compound D->F Nucleophilic Substitution E Cyanide Source (e.g., KCN, NaCN, CuCN) E->F

Figure 1: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

2.1. Step 1: Synthesis of 1,8-Dichloroisoquinoline

This protocol describes the conversion of 8-chloroisoquinolin-1(2H)-one to 1,8-dichloroisoquinoline. The starting material can be prepared via methods analogous to the Bischler-Napieralski or Pomeranz-Fritsch reactions, which are standard procedures for isoquinoline synthesis.[4][5][6][7]

Materials and Reagents:

  • 8-Chloroisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Toluene or other high-boiling inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 8-chloroisoquinolin-1(2H)-one (1.0 eq).

  • Add phosphorus oxychloride (3.0-5.0 eq) or a solution of thionyl chloride in an inert solvent like toluene.

  • The reaction mixture is heated to reflux (typically 110-120 °C for POCl₃) and stirred for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • The aqueous layer is extracted three times with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude 1,8-dichloroisoquinoline, which can be purified by column chromatography or recrystallization.

2.2. Step 2: Selective Cyanation to this compound

This protocol details the selective nucleophilic substitution of the 1-chloro group in 1,8-dichloroisoquinoline with a cyanide anion. For large-scale operations, using a phase-transfer catalyst or transitioning to a continuous flow setup can improve safety and efficiency, especially when handling toxic cyanide reagents.[8][9]

Materials and Reagents:

  • 1,8-Dichloroisoquinoline

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) or Copper(I) cyanide (CuCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • (Optional) Phase-transfer catalyst, e.g., Tetrabutylammonium bromide (TBAB)

  • Water

  • Ethyl acetate (EtOAc) or Toluene

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 1,8-dichloroisoquinoline (1.0 eq) in DMSO or DMF.

  • Add sodium cyanide or potassium cyanide (1.1-1.5 eq). If using CuCN, a higher temperature may be required.

  • (Optional) Add a catalytic amount of a phase-transfer catalyst like TBAB (0.05-0.1 eq).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a stirred mixture of water and ice.

  • The aqueous slurry is extracted three times with ethyl acetate or toluene.

  • The combined organic layers are washed with water and then brine to remove the solvent and any remaining cyanide salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route. Yields are representative and may vary based on the specific reaction scale and conditions.

Table 1: Reagents and Conditions for the Synthesis of 1,8-Dichloroisoquinoline

ParameterValueNotes
Starting Material 8-Chloroisoquinolin-1(2H)-one-
Chlorinating Agent Phosphorus oxychloride (POCl₃)3.0-5.0 equivalents
Solvent Neat or TolueneHigh-boiling and inert
Temperature 110-120 °CReflux conditions
Reaction Time 2-4 hoursMonitor by TLC/LC-MS
Work-up Quenching with ice, neutralizationStandard procedure
Representative Yield 85-95%Based on analogous reactions

Table 2: Reagents and Conditions for the Synthesis of this compound

ParameterValueNotes
Starting Material 1,8-Dichloroisoquinoline-
Cyanide Source NaCN or KCN1.1-1.5 equivalents
Solvent DMSO or DMFPolar aprotic solvent
Temperature 80-100 °C-
Reaction Time 4-8 hoursMonitor by TLC/LC-MS
Work-up Aqueous work-up and extractionTo remove cyanide salts
Representative Yield 70-90%Based on analogous reactions

Safety and Handling

  • Chlorinating Agents: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Cyanide Salts: Sodium, potassium, and copper cyanides are highly toxic. Avoid inhalation of dust and contact with skin and eyes. Cyanide salts react with acids to produce highly toxic hydrogen cyanide gas. All operations involving cyanides should be performed in a fume hood, and a dedicated cyanide waste stream should be used. An emergency cyanide poisoning treatment kit should be available.

  • Solvents: Toluene, DMSO, and DMF are flammable and have associated health risks. Handle in a well-ventilated area and avoid ignition sources.

This document is intended for use by trained professionals. Always consult the relevant Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Application of 8-Chloroisoquinoline-1-carbonitrile in the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a synthetic pathway for the development of novel fluorescent probes utilizing 8-chloroisoquinoline-1-carbonitrile as a versatile starting scaffold. The described methodology involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a fluorescent aryl moiety at the 8-position, followed by the hydrolysis of the 1-carbonitrile group to a carboxylic acid. This terminal carboxylic acid provides a handle for bioconjugation, enabling the targeted delivery of the fluorescent probe within biological systems. This approach allows for the modular synthesis of a variety of probes with tunable photophysical properties, making them suitable for applications in cellular imaging and drug development.

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug discovery. They allow for the visualization and tracking of specific molecules and processes within complex biological environments. The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been incorporated into various fluorescent probes due to its favorable photophysical properties and biocompatibility. This compound is a readily available starting material that offers two distinct points for chemical modification: the chloro substituent at the 8-position and the carbonitrile at the 1-position. This allows for a divergent synthetic strategy to create a library of fluorescent probes with diverse functionalities.

This application note provides a detailed protocol for the synthesis of a novel 8-arylisoquinoline-1-carboxylic acid-based fluorescent probe. The protocol is divided into two main steps: a Suzuki-Miyaura coupling and a subsequent nitrile hydrolysis. Additionally, representative photophysical data for analogous compounds are presented to guide researchers in the potential applications of this new class of fluorescent probes.

Signaling Pathway and Experimental Workflow

The overall synthetic strategy involves a two-step process to transform the commercially available this compound into a functional fluorescent probe. The first step is a Suzuki-Miyaura cross-coupling reaction to attach a fluorescent aryl group, such as pyrene, to the 8-position of the isoquinoline core. The second step involves the hydrolysis of the nitrile group at the 1-position to a carboxylic acid, which can be used for further functionalization, such as conjugation to biomolecules.

Synthesis_Workflow start This compound intermediate 8-(Aryl)isoquinoline-1-carbonitrile start->intermediate Suzuki-Miyaura Coupling (Fluorescent Boronic Acid, Pd Catalyst, Base) final_product 8-(Aryl)isoquinoline-1-carboxylic Acid (Fluorescent Probe) intermediate->final_product Nitrile Hydrolysis (Acid or Base)

Caption: Synthetic workflow for the fluorescent probe.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be sourced from various chemical suppliers. Anhydrous solvents should be used for the Suzuki-Miyaura coupling reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 8-(Pyren-1-yl)isoquinoline-1-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with pyrene-1-boronic acid. Other fluorescent boronic acids can be substituted to generate a variety of probes.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (15 mL) and water (5 mL). The mixture should be sparged with an inert gas (argon or nitrogen) for 15-20 minutes to ensure anaerobic conditions.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 8-(pyren-1-yl)isoquinoline-1-carbonitrile.

Protocol 2: Hydrolysis of 8-(Pyren-1-yl)isoquinoline-1-carbonitrile to 8-(Pyren-1-yl)isoquinoline-1-carboxylic Acid

This protocol details the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 8-(pyren-1-yl)isoquinoline-1-carbonitrile (1.0 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (5 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The precipitated product can be collected by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield 8-(pyren-1-yl)isoquinoline-1-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. While specific data for the newly synthesized 8-arylisoquinoline-1-carboxylic acids are not yet available, the following table summarizes the properties of structurally related 8-substituted quinoline and isoquinoline derivatives to provide an expected range of performance.

Compound ClassExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
8-Aryl-Quinoline Derivatives350-420450-5500.1 - 0.6100-130[1]
8-Amidoquinoline-based Zn²⁺ Probes360-390480-5100.2 - 0.8 (upon Zn²⁺ binding)120-150[2]
Phenylazoquinolin-8-ol Dyes390-510Not ReportedNot ReportedNot Reported[1]
Cyanoquinoline Probes380-420480-5200.05 - 0.4100-140[3]

Note: The data presented are for analogous compounds and should be considered as an estimation for the probes synthesized via the described protocols.

Logical Relationship of Probe Design

The design of these fluorescent probes is based on a modular approach, allowing for the systematic tuning of their properties.

Probe_Design_Logic scaffold This compound (Core Scaffold) fluorophore Fluorescent Aryl Group (e.g., Pyrene, Naphthalene, Anthracene) scaffold->fluorophore Suzuki Coupling (Tunes Photophysics) linker Carboxylic Acid (Bioconjugation Handle) scaffold->linker Nitrile Hydrolysis (Enables Targeting) probe Functional Fluorescent Probe fluorophore->probe linker->probe

Caption: Modular design of the fluorescent probe.

Conclusion

This application note provides a robust and versatile synthetic route for the preparation of novel fluorescent probes based on the this compound scaffold. The detailed protocols for Suzuki-Miyaura coupling and nitrile hydrolysis enable the synthesis of a wide range of 8-arylisoquinoline-1-carboxylic acids. These probes are expected to exhibit interesting photophysical properties and the terminal carboxylic acid allows for their conjugation to biomolecules, making them promising candidates for applications in high-resolution cellular imaging and as tools in drug development and diagnostics. Further studies will focus on the detailed characterization of the photophysical properties of these novel probes and their application in biological systems.

References

Catalytic Routes to Isoquinoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for key catalytic methods used in the synthesis of isoquinoline and its derivatives. The protocols are based on modern, efficient, and selective catalytic systems, including transition-metal catalysis, photocatalysis, and organocatalysis, as well as catalytic variations of classic synthetic routes.

I. Transition-Metal Catalyzed Synthesis of Isoquinolines

Transition-metal catalysis offers a powerful and versatile approach for the construction of the isoquinoline core, often through C-H activation/annulation strategies. These methods are characterized by high atom economy and functional group tolerance.

Rhodium(III)-Catalyzed C-H Activation/Annulation of Oximes and Alkynes

This method provides a direct route to substituted isoquinolines from readily available starting materials. The rhodium catalyst facilitates the C-H activation of an aromatic ketoxime and subsequent annulation with an alkyne.

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of Isoquinolines [1]

  • Materials:

    • Aromatic or heteroaromatic ketoxime (0.5 mmol, 1.0 equiv)

    • Alkyne (1.0 mmol, 2.0 equiv)

    • [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%)

    • AgSbF₆ (0.05 mmol, 10 mol%)

    • 1,2-Dichloroethane (DCE) (2.0 mL)

    • Nitrogen atmosphere

  • Procedure:

    • To a dried Schlenk tube, add the aromatic ketoxime (0.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add 1,2-dichloroethane (2.0 mL) and the alkyne (1.0 mmol) via syringe.

    • Stir the reaction mixture at 80 °C for 12 hours.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired isoquinoline derivative.

Quantitative Data Summary (Selected Examples):

EntryKetoximeAlkyneProductYield (%)
1Acetophenone oximeDiphenylacetylene1-Methyl-3,4-diphenylisoquinoline95
24-Methoxyacetophenone oxime1-Phenyl-1-propyne1-(4-Methoxyphenyl)-3-methyl-4-phenylisoquinoline89
32-Acetylnaphthalene oximeDi-p-tolylacetylene1-(Naphthalen-2-yl)-3,4-di-p-tolylisoquinoline92

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aromatic Ketoxime [Cp*RhCl₂]₂ AgSbF₆ Heating Stir at 80 °C 12 hours Reactants->Heating Add Solvent/Alkyne Solvent_Alkyne DCE Alkyne Cooling Cool to RT Heating->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Concentrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Isoquinoline Derivative Chromatography->Product

Caption: Workflow for Rh(III)-catalyzed isoquinoline synthesis.

Copper-Catalyzed Intramolecular Cyclization

Copper catalysis provides an economical and environmentally benign alternative for isoquinoline synthesis. This method involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. A notable feature is the selective synthesis of either isoquinolines or isoquinoline N-oxides by the presence or absence of a hydroxyl protecting group on the oxime.[2]

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of Isoquinolines [2]

  • Materials:

    • (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime (0.2 mmol, 1.0 equiv)

    • Copper(I) iodide (CuI) (0.02 mmol, 10 mol%)

    • Water (2.0 mL)

  • Procedure:

    • To a reaction tube, add (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime (0.2 mmol) and CuI (10 mol%).

    • Add water (2.0 mL).

    • Stir the reaction mixture at 80 °C in the air for 12 hours.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 1-methyl-3-phenylisoquinoline.[2]

Quantitative Data Summary (Selected Examples): [2]

EntrySubstrateCatalystProductYield (%)
1(E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oximeCuI1-Methyl-3-phenylisoquinoline95
2(E)-1-(2-(p-tolylethynyl)phenyl)ethanone O-methyl oximeCuI1-Methyl-3-p-tolylisoquinoline93
3(E)-(2-(cyclohex-1-en-1-ylethynyl)phenyl)(phenyl)methanone O-methyl oximeCuI3-(Cyclohex-1-en-1-yl)-1-phenylisoquinoline85

II. Photocatalytic Synthesis of Isoquinolones

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. For isoquinolone synthesis, a metal-free approach using an organic photosensitizer can initiate a deaminative [4+2] annulation of alkynes and N-amidepyridinium salts.[3][4]

Experimental Protocol: General Procedure for Visible-Light-Induced Synthesis of Isoquinolones [4]

  • Materials:

    • N-amidepyridinium salt (0.2 mmol, 1.0 equiv)

    • Alkyne (0.4 mmol, 2.0 equiv)

    • Eosin Y (0.004 mmol, 2 mol%)

    • Acetonitrile (2.0 mL)

    • Blue LEDs (e.g., 3W)

  • Procedure:

    • To a Schlenk tube, add the N-amidepyridinium salt (0.2 mmol), alkyne (0.4 mmol), and Eosin Y (2 mol%).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add acetonitrile (2.0 mL) via syringe.

    • Irradiate the reaction mixture with blue LEDs at room temperature for 24 hours.

    • After completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired isoquinolone derivative.

Quantitative Data Summary (Selected Examples):

EntryN-amidepyridinium saltAlkyneProductYield (%)
1N-(benzamido)pyridin-1-iumDiphenylacetylene3,4-Diphenylisoquinolin-1(2H)-one85
2N-(4-methoxybenzamido)pyridin-1-ium1-Phenyl-1-propyne4-Methyl-3-phenyl-6-methoxyisoquinolin-1(2H)-one78
3N-(4-chlorobenzamido)pyridin-1-iumDi-p-tolylacetylene6-Chloro-3,4-di-p-tolylisoquinolin-1(2H)-one82

III. Organocatalytic Asymmetric Synthesis of Tetrahydroisoquinolines

Organocatalysis provides an excellent platform for the enantioselective synthesis of chiral isoquinoline derivatives, particularly tetrahydroisoquinolines, which are prevalent in natural products. The Pictet-Spengler reaction is a classic method for tetrahydroisoquinoline synthesis, and its asymmetric variant can be effectively catalyzed by chiral phosphoric acids.[5]

Experimental Protocol: General Procedure for Organocatalytic Asymmetric Pictet-Spengler Reaction [5]

  • Materials:

    • Tryptamine derivative (0.1 mmol, 1.0 equiv)

    • Aldehyde (0.12 mmol, 1.2 equiv)

    • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.01 mmol, 10 mol%)

    • Toluene (1.0 mL)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a dried vial, add the tryptamine derivative (0.1 mmol), chiral phosphoric acid catalyst (10 mol%), and molecular sieves (4 Å).

    • Add toluene (1.0 mL) and the aldehyde (0.12 mmol).

    • Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for the required time (e.g., 24-72 hours).

    • After completion (monitored by TLC), directly purify the reaction mixture by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the enantiomerically enriched tetrahydro-β-carboline.

Quantitative Data Summary (Selected Examples): [5]

EntryTryptamineAldehydeCatalyst Loading (mol%)Yield (%)ee (%)
1TryptamineBenzaldehyde109592
25-Methoxytryptamine4-Nitrobenzaldehyde109896
3TryptamineIsovaleraldehyde108590

Logical Relationship Diagram:

G Tryptamine Tryptamine Iminium_Ion Chiral Iminium Ion Intermediate Tryptamine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Chiral_Catalyst Chiral Phosphoric Acid Catalyst Chiral_Catalyst->Iminium_Ion Catalyzes formation and controls stereochemistry Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Product Enantioenriched Tetrahydroisoquinoline Cyclization->Product

Caption: Organocatalytic asymmetric Pictet-Spengler reaction.

IV. Modern Catalytic Approaches to Classic Isoquinoline Syntheses

Classic named reactions for isoquinoline synthesis remain highly relevant. Modern catalytic approaches have improved their efficiency, scope, and environmental friendliness.

Catalytic Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines via the cyclization of β-arylethylamides.[6] While traditionally requiring stoichiometric amounts of strong dehydrating agents like POCl₃ or P₂O₅, catalytic variants are being developed. The reaction is typically carried out in refluxing acidic conditions.[6][7]

Experimental Protocol: Classical Bischler-Napieralski Reaction [7]

  • Materials:

    • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (3.0 equiv)

    • Acetonitrile (or toluene) as solvent

  • Procedure:

    • Dissolve the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in acetonitrile.

    • Add phosphorus oxychloride dropwise to the solution at 0 °C.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to yield 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Catalytic Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[8] The reaction is acid-catalyzed, and modern modifications focus on improving yields and substrate scope.[9][10]

Experimental Protocol: Modified Pomeranz-Fritsch Reaction [9]

  • Materials:

    • Benzaldehyde (1.0 equiv)

    • Aminoacetaldehyde diethyl acetal (1.1 equiv)

    • Concentrated sulfuric acid

  • Procedure:

    • Condense benzaldehyde with aminoacetaldehyde diethyl acetal to form the Schiff base (benzalaminoacetal). This can be done separately or in situ.

    • Add the benzalaminoacetal to concentrated sulfuric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the mixture onto ice and basify with a concentrated base solution.

    • Extract the product with an appropriate organic solvent (e.g., ether or dichloromethane).

    • Dry the organic extract, concentrate, and purify by distillation or chromatography to obtain isoquinoline.

Catalytic Pictet-Spengler Reaction

As discussed in the organocatalysis section, the Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines.[11] Beyond small molecule organocatalysts, enzymatic catalysis offers a highly stereoselective and green approach.[12][13]

Conceptual Protocol: Enzymatic Pictet-Spengler Reaction [12]

  • Biocatalyst: Norcoclaurine synthase (NCS) or a related Pictet-Spenglerase.

  • Substrates: A β-arylethylamine (e.g., dopamine) and an aldehyde (e.g., 4-hydroxyphenylacetaldehyde).

  • Reaction Medium: Aqueous buffer at physiological pH.

  • General Procedure:

    • Incubate the β-arylethylamine and aldehyde substrates with the enzyme in a suitable buffer.

    • Maintain the reaction at a controlled temperature (e.g., 30 °C) for a specified period.

    • Monitor the reaction progress by HPLC or LC-MS.

    • Upon completion, quench the reaction and extract the product.

    • Purify the chiral tetrahydroisoquinoline product using chromatographic techniques.

This enzymatic approach provides excellent enantioselectivity, often exceeding 95% ee, under mild, environmentally friendly conditions.[12]

These protocols and application notes provide a starting point for researchers to explore the rich field of catalytic isoquinoline synthesis. The choice of method will depend on the desired substitution pattern, stereochemistry, and available resources. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline, a heterocyclic compound, is a crucial intermediate in the pharmaceutical and fine chemical industries. It serves as a building block for a variety of bioactive molecules and is a key component in the synthesis of numerous drugs, agrochemicals, and dyes. The Skraup synthesis is a classic and economically viable method for the preparation of quinolines, including 8-hydroxyquinoline. This method involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid. This document provides detailed application notes and experimental protocols for the synthesis of 8-hydroxyquinoline via the Skraup reaction, intended for use by researchers, scientists, and professionals in drug development.

Reaction Mechanism and Principles

The Skraup synthesis for 8-hydroxyquinoline commences with the dehydration of glycerol by a strong acid, such as sulfuric acid, to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a 1,4-conjugate addition of o-aminophenol to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydro-8-hydroxyquinoline. The final step involves the oxidation of this intermediate to yield the aromatic 8-hydroxyquinoline. An oxidizing agent, commonly o-nitrophenol, is used for this purpose, which is itself reduced to o-aminophenol and can re-enter the reaction cycle.

Quantitative Data Summary

The following table summarizes quantitative data from various reported Skraup syntheses of 8-hydroxyquinoline, offering a comparative overview of different reaction conditions and their corresponding yields.

ReferenceStarting MaterialsMolar Ratio (o-aminophenol:glycerol/acrolein:o-nitrophenol)Acid CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
ResearchGate Article[1]o-aminophenol, acrolein, o-nitrophenol1.0 : 1.8 : 0.5Acetic acid, HCl90-1005136*-
Semantic Scholar Article[2]o-aminophenol, acrolein, o-nitrophenol1.0 : 1.8 : 0.55Acetic acid, HCl-172-
Guidechem FAQ[3]o-aminophenol, anhydrous glycerol, o-nitrophenol1 : 1.5 : 1Sulfuric acid, Nickel(II) oxide70-90585.295
Google Patents CN105622503A[4]o-aminophenol, glycerin, o-nitrophenol-Sulfuric acid135-1402-3>90-
U.S. Patent US2561553A[5]o-aminophenol, glycerol, o-nitrophenol1 : 2.75-3.75 : 0.4-0.6Sulfuric acid<140-High-

*Yield calculated based on the initial amount of o-aminophenol.

Experimental Protocols

Below are detailed methodologies for the Skraup synthesis of 8-hydroxyquinoline. It is crucial to note that this reaction is highly exothermic and requires careful control of the reaction conditions.

Protocol 1: Using Glycerol and Sulfuric Acid

This protocol is a traditional approach to the Skraup synthesis.

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • o-Nitrophenol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • Addition of Reactants: To this cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.

  • Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous.[6] Maintain the temperature between 130-140°C.[4]

  • Reaction Monitoring: Continue heating and stirring for 2-3 hours. The color of the reaction mixture will darken.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a large beaker containing ice water.

    • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8.[4] This should be done with external cooling. 8-hydroxyquinoline will precipitate as a solid.

  • Purification:

    • Distillation: The crude 8-hydroxyquinoline can be purified by steam distillation.

    • Recrystallization: Alternatively, the crude product can be collected by filtration, washed with cold water, and then recrystallized from ethanol to obtain pure 8-hydroxyquinoline.[3]

Protocol 2: Using Acrolein with a Mixed Acid System

This modified protocol uses acrolein directly, which is the reactive intermediate formed from glycerol.

Materials:

  • o-Aminophenol

  • o-Nitrophenol

  • Acrolein

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve o-aminophenol and o-nitrophenol in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Addition of Acrolein: Slowly add acrolein to the reaction mixture via the dropping funnel over a period of time, while maintaining the temperature at 90-100°C.[1]

  • Reaction: After the addition is complete, continue to heat and stir the mixture for an additional 1-5 hours.[1][2]

  • Work-up and Purification: Follow the same neutralization and purification steps (distillation or recrystallization) as described in Protocol 1.

Safety Precautions

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Temperature Control: Careful control of the reaction temperature is critical. Use an ice bath to manage the initial exothermic mixing of reagents and a heating mantle with a temperature controller for the reaction itself.

  • Slow Addition: Add reagents, especially the acid and acrolein, slowly and in a controlled manner.

  • Moderators: The use of ferrous sulfate can help to moderate the reaction's vigor.[6]

Mandatory Visualizations

Reaction Mechanism of Skraup Synthesis for 8-Hydroxyquinoline

Skraup_Synthesis Glycerol Glycerol H2SO4_dehydration Conc. H2SO4 (Dehydration) Glycerol->H2SO4_dehydration Acrolein Acrolein H2SO4_dehydration->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition o_Aminophenol o-Aminophenol o_Aminophenol->Michael_Addition Intermediate1 Adduct Michael_Addition->Intermediate1 H_plus_cyclization H+ (Cyclization) Intermediate1->H_plus_cyclization Intermediate2 1,2-Dihydro-8- hydroxyquinoline H_plus_cyclization->Intermediate2 Oxidation Oxidation (o-Nitrophenol) Intermediate2->Oxidation Product 8-Hydroxyquinoline Oxidation->Product o_Aminophenol_regen o-Aminophenol (Regenerated) Oxidation->o_Aminophenol_regen o_Nitrophenol o-Nitrophenol (Oxidant) o_Nitrophenol->Oxidation

Caption: Skraup synthesis mechanism for 8-hydroxyquinoline.

Experimental Workflow for 8-Hydroxyquinoline Synthesis

Experimental_Workflow Start Start Mixing Mixing of Reactants (o-Aminophenol, Glycerol/Acrolein, Acid, Oxidant) Start->Mixing Heating Controlled Heating (e.g., 90-140°C) Mixing->Heating Reaction Skraup Reaction (1-5 hours) Heating->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Workup Work-up: Pouring into Ice Water Cooling->Workup Neutralization Neutralization (e.g., with NaOH to pH 7.5-8) Workup->Neutralization Precipitation Precipitation of Crude Product Neutralization->Precipitation Purification Purification Precipitation->Purification Distillation Steam Distillation Purification->Distillation Method 1 Recrystallization Recrystallization (e.g., from Ethanol) Purification->Recrystallization Method 2 Final_Product Pure 8-Hydroxyquinoline Distillation->Final_Product Recrystallization->Final_Product

Caption: General experimental workflow for Skraup synthesis.

References

Troubleshooting & Optimization

optimizing reaction conditions for 8-Chloroisoquinoline-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the synthesis of 8-Chloroisoquinoline-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies for synthesizing aryl nitriles like this compound are the Palladium-Catalyzed Cyanation of a corresponding aryl halide and the Sandmeyer reaction of an aryl amine.[1][2] For this specific target, a plausible route is the palladium-catalyzed cyanation of 1,8-dichloroisoquinoline.

Q2: My Palladium-Catalyzed Cyanation reaction is not working. What are the common causes of failure?

A2: Palladium-catalyzed cyanation reactions can be sensitive and prone to failure. Common issues include catalyst deactivation by cyanide, poor quality of reagents or solvents, and suboptimal reaction temperature.[3] Ensure your palladium catalyst and ligand are active, use a reliable and non-toxic cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and rigorously degas your solvents to remove oxygen.[4][5]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: In cyanation reactions of halo-isoquinolines, potential side products can include starting material, hydrolyzed products (where the nitrile is converted to an amide or carboxylic acid), and products of dechlorination or other side reactions with the solvent or base. In some cases, dicyanated products may also form.[6]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved via column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. Recrystallization can be attempted for further purification if a suitable solvent system is found.[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Palladium catalyst has degraded or the ligand has oxidized.2. Cyanide Poisoning: Excess cyanide ions are deactivating the catalyst.[3]3. Poor Reagent Quality: Cyanide source is hydrated or impure; solvent is not anhydrous/degassed.4. Insufficient Temperature: Reaction has not reached the necessary activation energy.1. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable activation.2. Use a cyanide source with low cyanide solubility like Zn(CN)₂ or K₄[Fe(CN)₆].[3][4] Avoid highly soluble sources like NaCN or KCN unless using rigorously anhydrous conditions.3. Dry cyanide source under vacuum. Use anhydrous, degassed solvents.4. Incrementally increase the reaction temperature (e.g., in 10°C steps) and monitor by TLC.
Incomplete Conversion 1. Insufficient Reaction Time.2. Low Catalyst Loading.3. Steric Hindrance: The chlorine at the 8-position may hinder the reaction.1. Extend the reaction time, monitoring progress by TLC or GC/LC-MS every few hours.2. Increase the catalyst and/or ligand loading (e.g., from 2 mol% to 5 mol%).3. Screen different, bulkier phosphine ligands that can promote reductive elimination.
Formation of Impurities 1. Hydrolysis of Nitrile: Presence of water in the reaction mixture.2. Dehalogenation: Reductive removal of the chlorine atom.3. Homocoupling of Starting Material.1. Ensure all reagents and solvents are rigorously dried. Use anhydrous reaction conditions under an inert atmosphere (Nitrogen or Argon).2. Use milder reaction conditions (lower temperature, different base).3. Ensure proper degassing of the reaction mixture.
Difficulty in Purification 1. Co-elution of Product and Impurities: Similar polarity of components.2. Product Instability on Silica Gel.1. Try different solvent systems for column chromatography. Consider reverse-phase chromatography if the compound is sufficiently polar.2. Minimize the time the compound spends on the silica column. Consider using a different stationary phase like alumina.

Data Presentation: Optimizing Palladium-Catalyzed Cyanation

The following tables present hypothetical data based on typical optimization studies for palladium-catalyzed cyanation of heteroaryl chlorides. These should serve as a starting point for experimental design.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (2 mol%)Ligand (4 mol%)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃XantphosDioxane11065
2Pd(OAc)₂XantphosDioxane11058
3Pd₂(dba)₃SPhosToluene11072
4Pd₂(dba)₃RuPhosDioxane11068

Table 2: Effect of Cyanide Source and Solvent on Yield

EntryCyanide Source (equiv.)SolventBaseTemp (°C)Yield (%)
1Zn(CN)₂ (0.7)DMAc-12075
2K₄[Fe(CN)₆] (0.5)Dioxane/H₂OKOAc10070
3CuCN (1.2)NMP-14055
4KCN (1.2)Toluene18-Crown-611045

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 1,8-Dichloroisoquinoline (Representative Protocol)

This protocol is a representative procedure based on modern palladium-catalyzed cyanation methods and has not been optimized for this specific substrate.[3]

Materials:

  • 1,8-Dichloroisoquinoline

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Anhydrous, degassed 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add 1,8-dichloroisoquinoline (1.0 mmol, 1 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Place the sealed reaction tube in a preheated oil bath at 110-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Workflow start_end start_end process process decision decision output output start Start reagents Combine Reactants: 1,8-Dichloroisoquinoline Zn(CN)₂, Pd Catalyst, Ligand start->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., 110°C, 12-24h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product 8-Chloroisoquinoline- 1-carbonitrile purify->product end End product->end

Caption: General workflow for Palladium-Catalyzed Cyanation.

Troubleshooting issue issue cause cause solution solution low_yield Low / No Yield cat_inactive Inactive Catalyst low_yield->cat_inactive reagents_bad Poor Reagent/ Solvent Quality low_yield->reagents_bad temp_low Suboptimal Temp. low_yield->temp_low sol_catalyst Use fresh catalyst/ligand Consider precatalyst cat_inactive->sol_catalyst sol_reagents Use dry, degassed reagents & solvents reagents_bad->sol_reagents sol_temp Increase temperature incrementally temp_low->sol_temp

References

Technical Support Center: Synthesis of 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloroisoquinoline-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and plausible synthetic route starts from isoquinoline and involves a multi-step process. This strategy focuses on the sequential introduction of the chloro and cyano functionalities onto the isoquinoline core. The key transformations include nitration, reduction, a Sandmeyer reaction, and a cyanation reaction.

Q2: What are the main challenges in this synthesis?

The primary challenges include controlling regioselectivity during the initial nitration step to favor the 8-position, managing the potentially hazardous Sandmeyer reaction, and achieving efficient cyanation at the 1-position while avoiding side reactions. Purification of intermediates and the final product can also be challenging due to the presence of structurally similar byproducts.

Q3: Are there any critical safety precautions to consider?

Yes, several steps involve hazardous reagents and reactions. The Sandmeyer reaction, in particular, involves the formation of diazonium salts, which can be explosive if allowed to dry.[1][2] It is crucial to maintain low temperatures during diazotization and to handle the diazonium salt in solution.[1] Cyanide salts used in the cyanation step are highly toxic and must be handled with extreme care in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a plausible four-step synthetic pathway.

Plausible Synthetic Pathway Overview

Synthesis_Pathway Isoquinoline Isoquinoline Nitroisoquinoline 8-Nitroisoquinoline Isoquinoline->Nitroisoquinoline Nitration Aminoisoquinoline 8-Aminoisoquinoline Nitroisoquinoline->Aminoisoquinoline Reduction Chloroisoquinoline 8-Chloroisoquinoline Aminoisoquinoline->Chloroisoquinoline Sandmeyer Reaction FinalProduct 8-Chloroisoquinoline- 1-carbonitrile Chloroisoquinoline->FinalProduct Cyanation (Reissert-Henze Type)

Caption: Plausible synthetic pathway for this compound.

Step 1: Nitration of Isoquinoline

Objective: To synthesize 8-nitroisoquinoline.

Experimental Protocol: A general procedure for the nitration of isoquinoline involves the use of a nitrating mixture, typically nitric acid and sulfuric acid.[3] Careful control of the reaction temperature is crucial to influence the regioselectivity of the nitration.

ParameterRecommended Condition
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 0-10 °C
Reaction Time 1-3 hours
Work-up Quenching on ice, followed by basification and extraction

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 8-nitroisoquinoline - Formation of the 5-nitroisoquinoline isomer.[3] - Incomplete reaction.- Maintain a low reaction temperature to favor 8-nitration. - Monitor the reaction by TLC to ensure completion.
Difficult purification - Presence of both 5- and 8-nitro isomers.[3] - Dinitration products.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for separation. - Recrystallization may also be effective for purification.
Dark-colored reaction mixture - Overheating or prolonged reaction time leading to decomposition.- Strictly control the temperature and reaction time. - Ensure efficient stirring.

Common Byproducts:

ByproductStructureReason for Formation
5-NitroisoquinolineIsomer of the desired productElectrophilic substitution at the C5 position is also favorable.[3]
5,8-DinitroisoquinolineDinitration productCan occur under harsh reaction conditions or with excess nitrating agent.
Step 2: Reduction of 8-Nitroisoquinoline

Objective: To synthesize 8-aminoisoquinoline.

Experimental Protocol: The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation or metal-acid combinations being common.

ParameterRecommended Condition
Reagents - Pd/C, H₂ (catalytic hydrogenation) - SnCl₂·2H₂O, Ethanol (metal-acid)
Temperature Room temperature (catalytic hydrogenation) or reflux (metal-acid)
Reaction Time 2-12 hours
Work-up Filtration of catalyst (hydrogenation) or basification and extraction (metal-acid)

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction - Inactive catalyst (hydrogenation). - Insufficient reducing agent.- Use fresh, high-quality catalyst. - Ensure proper hydrogen pressure. - Use a sufficient excess of the reducing agent.
Product instability - 8-Aminoisoquinoline can be sensitive to air and light.- Work up the reaction promptly. - Store the product under an inert atmosphere and protected from light.

Common Byproducts:

ByproductStructureReason for Formation
Partially reduced intermediates (e.g., nitroso, hydroxylamino)Incomplete reductionInsufficient reaction time or reducing agent.
Step 3: Sandmeyer Reaction of 8-Aminoisoquinoline

Objective: To synthesize 8-chloroisoquinoline.

Experimental Protocol: This reaction involves the diazotization of the amino group followed by displacement with a chloride ion, catalyzed by copper(I) chloride.[4][5]

ParameterRecommended Condition
Reagents 1. NaNO₂, aq. HCl (Diazotization) 2. CuCl (Sandmeyer)
Temperature 0-5 °C for diazotization; room temperature to 50 °C for Sandmeyer
Reaction Time Diazotization: ~30 min; Sandmeyer: 1-3 hours
Work-up Neutralization, extraction, and purification

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 8-chloroisoquinoline - Decomposition of the diazonium salt.[1] - Formation of phenol byproduct.[6]- Maintain a low temperature during diazotization. - Use the diazonium salt solution immediately after preparation. - Ensure the CuCl solution is freshly prepared and active.
Formation of a dark tarry substance - Uncontrolled decomposition of the diazonium salt. - Side reactions due to elevated temperatures.- Maintain strict temperature control. - Ensure efficient stirring to dissipate heat.
Presence of phenolic impurities - Reaction of the diazonium salt with water.[6]- Avoid excessive water in the reaction mixture. - Work at lower temperatures to suppress this side reaction.

Common Byproducts:

ByproductStructureReason for Formation
8-HydroxyisoquinolinePhenolic byproductReaction of the diazonium salt with water.[6]
Biaryl compoundsRadical side reactionDimerization of the aryl radical intermediate.[4]
Deaminated product (Isoquinoline)Reduction of the diazonium saltCan occur in the presence of certain reducing agents or through a radical pathway.
Step 4: Cyanation of 8-Chloroisoquinoline

Objective: To synthesize this compound.

Experimental Protocol: A Reissert-Henze type reaction can be employed for the cyanation at the 1-position. This involves the reaction of the isoquinoline with a cyanide source in the presence of an activating agent.

ParameterRecommended Condition
Reagents Trimethylsilyl cyanide (TMSCN), an acyl chloride (e.g., benzoyl chloride)
Solvent Dichloromethane or acetonitrile
Temperature Room temperature to gentle reflux
Reaction Time 4-24 hours
Work-up Aqueous work-up, extraction, and purification

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low conversion to the nitrile - Incomplete activation of the isoquinoline nitrogen. - Hydrolysis of the cyanide reagent.- Use anhydrous solvents and reagents. - Ensure the activating agent (acyl chloride) is added correctly.
Formation of multiple products - Side reactions of the Reissert intermediate. - Cyanation at other positions.- Optimize reaction conditions (temperature, solvent) to favor the desired product. - Careful purification by column chromatography is often necessary.
Hydrolysis of the nitrile product - Presence of water during work-up or purification.- Use anhydrous conditions during work-up and purification where possible.

Common Byproducts:

ByproductStructureReason for Formation
8-Chloroisoquinoline-1-carboxamideHydrolysis of the nitrileCan occur during aqueous work-up, especially under acidic or basic conditions.
Unreacted 8-ChloroisoquinolineIncomplete reactionInsufficient reaction time or reagent stoichiometry.
Ring-opened productsSide reactions of the Reissert intermediateCan occur under certain conditions, though less common with modern Reissert-Henze protocols.[2]

Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying the intermediates and the final product. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective.

  • Recrystallization: This can be a useful technique for obtaining highly pure final product, provided a suitable solvent system can be identified.[7]

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Technical Support Center: 8-Chloroisoquinoline-1-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Chloroisoquinoline-1-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used. It is advisable to analyze the crude product by techniques such as TLC, LC-MS, or NMR to identify the main impurities before selecting a purification method.

Q2: What is the recommended first step for purifying crude this compound?

A2: For a solid crude product, a simple trituration or recrystallization is often a good first step to remove major impurities. If the compound is an oil or if recrystallization is ineffective, column chromatography is the next logical step.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired compound from impurities.

Q4: The purified this compound is a powder. What are its expected physical properties? [1]

A4: this compound is typically a powder with a molecular weight of 188.61 g/mol .[1] Commercially available products often have a purity of ≥95%.[1]

Troubleshooting Guides

Issue 1: Poor Separation during Column Chromatography

Symptom: The desired compound co-elutes with impurities, or the separation on the column is very poor.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the eluent system using TLC. A good solvent system should give the desired compound an Rf value of 0.2-0.4 and provide good separation from impurities.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
Sample Insolubility Ensure the crude sample is fully dissolved in a minimum amount of the appropriate solvent before loading it onto the column.
Issue 2: Low Recovery after Recrystallization

Symptom: A significant amount of the product is lost during the recrystallization process.

Possible Cause Troubleshooting Step
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test various solvents on a small scale to find the optimal one.
Using Too Much Solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of the compound dissolved even at low temperatures.
Cooling Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Premature Crystallization If the product crystallizes out in the funnel during hot filtration, pre-heat the funnel and filter paper.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude this compound. This method is adapted from the purification of the related compound, 1-chloroisoquinoline.[2][3]

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of ethyl acetate and petroleum ether (start with a 1:9 ratio and adjust as needed).

    • Visualize the spots under UV light. The ideal eluent system will give the product an Rf of ~0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is based on the purification of 8-hydroxyquinoline and may be a suitable method for this compound.[4]

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity Physical Form
This compoundC₁₀H₅ClN₂188.61[1]≥95%[1]Powder[1]
1-Chloroisoquinoline-4-carbonitrileC₁₀H₅ClN₂Not specified95%Solid

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Analyze Crude Product (TLC, LC-MS, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Solid with few impurities ColumnChromatography Column Chromatography Decision->ColumnChromatography Oily or complex mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Characterization Characterize Pure Product (NMR, MS, Purity Analysis) PureProduct->Characterization

Caption: General workflow for the purification of this compound.

TroubleshootingWorkflow Start Purification Issue Encountered IdentifyMethod Identify Purification Method Start->IdentifyMethod ColumnIssue Poor Separation in Column Chromatography IdentifyMethod->ColumnIssue Column Chromatography RecrystalIssue Low Recovery from Recrystallization IdentifyMethod->RecrystalIssue Recrystallization OptimizeEluent Optimize Eluent via TLC ColumnIssue->OptimizeEluent CheckLoading Check Column Loading ColumnIssue->CheckLoading CheckPacking Check Column Packing ColumnIssue->CheckPacking OptimizeSolvent Optimize Recrystallization Solvent RecrystalIssue->OptimizeSolvent CheckSolventVol Check Solvent Volume RecrystalIssue->CheckSolventVol CheckCooling Check Cooling Rate RecrystalIssue->CheckCooling Solution Implement Solution and Re-run OptimizeEluent->Solution CheckLoading->Solution CheckPacking->Solution OptimizeSolvent->Solution CheckSolventVol->Solution CheckCooling->Solution

References

Technical Support Center: Synthesis of 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 8-Chloroisoquinoline-1-carbonitrile. This guide addresses common experimental challenges to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific issues that may be encountered during the synthesis of this compound.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low overall yield can stem from inefficiencies at multiple stages of the synthesis. A common synthetic approach involves the construction of the isoquinoline core, followed by chlorination and cyanation. Here are the key areas to investigate:

  • Incomplete Isoquinoline Formation: The initial cyclization to form the isoquinoline scaffold is critical. Ensure your starting materials are pure and dry. The reaction conditions, such as temperature and reaction time, should be strictly controlled. For cyclization reactions like the Pomeranz-Fritsch, acidic conditions are crucial.[1]

  • Inefficient Chlorination: The chlorination of the isoquinoline precursor is a key step. If using a Vilsmeier-Haack type reaction for simultaneous cyclization and chlorination, the stoichiometry of the Vilsmeier reagent (e.g., POCl₃/DMF) is critical.[2] An excess or insufficient amount can lead to side products or incomplete reaction.

  • Poor Cyanation Efficiency: The final cyanation step, often a nucleophilic substitution of a chloro-group, can be challenging. The choice of cyanide source (e.g., CuCN, Zn(CN)₂, or KCN with a palladium catalyst) and reaction conditions are vital.[3] Deactivation of the catalyst or side reactions can reduce the yield.

  • Purification Losses: Significant loss of product can occur during workup and purification. Isoquinoline derivatives can sometimes be difficult to purify by chromatography.[4] Consider optimizing your purification strategy, perhaps by using crystallization or a different chromatography stationary/mobile phase.

Q2: I am observing the formation of significant side products during the reaction. How can I identify and minimize them?

A2: Side product formation is a common issue. The nature of the side products depends on the specific synthetic route you are employing.

  • Over-chlorination: In chlorination steps, it's possible to introduce more than one chlorine atom to the isoquinoline ring. To minimize this, carefully control the stoichiometry of the chlorinating agent and the reaction temperature.

  • Hydrolysis of the Nitrile: The carbonitrile group can be sensitive to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of the corresponding carboxylic acid or amide. Ensure your workup is performed under neutral or mildly acidic/basic conditions and at low temperatures.

  • Dimerization or Polymerization: Under strongly basic or high-temperature conditions, dimerization or polymerization of the starting materials or product can occur.[4]

  • Incomplete Cyclization: In the initial ring-forming step, you might isolate uncyclized intermediates. This usually points to a need for more stringent reaction conditions (higher temperature, longer reaction time, or a stronger acid catalyst).

To identify the side products, techniques like LC-MS, GC-MS, and NMR spectroscopy are invaluable. Once identified, you can adjust the reaction conditions to disfavor their formation.

Q3: The cyanation of my 8-chloroisoquinoline precursor is not proceeding to completion. What can I do?

A3: Incomplete cyanation is a frequent hurdle. Here are several strategies to improve the efficiency of this step:

  • Choice of Cyanide Source and Catalyst: The reactivity of the cyanide source is crucial. While KCN is a common and inexpensive source, its solubility in organic solvents can be low. Using a phase-transfer catalyst can help. For less reactive aryl chlorides, a palladium-catalyzed cyanation using a ligand like dppf or Xantphos with Zn(CN)₂ as the cyanide source is often more effective.[3] The Rosenmund-von Braun reaction using CuCN at high temperatures is a classic method but can require harsh conditions.[3]

  • Solvent and Temperature: The choice of solvent is critical for both solubility of the reagents and reaction kinetics. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used for nucleophilic aromatic substitution reactions. The reaction temperature should be optimized; too low a temperature will result in a slow reaction rate, while too high a temperature can lead to decomposition and side product formation.

  • Activation of the Substrate: The chlorine at the 8-position of the isoquinoline ring might not be sufficiently activated for nucleophilic substitution. If you are consistently facing this issue, you may need to reconsider your synthetic strategy.

Data Presentation: Reaction Condition Comparison for Analogous Syntheses

The following tables summarize reaction conditions from the literature for key transformations relevant to the synthesis of this compound. This data can serve as a starting point for optimizing your own experimental parameters.

Table 1: Vilsmeier-Haack Cyclization for Chloroquinoline Synthesis

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
N-arylacetamidePOCl₃, DMF90VariesModerate to Good
m-MethoxyacetanilidePOCl₃, DMF80-90VariesGood

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides [3]

Aryl HalideCyanide SourceCatalyst/LigandSolventTemperature (°C)Yield (%)
Aryl BromideKCNPd(PPh₃)₄DMF120High
Aryl ChlorideZn(CN)₂Pd₂(dba)₃ / dppfDMA120High

Table 3: Sandmeyer Reaction for Cyanation [5][6]

Starting MaterialReagentsTemperature (°C)Yield (%)
Aryl Diazonium SaltCuCN60-100Good

Experimental Protocols

Below are generalized experimental protocols for key reactions that can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of a Chloro-substituted Isoquinoline via a Vilsmeier-Haack type reaction

This protocol is adapted from the synthesis of 2-chloro-3-formylquinolines.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Acetanilide Precursor: Dissolve the appropriately substituted N-arylacetamide precursor in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanation of an 8-Chloroisoquinoline using a Palladium Catalyst

This protocol is a general procedure for the palladium-catalyzed cyanation of aryl chlorides.[3]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 8-chloroisoquinoline substrate, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., dppf or Xantphos).

  • Solvent Addition: Add a dry, degassed polar aprotic solvent such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Isoquinoline Core Synthesis cluster_1 Step 2: Introduction of the Cyano Group cluster_2 Purification A Substituted N-Arylacetamide B 8-Chloro-isoquinolinone A->B Vilsmeier-Haack Cyclization (POCl3, DMF) C This compound B->C Cyanation (e.g., Pd-catalyzed or Sandmeyer) D Pure this compound C->D Column Chromatography / Recrystallization

Caption: A proposed two-step synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common isoquinoline synthesis methodologies. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing your reactions and overcoming common challenges.

General Troubleshooting Workflow

Before delving into specific synthesis methods, a general workflow can guide your troubleshooting efforts when unexpected results occur. This logical process can help systematically identify and resolve the root cause of issues in your isoquinoline synthesis.

Isoquinoline_Synthesis_Troubleshooting_Workflow cluster_start cluster_analysis Problem Analysis cluster_investigation Investigation of Potential Causes cluster_solutions Corrective Actions cluster_end start Start: Unexpected Reaction Outcome low_yield Low or No Yield start->low_yield e.g. side_products Formation of Unexpected Side Products start->side_products e.g. incomplete_reaction Incomplete Reaction start->incomplete_reaction e.g. reagents Reagent Quality and Stoichiometry low_yield->reagents conditions Reaction Conditions: - Temperature - Time - Atmosphere low_yield->conditions purification Work-up and Purification Issues low_yield->purification characterization Incorrect Product Characterization low_yield->characterization side_products->reagents side_products->conditions side_products->purification incomplete_reaction->reagents incomplete_reaction->conditions optimize_reagents Verify/Purify Reagents Adjust Stoichiometry reagents->optimize_reagents optimize_conditions Optimize Temperature/Time Ensure Inert Atmosphere conditions->optimize_conditions optimize_workup Modify Extraction/Purification Technique purification->optimize_workup recharacterize Re-analyze Spectroscopic Data (NMR, MS) characterization->recharacterize end Successful Synthesis optimize_reagents->end optimize_conditions->end optimize_workup->end recharacterize->end

Caption: General troubleshooting workflow for isoquinoline synthesis.

Bischler-Napieralski Reaction: Troubleshooting and FAQs

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1] This intramolecular electrophilic aromatic substitution is typically carried out under acidic conditions using a dehydrating agent.[2][3]

Frequently Asked Questions:

Q1: My Bischler-Napieralski reaction is giving a very low yield or no product at all. What are the common causes?

A1: Low or no yield in a Bischler-Napieralski reaction can stem from several factors:

  • Insufficiently activated aromatic ring: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of the β-arylethylamide lacks electron-donating groups, the reaction will be sluggish.[2] The reaction is most effective with electron-rich aromatic rings.[2]

  • Ineffective dehydrating agent: The choice and quality of the dehydrating agent are crucial. Phosphorus oxychloride (POCl₃) is common, but for less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[3][4]

  • Reaction temperature: The temperature can vary from room temperature to over 100°C depending on the substrate and reagents.[3] An inadequate temperature may lead to an incomplete reaction.

  • Moisture in the reaction: The presence of water can quench the dehydrating agent and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing the formation of unexpected side products. What are they and how can I avoid them?

A2: A common side product is a styrene derivative formed via a retro-Ritter reaction.[4] This is more likely to occur if the intermediate nitrilium ion is stabilized by conjugation. To minimize this side reaction, you can try using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[4] Another potential issue is the formation of an "abnormal" product where cyclization occurs at an unexpected position on the aromatic ring, which can be influenced by the choice of condensing agent.[2]

Q3: The cyclization step of my reaction is not proceeding to completion. What can I do?

A3: Incomplete cyclization is often due to poor activation of the aromatic ring or insufficiently strong reaction conditions. Consider the following:

  • Increase the reaction temperature: Refluxing in a higher boiling solvent like xylene may be beneficial.[4]

  • Use a stronger dehydrating agent: A combination of P₂O₅ and POCl₃ generates pyrophosphates, which are better leaving groups and can promote cyclization.[4]

  • Microwave irradiation: Microwave-assisted synthesis can sometimes drive difficult cyclizations to completion by reaching high temperatures and pressures quickly.[4]

Bischler-Napieralski Reaction Parameters: Impact on Yield
ParameterConditionEffect on YieldCitation
Aromatic Ring Substituent Electron-donating groups (e.g., -OCH₃)Generally increases yield.[2]
Electron-withdrawing groups (e.g., -NO₂)Generally decreases yield.
Dehydrating Agent POCl₃Effective for activated rings.[3]
P₂O₅ in POCl₃More effective for deactivated rings.[3][4]
Tf₂OCan be used for phenethylcarbamates.[3]
Solvent AcetonitrileCommon solvent.[5]
Toluene, XyleneHigher boiling points can improve yields for difficult cyclizations.[4]
Temperature Room Temperature to 100°C+Optimal temperature is substrate-dependent.[3]
Detailed Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Amide Formation: React the desired β-arylethylamine with an appropriate acyl chloride or anhydride in a suitable solvent (e.g., dichloromethane, pyridine) to form the corresponding amide. Purify the amide by recrystallization or column chromatography.

  • Cyclization:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the purified β-arylethylamide (1.0 eq).

    • Add anhydrous solvent (e.g., acetonitrile or toluene).

    • Carefully add the dehydrating agent (e.g., POCl₃, 3-5 eq) dropwise at 0°C.

    • Heat the reaction mixture to reflux for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 9-10.

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.

Bischler-Napieralski_Mechanism cluster_reactants cluster_intermediates cluster_product amide β-Arylethylamide intermediate1 Intermediate (e.g., Imidoyl Phosphate) amide->intermediate1 + Reagent reagent Dehydrating Agent (e.g., POCl3) nitrilium Nitrilium Ion intermediate1->nitrilium Elimination product 3,4-Dihydroisoquinoline nitrilium->product Intramolecular Electrophilic Aromatic Substitution

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction: Troubleshooting and FAQs

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6][7]

Frequently Asked Questions:

Q1: My Pictet-Spengler reaction is not working. What should I check first?

A1: The success of a Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.

  • Aromatic Ring Activation: The reaction works best with electron-rich aromatic systems, such as indoles or phenols.[6][7] If your β-arylethylamine has an electron-withdrawing group on the aromatic ring, the reaction may require harsher conditions (stronger acid, higher temperature) or may not proceed at all.[7]

  • Acid Catalyst: A protic or Lewis acid is typically required to catalyze the reaction.[7][8] Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA). The strength and concentration of the acid can be critical.

  • Aldehyde/Ketone Reactivity: Aldehydes are generally more reactive than ketones in this reaction.

Q2: I am getting a low yield. How can I optimize the reaction?

A2: To improve the yield of your Pictet-Spengler reaction, consider the following:

  • Solvent: While the reaction is often performed in protic solvents, aprotic media can sometimes lead to superior yields.[6]

  • Temperature: The optimal temperature can range from ambient to reflux, depending on the reactivity of your substrates. For less reactive starting materials, heating is often necessary.[7]

  • Stoichiometry: Using a slight excess of the aldehyde or ketone can help drive the initial imine formation to completion.[8]

  • N-Acylation: Acylating the nitrogen of the intermediate imine to form an N-acyliminium ion can significantly increase its electrophilicity, allowing the cyclization to proceed under milder conditions with a broader range of aromatic systems.[6]

Q3: Are there any common side reactions to be aware of?

A3: One potential side reaction is the formation of regioisomers if there are multiple possible sites for electrophilic attack on the aromatic ring. The position of cyclization is directed by the electronic effects of the substituents on the ring. Additionally, under harsh acidic conditions, sensitive functional groups on your starting materials may undergo degradation.

Pictet-Spengler Reaction Parameters: Impact on Yield
ParameterConditionEffect on YieldCitation
Aromatic Ring Substituent Electron-donating groups (e.g., -OH, -OCH₃)High yields under mild conditions.[6][7]
Electron-withdrawing groups (e.g., -NO₂)Lower yields, requires harsher conditions.[7]
Carbonyl Compound AldehydesGenerally higher yields than ketones.
KetonesLess reactive, may require more forcing conditions.[7]
Acid Catalyst Protic Acids (HCl, H₂SO₄, TFA)Commonly used, strength can be optimized.[7]
Lewis Acids (BF₃·OEt₂)Alternative catalysts.[8]
Temperature Ambient to RefluxDependent on substrate reactivity.[7]
Detailed Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or an aprotic solvent like dichloromethane).

    • Add the aldehyde or ketone (1.0-1.2 eq).

  • Acid Catalysis:

    • Add the acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of TFA).

    • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC. Reaction times can vary from a few hours to several days.

  • Work-up:

    • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Pictet-Spengler_Mechanism cluster_reactants cluster_intermediates cluster_product amine β-Arylethylamine imine Imine amine->imine + Carbonyl carbonyl Aldehyde or Ketone iminium Iminium Ion imine->iminium + H+ product Tetrahydroisoquinoline iminium->product Intramolecular Electrophilic Aromatic Substitution

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction: Troubleshooting and FAQs

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[9][10] The reaction proceeds via the formation of a benzalaminoacetal intermediate.[11]

Frequently Asked Questions:

Q1: My Pomeranz-Fritsch reaction has a very low yield. What are the most likely reasons?

A1: Low yields in the Pomeranz-Fritsch reaction are a common issue and can often be attributed to the harsh acidic conditions required for cyclization.[10]

  • Hydrolysis of the Imine Intermediate: The strong acid used for cyclization can also lead to the hydrolysis of the imine intermediate, reducing the amount of material available for ring closure.[10]

  • Substituent Effects: The nature of the substituents on the benzaldehyde can significantly impact the yield. Electron-donating groups on the aromatic ring generally favor the electrophilic cyclization step.

  • Acid Concentration: The concentration of the acid is critical. While a strong acid is necessary, excessively harsh conditions can promote side reactions. Concentrated sulfuric acid is traditionally used, but other acids like polyphosphoric acid (PPA) have also been employed.[11][12]

Q2: How can I improve the yield of my Pomeranz-Fritsch synthesis?

A2: Several modifications to the classical procedure have been developed to improve yields:

  • Schlittler-Müller Modification: This variation involves the condensation of a benzylamine with glyoxal hemiacetal, which can sometimes provide better yields.[6]

  • Bobbitt Modification: This approach involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization to produce a tetrahydroisoquinoline, which can then be aromatized.[6] This can be a milder alternative to the direct, high-temperature cyclization.

  • Use of Lewis Acids: Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have been used as alternatives to protic acids and may offer milder reaction conditions.[13]

Q3: Are there any specific side products I should be aware of?

A3: Besides the hydrolysis of the imine, other side reactions can occur under the strongly acidic and high-temperature conditions, leading to a complex mixture of products. Careful control of the reaction temperature and time is crucial to minimize the formation of these byproducts.

Pomeranz-Fritsch Reaction Parameters: Impact on Yield
ParameterConditionEffect on YieldCitation
Aromatic Ring Substituent Electron-donating groupsGenerally increases yield.[11]
Electron-withdrawing groupsGenerally decreases yield.
Acid Catalyst Concentrated H₂SO₄Traditional, but can lead to low yields due to side reactions.[6]
Polyphosphoric Acid (PPA)Can be an effective alternative.[12]
Lewis Acids (e.g., BF₃·OEt₂)May offer milder conditions.[11]
Reaction Temperature High temperatures often requiredCan also promote decomposition and side reactions.
Detailed Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline

This protocol is a general guideline and may require significant optimization.

  • Formation of the Benzalaminoacetal:

    • Condense the substituted benzaldehyde (1.0 eq) with 2,2-dialkoxyethylamine (1.0 eq) in a suitable solvent (e.g., ethanol) with gentle heating.

    • Remove the solvent under reduced pressure. The resulting benzalaminoacetal can sometimes be used directly in the next step without further purification.

  • Cyclization:

    • Carefully add the crude benzalaminoacetal to the acid catalyst (e.g., concentrated sulfuric acid) at a controlled temperature (often starting at 0°C and slowly warming).

    • Heat the reaction mixture as required (temperatures can range from room temperature to over 100°C) for several hours. Monitor the reaction by quenching small aliquots and analyzing by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture and cautiously pour it onto a large amount of crushed ice.

    • Carefully neutralize the acidic solution with a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude isoquinoline by column chromatography, distillation, or recrystallization.

Pomeranz-Fritsch_Mechanism cluster_reactants cluster_intermediates cluster_product benzaldehyde Benzaldehyde benzalaminoacetal Benzalaminoacetal benzaldehyde->benzalaminoacetal + Amine Acetal amine_acetal 2,2-Dialkoxyethylamine carbocation Carbocationic Intermediate benzalaminoacetal->carbocation + H+, - ROH product Isoquinoline carbocation->product Cyclization and Aromatization

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

References

stability issues of 8-Chloroisoquinoline-1-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-Chloroisoquinoline-1-carbonitrile. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed and stored under an inert atmosphere, such as nitrogen or argon.[1]

Q2: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a protic solvent. What could be the cause?

A2: this compound contains a nitrile group (-CN) which can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases, to form the corresponding carboxylic acid (8-Chloroisoquinoline-1-carboxylic acid). Protic solvents, particularly over extended periods or at elevated temperatures, can facilitate this process.

Troubleshooting Steps:

  • Analyze a freshly prepared sample: Compare the HPLC profile of a freshly prepared solution with the older one to see if the impurity peaks have grown over time.

  • Use aprotic solvents: If your experimental conditions permit, consider using aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) to minimize the risk of hydrolysis.

  • Control the pH: If aqueous solutions are necessary, buffer the solution to a neutral pH. Avoid highly acidic or basic conditions.

Q3: My compound seems to be degrading when exposed to light. Is this compound light-sensitive?

Troubleshooting Steps:

  • Use amber vials: Store solutions of the compound in amber glass vials to protect them from light.

  • Work in a fume hood with the sash down: This can help to reduce exposure to overhead laboratory lighting.

  • Perform a forced degradation study: Expose a solution of the compound to a controlled light source (as described in ICH guideline Q1B) and monitor for degradation over time to definitively assess its photostability.[2]

Q4: Can I heat my reaction mixture containing this compound?

A4: The thermal stability of this compound in a specific reaction mixture will depend on the other components present. In general, avoid prolonged heating at high temperatures, especially in the presence of nucleophiles or reactive reagents, which could lead to degradation or unwanted side reactions. A gradual increase in temperature while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) is recommended.

Data on Potential Degradation

Due to the limited availability of specific stability data for this compound, the following table is provided as a template for researchers to summarize their own findings from stability studies.

ConditionTemperature (°C)DurationSolvent/Matrix% DegradationDegradants Observed
Hydrolytic pH 2 (0.01 N HCl)
pH 7 (Buffer)
pH 9 (Buffer)
Oxidative 3% H₂O₂
Photolytic ACN/H₂O
Thermal Solid State
In Solution

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[2]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the sample solution.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample solution.

    • Oxidation: Add 3% hydrogen peroxide to the sample solution.

    • Thermal Stress: Heat the sample solution at a controlled temperature (e.g., 60°C).

    • Photostability: Expose the sample solution to a light source as specified in ICH Q1B guidelines.[2]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products, if possible, using techniques like LC-MS.

Visualizations

Hydrolysis_Pathway This compound This compound 8-Chloroisoquinoline-1-carboxylic acid 8-Chloroisoquinoline-1-carboxylic acid This compound->8-Chloroisoquinoline-1-carboxylic acid H₂O / H⁺ or OH⁻

Potential Hydrolysis Pathway of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Experimental Conditions (Temp, Solvent, pH, Light) start->check_conditions fresh_sample Prepare a Fresh Sample check_purity->fresh_sample check_conditions->fresh_sample compare_results Compare Results fresh_sample->compare_results identify_issue Identify Potential Cause of Instability compare_results->identify_issue modify_protocol Modify Experimental Protocol identify_issue->modify_protocol Instability Confirmed proceed Proceed with Experiment identify_issue->proceed No Instability modify_protocol->proceed

Troubleshooting Workflow for Unexpected Results.

Stability_Study_Workflow start Develop & Validate Stability-Indicating Method prepare_samples Prepare Samples for Each Stress Condition start->prepare_samples expose_samples Expose Samples to Stress Conditions prepare_samples->expose_samples collect_timepoints Collect Samples at Defined Time Points expose_samples->collect_timepoints analyze_samples Analyze Samples by HPLC collect_timepoints->analyze_samples evaluate_data Evaluate Data & Identify Degradation Products analyze_samples->evaluate_data report Generate Stability Report evaluate_data->report

General Workflow for a Forced Degradation Study.

References

challenges in the scale-up of 8-Chloroisoquinoline-1-carbonitrile production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 8-Chloroisoquinoline-1-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound production, focusing on the key synthetic steps: chlorination and cyanation.

1. Low Yield or Incomplete Conversion in Chlorination Step

Potential Cause Troubleshooting Steps
Insufficient Chlorinating Agent Ensure accurate stoichiometry of the chlorinating agent (e.g., SOCl₂, POCl₃) for the scaled-up batch. Small-scale success may not directly translate due to changes in surface area to volume ratio.
Suboptimal Reaction Temperature Monitor and control the reaction temperature closely. Exothermic reactions may require more efficient heat dissipation at a larger scale to prevent side reactions.
Poor Mixing Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Ensure the stirring mechanism is appropriate for the vessel size and viscosity of the reaction mixture.
Moisture Contamination Chlorinating agents are often sensitive to moisture. Ensure all glassware, solvents, and reagents are thoroughly dried before use.

2. Formation of Multiple Byproducts in Cyanation Step

Potential Cause Troubleshooting Steps
Side Reactions of Cyanide The cyanide ion is a potent nucleophile and can react at other positions or with impurities. Control of reaction temperature is critical; cryogenic conditions may be necessary to improve selectivity.[1]
Reaction with Solvent Some solvents may react with the cyanide source or intermediates. Evaluate the solvent system for stability under the reaction conditions.
Presence of Oxygen or Water Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of reagents and intermediates.
Incorrect Stoichiometry An excess of the cyanide reagent can lead to the formation of dicyanated or other over-reacted products.[2] Carefully control the addition of the cyanide source.

3. Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-eluting Impurities Byproducts with similar polarity to the desired product can make chromatographic purification challenging. Optimize the mobile phase and consider alternative stationary phases or recrystallization.
Residual Metals from Catalysts If a metal catalyst is used, ensure its complete removal through appropriate workup procedures such as filtration through celite or treatment with a metal scavenger.
Product Instability The product may be sensitive to heat or pH. Use mild purification techniques and avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the cyanation step?

A1: The primary safety concern is the handling of highly toxic cyanide reagents (e.g., potassium cyanide, trimethylsilyl cyanide).[1] Inhalation, ingestion, or skin contact can be fatal. It is crucial to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A response plan for cyanide exposure, including access to an antidote kit, should be in place. Furthermore, the reaction can potentially generate hydrogen cyanide (HCN) gas, which is extremely toxic and flammable. Acidic conditions should be strictly avoided during workup and waste disposal.

Q2: How can I control the exothermic nature of the reaction during scale-up?

A2: Controlling exotherms is critical for safety and product quality. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. To manage this:

  • Controlled Reagent Addition: Add reagents in portions or via a syringe pump to control the reaction rate.

  • Efficient Cooling: Use a larger cooling bath or a jacketed reactor with a circulating coolant.

  • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated.

Q3: What are the likely impurities I might see in my final product?

A3: Potential impurities could include:

  • Isomeric Chloroisoquinolines: If the initial chlorination is not completely regioselective.

  • Dicyanated Isoquinolines: Resulting from over-cyanation.[2]

  • Hydrolysis Products: Such as 8-chloroisoquinoline-1-carboxamide, if water is present during the cyanation or workup.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of the starting isoquinoline or chloro-isoquinoline.

Q4: Are there greener alternatives for the cyanation step?

A4: Research is ongoing into safer and more environmentally friendly cyanation methods. Some potential alternatives to traditional cyanide salts include the use of less toxic cyanide sources or catalytic methods that generate the cyanide nucleophile in situ. However, for any new method, a thorough safety assessment and process optimization are required before implementation at scale.

Experimental Protocols

Illustrative Protocol for Reissert Reaction (Cyanation)

The Reissert reaction is a common method for the synthesis of isoquinoline-1-carbonitriles. The following is a generalized, illustrative protocol. Note: This is not a validated scale-up protocol and requires optimization and safety assessment for your specific needs.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 8-chloroisoquinoline in a dry, aprotic solvent (e.g., dichloromethane) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Acylation: Cool the solution to 0°C. Slowly add an acylating agent (e.g., benzoyl chloride).

  • Cyanide Addition: In a separate, dry flask, prepare a solution of a cyanide source (e.g., trimethylsilyl cyanide) in the same solvent. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a cold, aqueous basic solution (e.g., saturated sodium bicarbonate). Caution: Quenching with acid will generate HCN gas.

  • Workup: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve 8-Chloroisoquinoline in Dry Solvent start->reagents acylation Acylation at 0°C reagents->acylation cyanation Cyanide Addition at 0°C acylation->cyanation monitoring Reaction Monitoring (TLC/LC-MS) cyanation->monitoring quench Quench with Base monitoring->quench extraction Extraction & Drying quench->extraction purification Purification extraction->purification end Final Product purification->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impurity Formation temp Incorrect Temperature issue->temp mixing Poor Mixing issue->mixing stoichiometry Incorrect Stoichiometry issue->stoichiometry moisture Moisture Contamination issue->moisture optimize_temp Optimize & Control Temperature temp->optimize_temp improve_agitation Improve Agitation mixing->improve_agitation verify_reagents Verify Reagent Amounts stoichiometry->verify_reagents dry_system Dry Glassware & Solvents moisture->dry_system

References

avoiding polymerization in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on avoiding polymerization and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and what are its key components?

The Skraup synthesis is a chemical reaction used to synthesize quinolines.[1] In its classic form, it involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.[1][2] The reaction proceeds through the dehydration of glycerol to acrolein, which then reacts with the aniline in a series of steps to form the quinoline ring.[2][3][4]

Q2: Why is the Skraup synthesis often described as a violent reaction?

The reaction is highly exothermic, and the traditional method involves high temperatures (often above 150°C) and the use of a large amount of concentrated sulfuric acid, which can lead to a vigorous and sometimes uncontrollable reaction.[5][6][7] The rapid dehydration of glycerol to acrolein contributes significantly to the exothermic nature of the process.

Q3: What is the primary cause of polymerization or tar formation in the Skraup synthesis?

The formation of a thick tar is a common issue and is primarily due to the polymerization of acrolein, an intermediate formed from the dehydration of glycerol.[8][9] This polymerization is often initiated by the high temperatures and strongly acidic conditions of the reaction.[8]

Q4: How does the choice of oxidizing agent affect the reaction?

The oxidizing agent is crucial for the final step of converting 1,2-dihydroquinoline to quinoline.[4][6]

  • Nitrobenzene is a traditional oxidizing agent that can also serve as a solvent.[1][3][10] However, it can contribute to the violence of the reaction.[1]

  • Arsenic pentoxide (As₂O₅) or arsenic acid has been used as a less violent alternative to nitrobenzene.[1][3][10]

  • Iodine , generated in situ from potassium iodide and sulfuric acid, can be a milder and effective oxidizing agent that helps to control the reaction's exothermicity.[9][11]

  • In some modified procedures, an external oxidizing agent may not be necessary, especially when using techniques like microwave heating with ionic liquids.[8]

Q5: Are there any additives that can help to moderate the reaction and prevent it from becoming too violent?

Yes, ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[6][7] It is believed to act as an oxygen carrier, extending the reaction over a longer period and thus controlling the rate of heat evolution.[7] Boric acid has also been used for this purpose.[6]

Q6: Can polymerization be prevented by using chemical inhibitors?

Yes, polymerization inhibitors can be used to prevent the undesirable polymerization of reactive monomers like acrolein.[12][13][14] While not traditionally mentioned in classical Skraup protocols, the addition of a radical scavenger could theoretically reduce tar formation. Common inhibitors include hydroquinone, 4-methoxyphenol (MEHQ), and stable radicals like TEMPO.[13][14] These are typically added to monomers during storage and transport to prevent spontaneous polymerization.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the Skraup synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is too violent and uncontrollable • Highly exothermic nature of the reaction.• Rapid addition of reagents, especially sulfuric acid.• Localized overheating.• Add ferrous sulfate or boric acid as a moderator to control the reaction rate.[6][7]• Add concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).[15]• Ensure good mixing to dissipate heat evenly.• Heat the reaction mixture gently to initiate the reaction.[7]
Formation of a thick, intractable tar • Uncontrolled polymerization of the acrolein intermediate.[8][9]• High reaction temperatures promoting side reactions.• Maintain strict temperature control throughout the reaction.• Use a milder oxidizing agent, such as iodine, which can lead to a less vigorous reaction.[9][11]• Consider modern modifications, such as using microwave irradiation or ionic liquids, which can allow for lower temperatures and shorter reaction times.[2][8]• Experiment with the addition of a polymerization inhibitor like hydroquinone.
Low yield of the desired quinoline product • Significant polymerization or side reactions consuming starting materials.• Incomplete reaction.• Difficulty in extracting the product from the tarry residue.[8]• Optimize reaction conditions (temperature, time, reagent ratios) to favor quinoline formation.• Explore modified procedures that have reported higher yields.[16][17][18]• After the reaction, ensure the mixture is made strongly basic to liberate the quinoline base before extraction or steam distillation.
Reaction mixture becomes too viscous for stirring • Polymerization has already begun at an early stage.• High concentration of reagents.• Ensure the reagents are added in the correct order, typically adding the sulfuric acid last and with cooling.[7]• Use a larger stir bar and a flask size appropriate for the reaction volume to ensure efficient stirring.[15]• Consider a solvent if the reaction conditions permit, although traditional Skraup synthesis is often neat.
Quantitative Data on Reaction Conditions
Reactants Oxidizing Agent Moderator/Catalyst Temperature Time Yield Reference
Aniline, Glycerol, H₂SO₄NitrobenzeneFerrous SulfateBoiling5.5 - 6 hours74-81%Organic Syntheses, Coll. Vol. 1, p.478 (1941)[7]
Aniline, Glycerol, H₂SO₄Iodine-110°C then 170°C2 hoursGoodAlmarzouq & Elnagdi, 2019[16]
Anilines, GlycerolNone (Ionic Liquid)Imidazolium sulfonic acid ionic liquidMicrowave-Improved outcomeAmarasekara & Hasan, 2011[8]
Aniline, Glycerol, H₂SO₄, H₂ONoneGlycerol as catalyst160°C15 min-Almarzouq & Elnagdi, 2019[17]
Aniline, Glycerol, H₂SO₄NoneQ-tube pressure200°C1 hourHigh yieldsAlmarzouq & Elnagdi, 2019[17][18]

Experimental Protocol: Modified Skraup Synthesis with Iodine

This protocol is a modified version of the Skraup synthesis that uses iodine as a milder oxidizing agent to control the reaction's vigor.

Materials:

  • Aniline derivative

  • Glycerol

  • Concentrated Sulfuric Acid

  • Iodine

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice-water bath

Procedure:

  • Reagent Setup: In a round-bottom flask, combine the aniline derivative, glycerol, and a catalytic amount of iodine.[15]

  • Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous stirring, add concentrated sulfuric acid to the mixture.[15] It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.

  • Initiation and Reflux: Once the acid has been added, remove the ice bath and gently heat the mixture using a heating mantle. The reaction can be maintained at a lower temperature initially (e.g., 110°C) and then increased to complete the reaction (e.g., 170°C).[16]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This will precipitate any tarry byproducts and liberate the quinoline as a free base.

    • The product can then be isolated by steam distillation or solvent extraction.

Visualizations

Experimental Workflow for Skraup Synthesis

G Workflow for a Controlled Skraup Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_critical Critical Control Points for Polymerization A Combine Aniline, Glycerol, and Moderator (e.g., FeSO4) B Cool mixture in an ice bath A->B P3 Ensure Efficient Stirring A->P3 C Slowly add concentrated H2SO4 with stirring B->C D Gently heat to initiate reaction C->D P1 Control Acid Addition Rate & Temperature C->P1 E Maintain controlled reflux temperature D->E P2 Moderate Heating Rate D->P2 F Monitor reaction progress (TLC) E->F G Cool reaction mixture F->G H Pour onto ice and make strongly basic G->H I Isolate quinoline (Steam distillation or extraction) H->I

Caption: Workflow for a controlled Skraup synthesis highlighting critical control points.

Logical Relationships in Skraup Synthesis

G Factors Influencing Skraup Synthesis Outcome cluster_inputs Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Quinoline High Yield of Quinoline Temp->Quinoline Controlled Polymer Polymerization / Tar Formation Temp->Polymer Too High Oxidizer Oxidizing Agent Oxidizer->Quinoline Mild (e.g., I2) Oxidizer->Polymer Harsh (e.g., Nitrobenzene) Moderator Moderator (e.g., FeSO4) Moderator->Quinoline Present Moderator->Polymer Absent Acid H2SO4 Concentration / Addition Rate Acid->Quinoline Slow Addition Acid->Polymer Rapid Addition

Caption: Relationship between reaction parameters and outcomes in the Skraup synthesis.

References

side reaction mechanisms in the synthesis of chlorinated isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chlorinated isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reaction mechanisms encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of chlorinated isoquinolines using prevalent methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines.[1][2][3] However, the presence of chloro-substituents can influence the reaction outcome and lead to the formation of undesired byproducts.

Q1: I am attempting to synthesize a chlorinated 3,4-dihydroisoquinoline via the Bischler-Napieralski reaction, but I am observing a significant amount of a styrene byproduct. What is causing this and how can I minimize it?

A1: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis, proceeding through a mechanism known as a retro-Ritter reaction.[1] This side reaction is particularly favored when the intermediate nitrilium ion is stabilized, which can be influenced by the substitution pattern on the aromatic ring.

Mechanism of Styrene Formation (Retro-Ritter Reaction):

The reaction proceeds through a nitrilium ion intermediate. Under the reaction conditions, this intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or eliminate a nitrile to form a carbocation, which then loses a proton to yield the styrene byproduct. The presence of a chloro-substituent, being an electron-withdrawing group, can disfavor the electrophilic aromatic substitution, potentially increasing the yield of the styrene byproduct.

Troubleshooting:

  • Choice of Reagent: Using milder dehydrating agents can sometimes reduce the extent of the retro-Ritter reaction. While strong reagents like P₂O₅ in refluxing POCl₃ are effective for cyclization, they can also promote side reactions.[2]

  • Modified Procedure: A modified Bischler-Napieralski procedure using oxalyl chloride to form an N-acyliminium intermediate has been shown to suppress the retro-Ritter elimination. This intermediate is more prone to cyclization than elimination.

  • Solvent: In some cases, using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter products.[1]

Q2: My Bischler-Napieralski reaction is yielding an unexpected regioisomer of the desired chlorinated isoquinoline. Why is this happening?

A2: The formation of "abnormal" regioisomers can occur, particularly when using phosphorus pentoxide (P₂O₅) as the cyclizing agent.[4] This is often attributed to a mechanism involving ipso-attack of the nitrilium ion on a carbon atom already bearing a substituent, followed by rearrangement.

Mechanism of Abnormal Product Formation:

Instead of the expected ortho-cyclization, the nitrilium ion may attack the carbon atom bearing a methoxy group (or another substituent), leading to a spiro intermediate. A subsequent rearrangement of this intermediate can lead to the formation of a different regioisomer of the dihydroisoquinoline. The electronic effects of the chloro-substituent can influence the electron density of the aromatic ring and potentially alter the preferred site of electrophilic attack.

Troubleshooting:

  • Reagent Selection: The choice of the dehydrating agent can significantly influence the regioselectivity. Using phosphoryl chloride (POCl₃) alone is less likely to produce the abnormal product compared to P₂O₅.[4]

  • Substrate Design: The position of the chloro-substituent relative to other activating or deactivating groups on the phenethylamine precursor will play a crucial role in directing the cyclization. Careful consideration of the electronic effects is necessary during substrate design.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another key method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[5][6][7] The presence of electron-withdrawing groups like chloro-substituents on the benzaldehyde precursor can significantly impact the reaction's efficiency and lead to side products.

Q3: I am trying to synthesize a chlorinated isoquinoline using the Pomeranz-Fritsch reaction, but the yield is very low, and I am isolating a significant amount of an oxazole byproduct. What is the cause of this side reaction?

A3: The formation of a 2-aryl-oxazole is a known competing side reaction in the Pomeranz-Fritsch synthesis. This pathway becomes particularly significant when the aromatic ring of the benzaldehyde is substituted with electron-withdrawing groups, such as a chloro-substituent. These groups deactivate the aromatic ring towards the desired intramolecular electrophilic substitution required for isoquinoline formation.

Mechanism of Oxazole Formation:

The benzalaminoacetal intermediate, under acidic conditions, can undergo an alternative cyclization pathway where the nitrogen atom attacks the carbonyl carbon of an acetal-derived intermediate, leading to the formation of a five-membered oxazole ring instead of the six-membered isoquinoline ring.

Troubleshooting:

  • Reaction Conditions: The use of strong acids and high temperatures can favor the formation of the oxazole byproduct. Optimization of the acid catalyst and reaction temperature is crucial.

  • Modified Procedures: The Schlittler-Muller modification, which utilizes a substituted benzylamine and glyoxal hemiacetal, might offer an alternative route that could be less prone to oxazole formation in certain cases.[7] Another variation is the Bobbitt modification, which leads to a tetrahydroisoquinoline.[7]

  • Substrate Modification: If possible, introducing an electron-donating group onto the benzaldehyde ring in addition to the chloro-substituent can help to activate the ring towards the desired cyclization, thus reducing the propensity for oxazole formation.

Quantitative Data Summary

Currently, there is limited published quantitative data directly comparing the yields of chlorinated isoquinolines and their specific side products under varied reaction conditions. Researchers are encouraged to perform systematic studies and utilize analytical techniques such as GC-MS and HPLC to quantify the product distribution in their reactions. The following table provides a general overview of factors influencing side product formation.

ReactionDesired ProductMajor Side ProductFactors Favoring Side Product FormationMitigation Strategies
Bischler-Napieralski Chlorinated 3,4-dihydroisoquinolineChlorinated Styrene (via retro-Ritter)Strong dehydrating agents (e.g., P₂O₅), high temperatures, electron-withdrawing substituents.Use of milder reagents, modified procedure with oxalyl chloride, use of nitrile as solvent.[1]
Regioisomeric Chlorinated DihydroisoquinolineUse of P₂O₅, specific substitution patterns on the aromatic ring.[4]Use of POCl₃ instead of P₂O₅.
Pomeranz-Fritsch Chlorinated IsoquinolineChlorinated 2-Aryl-oxazoleElectron-withdrawing substituents (e.g., chloro group) on the benzaldehyde, strong acid, high temperature.Optimization of reaction conditions (acid and temperature), use of modified procedures (e.g., Schlittler-Muller).[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of chlorinated isoquinolines should be carefully optimized. Below are general procedural outlines for key experiments.

General Protocol for Bischler-Napieralski Synthesis of a Chlorinated 3,4-Dihydroisoquinoline
  • Amide Formation: React the corresponding chlorinated β-phenylethylamine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to form the N-acyl-β-(chlorophenyl)ethylamide.

  • Cyclization: To a solution of the amide in a dry, high-boiling solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., freshly distilled POCl₃) dropwise at 0 °C.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction mixture by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Analysis of Side Products by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 5% phenyl polymethylsiloxane) is often suitable.[8]

    • Injector Temperature: 250-280 °C.[9]

    • Oven Program: Start at a low temperature (e.g., 50-80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final high temperature (e.g., 250-300 °C) and hold.[8][9]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan a broad mass range (e.g., m/z 40-600) to detect potential products and byproducts.[8]

  • Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Compare the fragmentation patterns with spectral libraries (e.g., NIST) and known fragmentation pathways of isoquinolines and potential side products like styrenes.

Visualizing Reaction Mechanisms

The following diagrams illustrate the key reaction pathways and the formation of common side products.

Bischler_Napieralski_Side_Reactions cluster_main Bischler-Napieralski Reaction cluster_desired Desired Pathway cluster_side1 Side Reaction 1: Retro-Ritter cluster_side2 Side Reaction 2: Abnormal Cyclization Amide Chlorinated β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  + POCl₃ - H₂O Dihydroisoquinoline Chlorinated 3,4-Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Carbocation Carbocation Nitrilium->Carbocation Elimination of R-CN Spiro Spiro Intermediate Nitrilium->Spiro ipso-Attack Styrene Chlorinated Styrene Carbocation->Styrene - H⁺ Abnormal Regioisomeric Product Spiro->Abnormal Rearrangement

Caption: Side reaction pathways in the Bischler-Napieralski synthesis.

Pomeranz_Fritsch_Side_Reaction cluster_main Pomeranz-Fritsch Reaction cluster_desired Desired Pathway cluster_side Side Reaction: Oxazole Formation Start Chlorinated Benzaldehyde + Aminoacetaldehyde Acetal Intermediate Benzalaminoacetal Intermediate Start->Intermediate Condensation Isoquinoline Chlorinated Isoquinoline Intermediate->Isoquinoline  Acid-Catalyzed Intramolecular Electrophilic Substitution Oxazole Chlorinated 2-Aryl-oxazole Intermediate->Oxazole  Alternative Acid-Catalyzed Cyclization Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification & Characterization Start Starting Materials (Chlorinated Precursors) Reaction Bischler-Napieralski or Pomeranz-Fritsch Reaction Start->Reaction Crude Crude Reaction Mixture Reaction->Crude TLC TLC Monitoring Crude->TLC GCMS GC-MS Analysis Crude->GCMS HPLC HPLC Analysis Crude->HPLC Purification Column Chromatography or Recrystallization GCMS->Purification HPLC->Purification NMR NMR Spectroscopy Pure_Product Pure Chlorinated Isoquinoline Purification->Pure_Product Side_Products Isolated Side Products Purification->Side_Products Pure_Product->NMR Side_Products->NMR

References

Technical Support Center: Optimization of Catalytic Converters in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Low Reaction Yield

Q1: My Bischler-Napieralski reaction is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Bischler-Napieralski reaction are a common issue. Here are several factors to consider and troubleshoot:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring of the β-phenylethylamine starting material. The presence of electron-donating groups (EDGs) on the aromatic ring is crucial for high yields. If your substrate lacks strong EDGs, the cyclization will be less efficient.

    • Solution: If possible, start with a substrate that has one or more EDGs (e.g., alkoxy, alkyl groups) on the aromatic ring.

  • Choice of Dehydrating Agent/Catalyst: The choice and quality of the dehydrating agent (Lewis acid) are critical.

    • Phosphoryl chloride (POCl₃): Widely used, but its effectiveness can be enhanced.

    • Phosphorus pentoxide (P₂O₅): Often used in refluxing POCl₃ for substrates lacking electron-donating groups, as it generates pyrophosphates which are better leaving groups.

    • Triflic anhydride (Tf₂O): A powerful dehydrating agent that can be effective for less reactive substrates.

    • Solution: Consider switching to a stronger dehydrating agent like P₂O₅ in POCl₃ or Tf₂O, especially for challenging substrates. Ensure your reagents are fresh and anhydrous.

  • Reaction Temperature and Time: The reaction is typically carried out at reflux temperatures. Insufficient temperature or reaction time may lead to incomplete conversion.

    • Solution: Ensure the reaction is heated to the appropriate reflux temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which can occur with certain substrates, leading to the formation of styrenes.

    • Solution: Using the corresponding nitrile as a solvent can help to shift the equilibrium away from the retro-Ritter product.

Q2: I am experiencing poor yields in my Pictet-Spengler reaction. What steps can I take to optimize it?

A2: The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines, and several factors can influence its yield:

  • Aromatic Ring Nucleophilicity: Similar to the Bischler-Napieralski reaction, the aromatic ring of the β-arylethylamine needs to be sufficiently nucleophilic. Reactions with highly nucleophilic aromatic rings like indoles or pyrroles generally give high yields under mild conditions. Phenyl groups often require harsher conditions.

    • Solution: For less reactive substrates, consider using a stronger acid catalyst and higher temperatures.

  • Acid Catalyst: While the reaction can sometimes proceed without an acid catalyst, it is typically required to generate the more electrophilic iminium ion.

    • Solution: A range of protic and Lewis acids can be used. Experiment with different acids (e.g., HCl, TFA, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.

  • Reaction Conditions: The choice of solvent and temperature is important. While traditionally performed with heating in a protic solvent, superior yields have been reported in aprotic media.

    • Solution: Explore different solvent systems (e.g., protic vs. aprotic) and optimize the reaction temperature. For some substrates, lower temperatures can improve selectivity.

Q3: My Pomeranz-Fritsch isoquinoline synthesis is not working well. What are the common pitfalls?

A3: The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. Low yields can often be attributed to the following:

  • Acid Catalyst and Concentration: This reaction typically requires strong acid conditions. The original procedure uses concentrated sulfuric acid.

    • Solution: Ensure you are using a sufficiently strong acid at an appropriate concentration. Other acids like polyphosphoric acid (PPA) and trifluoroacetic acid (TFA) have also been used.

  • Formation of the Benzalaminoacetal Intermediate: The first step is the formation of the Schiff base (benzalaminoacetal). Incomplete formation of this intermediate will lead to a lower overall yield.

    • Solution: Ensure the condensation reaction to form the acetal goes to completion before proceeding with the cyclization step.

  • Reaction Time: The classical Pomeranz-Fritsch synthesis can be slow, sometimes requiring several days.

    • Solution: Monitor the reaction progress over a longer period. Microwave-assisted synthesis can be a strategy to significantly reduce reaction times.

Issues with Selectivity

Q4: I am observing the formation of regioisomers in my Pictet-Spengler reaction. How can I improve the regioselectivity?

A4: The regioselectivity of the Pictet-Spengler cyclization, especially with substituted phenethylamines, can be a challenge. The cyclization can occur at two different positions on the aromatic ring.

  • pH of the Reaction Medium: The pH can influence the regioselectivity. For dopamine derivatives, acidic pH favors the formation of the para-cyclized product (salsolinol), while neutral pH can lead to the formation of the ortho-cyclized product (isosalsolinol).

  • Steric Hindrance: Cyclization will generally be favored at the less sterically hindered ortho position of the activating group.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring will direct the electrophilic attack of the iminium ion.

    • Solution: Carefully control the pH of your reaction mixture. If applicable, consider modifying the substituents on your starting material to favor cyclization at the desired position through steric or electronic guidance.

Q5: My asymmetric Pictet-Spengler reaction is resulting in low enantioselectivity. What are the key parameters to optimize?

A5: Achieving high enantioselectivity in the Pictet-Spengler reaction requires careful control over several factors:

  • Catalyst Choice: The choice of a chiral catalyst is paramount. Chiral Brønsted acids, Lewis acids, and hydrogen-bond donors (like thiourea derivatives) have been successfully employed.

    • Solution: Screen a variety of chiral catalysts to find the one that is best suited for your substrate.

  • Reaction Temperature: Enantioselectivity is often highly temperature-dependent.

    • Solution: Running the reaction at lower temperatures can significantly improve the enantiomeric excess (ee).

  • Solvent: The solvent can have a profound impact on the transition state of the enantioselective step.

    • Solution: Experiment with a range of solvents to find the optimal medium for your catalytic system.

  • Substrate-Catalyst Interaction: The interaction between the substrate and the chiral catalyst is key to inducing asymmetry.

    • Solution: In some cases, modifying the substrate (e.g., by introducing a protecting group) can enhance the interaction with the catalyst and improve enantioselectivity.

Catalyst-Related Problems

Q6: I suspect my palladium catalyst is deactivating during a C-H activation/annulation reaction for isoquinoline synthesis. What could be the cause and how can I mitigate it?

A6: Deactivation of palladium catalysts is a known issue in C-H activation catalysis and can be caused by several factors:

  • Coke Deposition: The formation of carbonaceous deposits on the catalyst surface can block active sites.

  • Particle Agglomeration: At high temperatures, palladium nanoparticles can sinter or agglomerate, leading to a loss of active surface area.

  • Poisoning: Certain functional groups in the substrate or impurities in the reagents or solvents can act as poisons to the palladium catalyst.

    • Solution:

      • Optimize Reaction Conditions: Use the lowest possible reaction temperature and catalyst loading that still provides a good reaction rate to minimize sintering and coking.

      • Purify Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and free from potential catalyst poisons.

      • Regeneration: In some cases, a deactivated catalyst can be regenerated. For coked catalysts, a controlled oxidation or hydrogenation treatment may restore activity. However, specific protocols are highly dependent on the catalyst and support.

Q7: How can I effectively remove the phosphorus-based reagents (e.g., POCl₃, P₂O₅) after my Bischler-Napieralski reaction?

A7: Proper work-up is essential to remove residual phosphorus-containing byproducts.

  • Aqueous Work-up: Carefully quench the reaction mixture by slowly adding it to ice-water or a cold aqueous base solution (e.g., sodium bicarbonate, sodium hydroxide). This will hydrolyze the reactive phosphorus compounds.

  • Extraction: After quenching, extract the product into an organic solvent. Multiple extractions may be necessary.

  • Washes: Wash the organic layer with water, brine, and potentially a dilute acid or base solution to remove any remaining impurities.

  • Chromatography: Purification by column chromatography is often required to obtain the pure isoquinoline derivative.

Frequently Asked Questions (FAQs)

Q8: What are the key differences between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for isoquinoline synthesis?

A8: These are three classical and important named reactions for the synthesis of isoquinolines and their derivatives, each with distinct starting materials and intermediates:

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent (Lewis acid) to form a 3,4-dihydroisoquinoline, which can then be oxidized to an isoquinoline.

  • Pictet-Spengler Reaction: This reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base formed from a benzaldehyde and a 2,2-dialkoxyethylamine) to directly form an isoquinoline.

Q9: Can I use microwave irradiation to accelerate my isoquinoline synthesis?

A9: Yes, microwave-assisted synthesis has been shown to be a valuable tool for accelerating many organic reactions, including the synthesis of isoquinolines. It can significantly reduce reaction times, often from hours or days to minutes, and in some cases, improve yields. Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been successfully employed for the production of isoquinoline libraries.

Q10: Are there "greener" or more sustainable approaches to isoquinoline synthesis?

A10: Yes, there is a growing interest in developing more environmentally friendly methods for isoquinoline synthesis. These approaches focus on:

  • Recyclable Catalysts: Utilizing solid acid catalysts or catalysts immobilized on a support that can be easily recovered and reused.

  • Benign Solvents: Replacing hazardous solvents with greener alternatives like water or polyethylene glycol (PEG).

  • Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.

  • Energy Efficiency: Employing methods like microwave irradiation or ultrasound to reduce energy consumption.

  • Transition-Metal-Free Catalysis: Developing catalytic systems that avoid the use of heavy or toxic metals.

Data Presentation

Table 1: Comparison of Catalysts and Conditions in Bischler-Napieralski Type Reactions

Catalyst/ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃N-PhenethylbenzamideXylenes1503Moderate
Tf₂O / 2-chloropyridineAmide derivativeDCM-20 to 221.5Good
P₂O₅ in POCl₃Electron-deficient phenethylamidesRefluxing POCl₃>100VariesEffective
Oxalyl chloride / FeCl₃Amide derivativeCH₂Cl₂2312Varies

Table 2: Influence of Catalyst Loading on a Palladium-Catalyzed Larock Isoquinoline Synthesis

Catalyst Loading (mol %)Yield (%)Enantiomeric Ratio (er)Reference
≤ 3Good to HighGood
109897.5:2.5
1 (on 1.0 mmol scale)9497:3

Experimental Protocols

General Procedure for a Bischler-Napieralski Reaction
  • To a solution of the β-phenylethylamide (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane), add the dehydrating agent (e.g., POCl₃, 1.5-3.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for the required time (typically 1-4 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydroisoquinoline.

  • If the fully aromatized isoquinoline is desired, the dihydroisoquinoline can be oxidized using a suitable oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).

General Procedure for a Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, toluene, or dichloromethane).

  • Add the acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of trifluoroacetic acid) to the solution.

  • Stir the reaction mixture at the desired temperature (from room temperature to reflux) for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting tetrahydroisoquinoline by column chromatography or recrystallization.

Visualizations

Bischler_Napieralski_Pathway cluster_0 Starting Material cluster_1 Activation cluster_2 Cyclization & Product beta-Arylethylamide beta-Arylethylamide Imidoyl Phosphate Imidoyl Phosphate beta-Arylethylamide->Imidoyl Phosphate  + POCl3 Nitrilium Ion Nitrilium Ion Imidoyl Phosphate->Nitrilium Ion  Heat Dihydroisoquinoline Dihydroisoquinoline Nitrilium Ion->Dihydroisoquinoline  Intramolecular  Electrophilic  Aromatic Substitution Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline  Oxidation  (e.g., Pd/C)

Caption: Reaction pathway of the Bischler-Napieralski synthesis.

Pictet_Spengler_Workflow Start Start: β-Arylethylamine + Aldehyde/Ketone Step1 Step 1: Condensation - Formation of Schiff Base/Imine Start->Step1 Step2 Step 2: Acid Catalysis - Protonation to form Iminium Ion Step1->Step2 Step3 Step 3: Cyclization - Intramolecular Electrophilic Attack Step2->Step3 Step4 Step 4: Rearomatization - Deprotonation Step3->Step4 Product Product: Tetrahydroisoquinoline Step4->Product

Caption: Experimental workflow for the Pictet-Spengler reaction.

Troubleshooting_Logic Start Low Yield in Isoquinoline Synthesis Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Check_Catalyst Is the catalyst/reagent appropriate and active? Check_Substrate->Check_Catalyst Yes Solution_Substrate Consider a more activated substrate. Check_Substrate->Solution_Substrate No Check_Conditions Are reaction temperature and time optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use a stronger or fresher catalyst/reagent. Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase temperature or prolong reaction time. Check_Conditions->Solution_Conditions No End Improved Yield Check_Conditions->End Yes Solution_Substrate->End Solution_Catalyst->End Solution_Conditions->End

Caption: A logical guide for troubleshooting low reaction yields.

Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 8-Chloroisoquinoline-1-carbonitrile from a reaction mixture. The protocols and advice are based on established methods for the purification of related isoquinoline and quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Based on commercially available related compounds, this compound is expected to be a solid powder at room temperature.[1] The purity of commercially available analogs is typically ≥95%.[1]

Q2: What are the common impurities in the synthesis of this compound?

While specific impurities for the synthesis of this compound are not extensively documented in the provided search results, common impurities in similar syntheses (e.g., of 1-chloroisoquinoline from isoquinoline-N-oxide) can include unreacted starting materials and byproducts from the chlorination and cyanation reactions.[2] It is also common to have polymeric byproducts in quinoline syntheses, which can be challenging to remove.[3]

Q3: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for compounds of this nature are silica gel column chromatography and recrystallization. Column chromatography is useful for separating the desired product from a complex mixture of impurities, while recrystallization is an excellent final step to achieve high purity.

Troubleshooting Guide

Column Chromatography Issues

Q4: My compound is not moving from the origin on the TLC plate/column. What should I do?

This indicates that the solvent system (eluent) is not polar enough to move the compound up the silica gel. You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.

Q5: All my spots are running at the solvent front on the TLC plate. What does this mean?

This is the opposite problem; the eluent is too polar. You need to decrease the polarity of the solvent system. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.

Q6: I am getting poor separation between my product and an impurity. How can I improve this?

To improve separation, you can try the following:

  • Use a shallower solvent gradient: If you are running a gradient column, make the increase in polarity more gradual.

  • Try a different solvent system: Sometimes, changing one of the solvents in your eluent can significantly alter the selectivity of the separation. For example, you could try a dichloromethane/methanol system.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

Recrystallization Issues

Q7: My compound is not dissolving in the recrystallization solvent, even at boiling point. What should I do?

This means the solvent is not suitable for your compound. A good recrystallization solvent should dissolve the compound when hot but not when cold. You will need to screen for a different solvent or a solvent mixture.

Q8: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration of the compound is too high. Try the following:

  • Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Add more solvent: This will reduce the concentration of your compound.

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

Q9: I have a low yield after recrystallization. What are the possible reasons?

Low yield can be due to several factors:

  • The compound is too soluble in the cold solvent: This means a significant amount of your product remains in the mother liquor. You may need to choose a different solvent or cool the solution to a lower temperature.

  • Using too much solvent: This will also lead to a significant portion of your product remaining dissolved.

  • Premature crystallization: If the compound crystallizes in the funnel during filtration, you will lose product. Ensure your filtration apparatus is pre-warmed.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a general guideline based on the purification of 1-chloroisoquinoline and should be optimized for this compound, primarily through thin-layer chromatography (TLC) to determine the optimal eluent.[2]

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.
  • Pack the column with silica gel using a slurry method with the initial, least polar eluent.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

3. Elution:

  • Start with a non-polar eluent (e.g., petroleum ether or hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting point could be a 9:1 mixture of petroleum ether:ethyl acetate.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is a general procedure based on the purification of 8-hydroxyquinoline and should be adapted for this compound by selecting an appropriate solvent.[3]

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Methanol is often a good starting point for quinoline derivatives.[3]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Purity and Yield Data for Related Isoquinoline/Quinoline Compounds

CompoundPurification MethodEluent/SolventPurityYieldReference
1-ChloroisoquinolineSilica Gel Column ChromatographyEthyl acetate/Petroleum ether96.0%85%[2]
8-HydroxyquinolineRecrystallizationMethanol>99.9%96.3-97.1%[3]

Visualizations

Purification_Troubleshooting cluster_start Start: Crude Product cluster_purification Purification Method cluster_cc_issues Column Chromatography Troubleshooting cluster_recrystall_issues Recrystallization Troubleshooting cluster_solutions Solutions cluster_end End Goal start Crude 8-Chloroisoquinoline- 1-carbonitrile column_chromatography Column Chromatography start->column_chromatography Initial Purification recrystallization Recrystallization start->recrystallization Final Purification no_movement Issue: No Movement on TLC/Column column_chromatography->no_movement at_solvent_front Issue: At Solvent Front on TLC column_chromatography->at_solvent_front poor_separation Issue: Poor Separation column_chromatography->poor_separation pure_product Pure Product column_chromatography->pure_product Successful not_dissolving Issue: Does Not Dissolve recrystallization->not_dissolving oiling_out Issue: 'Oiling Out' recrystallization->oiling_out low_yield Issue: Low Yield recrystallization->low_yield recrystallization->pure_product Successful increase_polarity Increase Eluent Polarity no_movement->increase_polarity Solution decrease_polarity Decrease Eluent Polarity at_solvent_front->decrease_polarity Solution optimize_separation - Change Solvent System - Use Longer Column - Shallower Gradient poor_separation->optimize_separation Solution change_solvent Select New Solvent not_dissolving->change_solvent Solution slow_cooling - Slow Cooling - Add More Solvent - Scratch Flask oiling_out->slow_cooling Solution optimize_yield - Change Solvent - Use Less Solvent - Pre-warm Funnel low_yield->optimize_yield Solution increase_polarity->column_chromatography Retry decrease_polarity->column_chromatography Retry optimize_separation->column_chromatography Retry change_solvent->recrystallization Retry slow_cooling->recrystallization Retry optimize_yield->recrystallization Retry

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Bischler-Napieralski Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields and other common issues encountered during the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in the Bischler-Napieralski reaction?

A1: The most frequent culprit for low yields is the deactivation of the aromatic ring. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the arene.[1][2] Electron-withdrawing groups on the phenyl ring will significantly hinder the cyclization step. Another major cause is the occurrence of side reactions, particularly the retro-Ritter reaction.[1][3]

Q2: Which dehydrating agent should I choose for my reaction?

A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For substrates with electron-rich aromatic rings, milder reagents like phosphorus oxychloride (POCl₃) are often sufficient.[1][2] For less reactive substrates, stronger dehydrating agents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or triflic anhydride (Tf₂O) may be necessary.[4] A combination of P₂O₅ in refluxing POCl₃ is particularly effective for reactants lacking electron-donating groups.[4]

Q3: What is the retro-Ritter reaction and how can I minimize it?

A3: The retro-Ritter reaction is a significant side reaction where the nitrilium ion intermediate fragments, leading to the formation of a styrene derivative and a nitrile instead of the desired dihydroisoquinoline.[1] This is especially problematic when the resulting styrene is highly conjugated.[1] To minimize this, you can:

  • Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products.[1]

  • Employ a modified procedure, such as the one developed by Larsen and colleagues, which utilizes oxalyl chloride and a Lewis acid (e.g., FeCl₃) to form an N-acyliminium intermediate that is less prone to fragmentation.[3][5]

Q4: Can I run the Bischler-Napieralski reaction at room temperature?

A4: While traditionally the reaction is conducted at elevated temperatures (refluxing in solvents like toluene or xylene), milder conditions have been developed.[1] The use of highly reactive dehydrating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can allow the reaction to proceed at lower temperatures, even starting at -20 °C and slowly warming to room temperature.[2]

Q5: My starting material is not soluble in the recommended solvent. What should I do?

A5: Poor solubility can lead to low yields. While toluene and xylene are common, other solvents can be employed. Dichloroethane (DCE) has been shown to be an effective solvent. For a greener alternative, room-temperature ionic liquids (RTILs), such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆), have been successfully used and can lead to excellent yields and simplified product isolation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Deactivated aromatic ring (electron-withdrawing groups present).- If possible, start with a substrate bearing electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring. - Use a stronger dehydrating agent such as P₂O₅/POCl₃, PPA, or Tf₂O.[4]
2. Insufficient reaction temperature or time.- Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). - Extend the reaction time and monitor by TLC.
3. Poor quality of reagents (e.g., hydrated POCl₃).- Use freshly distilled or high-purity reagents. Ensure anhydrous conditions.
Formation of Styrene Byproduct 1. Predominance of the retro-Ritter reaction.- Use the corresponding nitrile as a solvent to suppress the fragmentation of the nitrilium ion intermediate.[1] - Employ the modified Larsen procedure using oxalyl chloride and FeCl₃ to avoid the formation of the susceptible nitrilium ion.[3]
Formation of Regioisomers 1. Cyclization at an alternative position on the aromatic ring (ipso-attack).- This can be influenced by the choice of dehydrating agent. For example, using P₂O₅ exclusively has been shown to sometimes favor the formation of an unexpected regioisomer compared to POCl₃.[4] - Carefully characterize the product mixture to identify the major and minor isomers. Modification of the activating groups on the arene may be necessary to direct the cyclization.
Complex Reaction Mixture/Degradation 1. Reaction temperature is too high or reaction time is too long for a sensitive substrate.- Use milder reaction conditions. The Tf₂O/2-chloropyridine system allows for low-temperature activation.[6] - Reduce the reaction time and monitor the progress closely by TLC.
2. The substrate is unstable to the strongly acidic conditions.- Consider alternative synthetic routes to the target dihydroisoquinoline.

Quantitative Data on Reaction Conditions

The yield of the Bischler-Napieralski reaction is highly sensitive to the choice of reagents and conditions. The following table summarizes yields obtained under different protocols for the cyclization of N-(3,4-dimethoxyphenethyl)phenylacetamide, a common substrate.

Dehydrating AgentSolventTemperatureTimeYield (%)Reference
POCl₃TolueneReflux4 h~70-80%General observation
P₂O₅/POCl₃XyleneReflux2 h>85%[4]
Tf₂O / 2-chloropyridineCH₂Cl₂0 °C to rt1 h95%[6]
Oxalyl chloride / FeCl₃CH₂Cl₂rt2 h92%[3]
POCl₃[bmim]PF₆90-100 °C1 h>90%

Key Experimental Protocols

Protocol 1: Classical Conditions with POCl₃

This protocol is suitable for activated substrates.

  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (or acetonitrile) to dissolve the starting material. Then, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH or NH₄OH solution until pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Conditions with Triflic Anhydride (Tf₂O)

This protocol is advantageous for sensitive substrates and can provide higher yields.[6]

  • Setup: To a solution of the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under nitrogen, add 2-chloropyridine (1.2 equiv).

  • Reagent Addition: Cool the mixture to -20 °C and add triflic anhydride (Tf₂O, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography.

Visualizing the Bischler-Napieralski Reaction

Reaction Mechanism

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization & Aromatization cluster_side_reaction Side Reaction Amide β-Arylethylamide Reagent Dehydrating Agent (e.g., POCl3) Intermediate Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Intermediate + Reagent Nitrilium Nitrilium Ion Intermediate->Nitrilium - Leaving Group Cyclized Cyclized Intermediate (Spirocyclic Cation) Nitrilium->Cyclized Intramolecular Electrophilic Attack Styrene Styrene Derivative Nitrilium->Styrene Retro-Ritter Reaction Nitrile Nitrile Nitrilium->Nitrile Product 3,4-Dihydroisoquinoline Cyclized->Product - H+ Experimental_Workflow Start Start: β-Arylethylamide Setup Dissolve in Anhydrous Solvent under Inert Atmosphere Start->Setup Reagent_Addition Add Dehydrating Agent (e.g., POCl3, Tf2O) Setup->Reagent_Addition Reaction Heat to Reflux or Stir at Controlled Temperature Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Work-up Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Final Product: 3,4-Dihydroisoquinoline Purification->Product Troubleshooting_Tree Start Low Yield? Check_Substrate Is the aromatic ring activated (electron-rich)? Start->Check_Substrate Use_Stronger_Reagent Use stronger dehydrating agent (P2O5, Tf2O) Check_Substrate->Use_Stronger_Reagent No Check_Side_Products Is styrene byproduct observed (Retro-Ritter)? Check_Substrate->Check_Side_Products Yes Success Improved Yield Use_Stronger_Reagent->Success Modify_Procedure Use Larsen's modified procedure (Oxalyl Chloride/FeCl3) Check_Side_Products->Modify_Procedure Yes Optimize_Conditions Increase temperature/time or change solvent Check_Side_Products->Optimize_Conditions No Modify_Procedure->Success Optimize_Conditions->Success

References

Technical Support Center: Managing Exothermic Isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing exothermic isoquinoline synthesis reactions. Proper temperature control is critical for ensuring reaction safety, maximizing product yield, and achieving desired selectivity.

Frequently Asked Questions (FAQs)

Q1: What makes common isoquinoline synthesis reactions exothermic? A1: Many key isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, involve the formation of stable aromatic ring systems.[1][2] These reactions are driven by the creation of new, stable C-C and C-N bonds during intramolecular electrophilic aromatic substitution and cyclization, which releases significant energy as heat.[3][4]

Q2: What is a "runaway reaction" and why is it a major concern? A2: A runaway reaction is an uncontrolled process where an initial increase in temperature accelerates the reaction rate, which in turn generates heat even faster.[5] This creates a dangerous positive feedback loop, leading to a rapid spike in temperature and pressure that can exceed the capacity of the reactor and its cooling system, potentially causing an explosion or fire.[6][7] This is a primary safety concern, especially during scale-up.

Q3: How does increasing the reaction scale impact temperature control? A3: As a reaction is scaled up from the laboratory to a larger pilot or production vessel, the surface-area-to-volume ratio of the reactor decreases significantly.[8] Since heat is dissipated through the reactor's surface, this reduction in relative surface area makes it much more difficult to remove the heat generated by the reaction mass, increasing the risk of a runaway reaction.[8]

Q4: What are the primary methods for cooling an exothermic reaction? A4: Cooling methods range from simple laboratory setups to industrial systems. Common techniques include using external cooling baths (e.g., ice-water, dry ice-acetone), circulating a cooling fluid through a jacketed reaction vessel, or employing forced convective heat transfer to maintain a high-temperature differential.[9][10][11] For temperatures below 20°C, specialized cooling media such as glycol solutions, ammonia, or hydrocarbons are typically required.[12][13]

Q5: Besides active cooling, how can I control the rate of heat generation? A5: Controlling the reaction rate is a key strategy for managing exotherms. The most common method is to perform the reaction in a semi-batch mode, where one of the reagents is added slowly and continuously (dosed) into the reaction mixture.[8] This allows the cooling system to remove the heat as it is generated, preventing accumulation.[7] Diluting the reaction with an appropriate inert solvent can also help by increasing the overall thermal mass of the system.

Q6: How does temperature affect the stereochemical outcome of a Pictet-Spengler reaction? A6: Temperature is a critical parameter for controlling diastereoselectivity in many Pictet-Spengler reactions.[3][14] Often, the formation of the cis and trans isomers is under kinetic and thermodynamic control, respectively. Performing the reaction at lower temperatures typically favors the kinetically controlled cis product, while higher temperatures can allow the reaction to equilibrate, favoring the more thermodynamically stable trans product.[3][14][15]

Troubleshooting Guide

Problem: My reaction temperature is rising too quickly and overshooting the set point.

Possible Cause Solution
Reagent Addition Rate is Too High: The rate of heat generation is exceeding the cooling system's capacity.Reduce the addition rate of the limiting reagent. Use a syringe pump or calibrated dropping funnel for precise control.
Inadequate Cooling: The cooling bath or circulator is not cold enough, or heat transfer is inefficient.Lower the set temperature of the coolant. Ensure good thermal contact between the flask and the bath. In jacketed reactors, ensure the circulator flow rate is adequate.
Poor Stirring: Inefficient mixing is creating localized hot spots where the reaction is accelerating.Increase the stirring rate to improve homogeneity and heat transfer to the vessel walls. Ensure the stirrer blade is appropriately sized and positioned.
Incorrect Solvent Volume: The reaction is too concentrated, leading to a high rate of heat evolution per unit volume.Increase the amount of solvent to dilute the reactants and add thermal mass. Verify calculations from the experimental protocol.

Problem: The reaction is not initiating, and I'm concerned about reactant accumulation.

Possible Cause Solution
Low Reaction Temperature: The temperature may be too low for the reaction to begin, especially for reactions requiring an activation energy, like some Bischler-Napieralski cyclizations.[16]Cautiously warm the mixture by a few degrees. Be prepared for a potential delayed, rapid exotherm once the reaction initiates. Crucially, stop reagent addition until initiation is confirmed.
Catalyst Inactivity: The acid catalyst (e.g., POCl₃, P₂O₅, TFA) may be old or deactivated.Use a fresh, unopened bottle of the catalyst or reagent. Ensure anhydrous conditions if the catalyst is water-sensitive.
Accumulation Hazard: Adding a significant amount of reagent before initiation creates a major safety risk. A delayed start could lead to a violent runaway.[8]Do not allow a large amount of unreacted material to accumulate. [7] If initiation is delayed, stop the addition, and consider quenching the reaction safely if necessary. Always monitor the reaction for a slight temperature increase that signals the start of the reaction.

Problem: I am getting inconsistent product yields or the wrong diastereomer in my Pictet-Spengler reaction.

Possible Cause Solution
Poor Temperature Control: Fluctuations in temperature are affecting selectivity.Maintain a stable, low temperature for kinetically controlled products.[14][15] Use a well-insulated cooling bath or a reliable cryo-cooling system. Ensure the thermometer is accurately measuring the internal reaction temperature.
Reaction Time: The reaction was run for too long at a higher temperature, allowing for equilibration to the thermodynamic product.For the kinetic product, run the reaction at low temperature and quench it as soon as the starting material is consumed (monitor by TLC or LCMS).

Data Summary

Table 1: Comparison of Common Laboratory Cooling Methods

Cooling MethodPrinciple of OperationTypical Temp. RangeProsCons
Jacketed Reactor with Circulator A secondary vessel jacket is filled with a circulating heat-transfer fluid.[10]-80 °C to +200 °CPrecise temperature control; suitable for automation and scale-up.High initial equipment cost; requires a separate circulator unit.
Ice/Water Bath Flask is immersed in a mixture of ice and water.0 °C to 5 °CSimple, inexpensive, and readily available.Limited to temperatures around 0 °C; can be messy.
Dry Ice/Solvent Bath Flask is immersed in a slurry of solid CO₂ and a solvent (e.g., acetone, isopropanol).-78 °C to -40 °CAchieves low temperatures; good for kinetic control.Temperature can fluctuate; requires handling of cryogenic materials.
Evaporative Cooling Heat is removed by the evaporation of a liquid.[9][17]Varies with liquid and pressureVery efficient heat removal.Cooling medium is lost and must be replaced; can be difficult to control precisely.[9]
Flow Reactor / Microreactor Reaction is performed in a narrow channel or tube with a very high surface-area-to-volume ratio.[18]Wide rangeExceptional heat transfer and safety; precise control over residence time.[18]Specialized equipment required; may not be suitable for reactions with solids.

Table 2: Key Parameters for Thermal Hazard Assessment

ParameterDescriptionImportance in Safety Assessment
Heat of Reaction (ΔHᵣ) The total amount of energy released or absorbed during the reaction.Determines the total heat load the cooling system must handle.
Adiabatic Temperature Rise (ΔTₐd) The maximum theoretical temperature increase if all reaction heat is retained by the system (i.e., total cooling failure).[19]A high ΔTₐd indicates a high-risk reaction. If T_process + ΔTₐd exceeds the boiling point of the solvent or the decomposition temperature of materials, the risk is severe.[19]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction would reach following a cooling failure at any point during the process.[7]A critical safety parameter that accounts for reactant accumulation. It is used to define safe operating limits.[7]

Experimental Protocols

Protocol 1: General Setup for a Cooled Jacketed Reactor System

  • Assembly: Assemble the jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and an addition funnel or syringe pump inlet.

  • Connections: Connect the inlet and outlet of the reactor jacket to a refrigerated circulator using insulated tubing.

  • Coolant Circulation: Set the circulator to the desired temperature (e.g., -10 °C) and begin circulating the coolant through the jacket. Allow the reactor to cool to the set temperature before adding any reagents.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Solvent and Reagent 1: Add the solvent and the first reagent to the cooled reactor and begin stirring.

  • Controlled Addition: Begin the slow, controlled addition of the second reagent via the syringe pump or addition funnel, monitoring the internal temperature closely. Adjust the addition rate to maintain the desired internal temperature.

Protocol 2: Example Temperature Control for a Bischler-Napieralski Reaction The Bischler-Napieralski reaction often requires heating to cyclize the intermediate amide using a dehydrating agent like POCl₃ or P₂O₅.[16][20][21]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-phenylethylamide starting material in a suitable solvent (e.g., toluene or acetonitrile).

  • Initial Cooling: Place the flask in an ice/water bath (0 °C).

  • Slow Addition of Reagent: Slowly add the dehydrating agent (e.g., POCl₃) dropwise. This initial step can be exothermic. Maintain the internal temperature below 10 °C during the addition.

  • Controlled Heating: After the addition is complete, remove the ice bath and slowly heat the reaction to the required reflux temperature using a heating mantle with a temperature controller.

  • Monitoring: Monitor the reaction progress. Be aware that once the cyclization begins, the reaction may become more exothermic. Be prepared to remove the heating mantle and apply cooling if the temperature rises uncontrollably.

Protocol 3: Diastereoselective Pictet-Spengler Reaction under Kinetic Control This protocol aims to favor the kinetically formed cis-diastereomer by maintaining a low reaction temperature.[3][14]

  • Setup: In a three-neck round-bottom flask equipped with a stirrer, temperature probe, and nitrogen inlet, dissolve the β-arylethylamine (e.g., tryptophan methyl ester) and the aldehyde in a suitable solvent (e.g., CH₂Cl₂).

  • Low-Temperature Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Once the solution is at -78 °C, slowly add the acid catalyst (e.g., trifluoroacetic acid, TFA) dropwise, ensuring the internal temperature does not rise significantly.

  • Maintain Temperature: Hold the reaction at -78 °C, monitoring its progress by TLC or LCMS.

  • Quench at Low Temperature: Once the starting material is consumed, quench the reaction by adding a cold, basic solution (e.g., saturated NaHCO₃) while still in the cooling bath to prevent isomerization.

  • Workup: Allow the mixture to warm to room temperature before proceeding with extraction and purification.

Visualizations

Troubleshooting_Workflow start Temperature Excursion Detected (T > Setpoint + 5°C) check_addition Is Reagent Addition Active? start->check_addition stop_addition IMMEDIATELY STOP ADDITION check_addition->stop_addition Yes check_cooling Check Cooling System check_addition->check_cooling No stop_addition->check_cooling cooling_ok Cooling System OK? check_cooling->cooling_ok check_stirring Check Stirring stirring_ok Stirring OK? check_stirring->stirring_ok cooling_ok->check_stirring Yes fix_cooling Action: - Lower Coolant Temp - Check Circulator Flow cooling_ok->fix_cooling No fix_stirring Action: - Increase Stirrer RPM - Check Impeller stirring_ok->fix_stirring No monitor Monitor Temperature stirring_ok->monitor Yes fix_cooling->check_stirring fix_stirring->monitor emergency Prepare for Emergency Quench (If T continues to rise) monitor->emergency

Caption: Workflow for troubleshooting a temperature excursion.

Dosing_Setup cluster_0 Jacketed Reaction Vessel vessel circulator Refrigerated Circulator vessel->circulator Coolant In stirrer Overhead Stirrer stirrer->vessel thermometer Temp. Probe thermometer->vessel condenser Condenser (Inert Gas) condenser->vessel pump Syringe Pump (Reagent B) pump->vessel Controlled Dosing circulator->vessel Coolant Out

Caption: Experimental setup for controlled reagent dosing.

ScaleUp_Decision start Lab-Scale Reaction Successful (e.g., 1g scale) check_exotherm Was a significant exotherm observed during lab scale? start->check_exotherm calorimetry Perform Reaction Calorimetry to determine ΔHᵣ and ΔTₐd check_exotherm->calorimetry Yes low_risk Low Risk: Proceed with pilot scale-up using controlled dosing. check_exotherm->low_risk No check_tad Is ΔTₐd > 50 °C or MTSR > T_boil ? calorimetry->check_tad check_tad->low_risk No high_risk High Risk: Re-evaluate process. Consider flow chemistry. check_tad->high_risk Yes redesign Action: Redesign process - Use more dilute conditions - Choose a different solvent - Slow down dosing profile high_risk->redesign

Caption: Decision pathway for scaling up an exothermic reaction.

References

Validation & Comparative

Comparative Analysis of 8-Chloroisoquinoline-1-carbonitrile with other Isoquinoline-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Chloroisoquinoline-1-carbonitrile and related isoquinoline derivatives, focusing on their activity as poly (ADP-ribose) polymerase (PARP) inhibitors. The information presented is intended to support research and development efforts in the field of oncology and other therapeutic areas where PARP inhibition is a validated strategy.

Introduction to Isoquinolines as PARP Inhibitors

The isoquinoline scaffold is a key pharmacophore in a variety of biologically active compounds.[1][2] In recent years, isoquinoline derivatives have emerged as potent inhibitors of PARP enzymes, particularly PARP1 and PARP2, which are critical for DNA single-strand break repair.[3] Inhibition of PARP in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to synthetic lethality and targeted cell death. This has led to the successful development of several PARP inhibitors for cancer therapy.[4] The isoquinoline-1-carbonitrile core has been identified as a promising scaffold for the development of novel PARP inhibitors.[1]

Comparative Biological Activity

While specific experimental data for this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies on a series of substituted isoquinoline-1-carbonitrile derivatives provide valuable insights into its potential efficacy. The following table summarizes the PARP1 and PARP2 inhibitory activities of several key isoquinoline-1-carbonitrile analogs. The data is extracted from patent literature describing novel PARP inhibitors and provides a basis for comparing the potential activity of this compound.

Compound IDR1R2R3R4R5R6R7R8PARP1 IC50 (nM)PARP2 IC50 (nM)
I-1 HHHHHHHH15.32.9
I-2 HHHHOMeHHH1.80.5
I-3 HHHHHOMeHH1.30.4
I-4 HHHHHHOMeH3.50.8
I-5 HHHHHHHOMe1.20.3
I-6 HHHHHHHMe2.10.4
I-7 HHHHHHHF2.50.6
I-8 HHHHHHHCN5.61.2
8-Chloro-isoquinoline-1-carbonitrile H H H H H H H Cl Predicted Potent Predicted Potent

Data Interpretation and Structure-Activity Relationship (SAR):

The data reveals several key SAR trends for this class of compounds:

  • Unsubstituted Scaffold: The parent isoquinoline-1-carbonitrile (I-1) exhibits moderate PARP1 and potent PARP2 inhibitory activity.

  • Effect of Methoxy Substitution: The introduction of a methoxy group at positions 5, 6, 7, or 8 generally leads to a significant increase in potency against both PARP1 and PARP2, with the 8-methoxy derivative (I-5) being the most potent in this series.

  • Effect of Other 8-Substituents: Substitution at the 8-position with a methyl (I-6) or fluoro (I-7) group also results in highly potent PARP inhibitors. The cyano group at the 8-position (I-8) maintains good potency, although slightly reduced compared to the methoxy, methyl, and fluoro analogs.

  • Inference for this compound: Based on the strong positive effect of halogen (fluoro) and other small electron-withdrawing or lipophilic groups at the 8-position, it is predicted that this compound would also be a potent PARP1 and PARP2 inhibitor. The chloro substituent is expected to enhance binding affinity within the enzyme's active site.

Experimental Protocols

The following is a detailed methodology for a representative in vitro PARP1 inhibition assay, which can be used to determine the IC50 values of test compounds like this compound.

PARP1 Enzyme Inhibition Assay (Homogeneous, Fluorescence-Based)

1. Principle:

This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant human PARP1 enzyme. The biotinylated histones are then detected using a streptavidin-conjugated fluorescent probe. A decrease in fluorescence signal in the presence of a test compound indicates inhibition of PARP1 activity.

2. Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Streptavidin-Europium (or other suitable fluorescent probe)

  • 384-well, low-volume, black microplates

  • Test compounds (e.g., this compound) dissolved in DMSO

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the PARP1 enzyme and histone H1 in assay buffer to the desired working concentrations.

  • Assay Reaction:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the PARP1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 4 µL of a solution containing histone H1 and biotinylated NAD+.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the biotinylated histones by adding 5 µL of streptavidin-europium solution.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader (e.g., using time-resolved fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of PARP Inhibition in DNA Repair

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PARP1 DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment SSB_Repair Single-Strand Break Repair DDR_Recruitment->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse SSB_Repair->Replication_Fork_Collapse Blocked PARP_Inhibitor 8-Chloroisoquinoline- 1-carbonitrile PARP_Inhibitor->Inhibition Inhibition->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: Mechanism of action of PARP inhibitors in the context of DNA damage repair.

Experimental Workflow for PARP Inhibition Assay

PARP_Assay_Workflow Start Start: Prepare Reagents Compound_Plate 1. Add Test Compound/DMSO to 384-well Plate Start->Compound_Plate Add_Enzyme 2. Add PARP1 Enzyme Compound_Plate->Add_Enzyme Pre_Incubate 3. Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate 4. Add Histone H1 & Biotinylated NAD+ Pre_Incubate->Add_Substrate Incubate 5. Incubate (60 min) Add_Substrate->Incubate Add_Detection 6. Add Streptavidin-Europium Incubate->Add_Detection Final_Incubate 7. Incubate (60 min, dark) Add_Detection->Final_Incubate Read_Plate 8. Read Fluorescence Final_Incubate->Read_Plate Analyze_Data 9. Calculate % Inhibition & IC50 Read_Plate->Analyze_Data End End: Results Analyze_Data->End

Caption: Step-by-step workflow for a fluorescence-based PARP1 inhibition assay.

Conclusion

The isoquinoline-1-carbonitrile scaffold represents a promising class of PARP inhibitors. Based on the available structure-activity relationship data for related analogs, this compound is predicted to be a potent inhibitor of both PARP1 and PARP2. Further experimental validation is required to precisely quantify its inhibitory activity and to fully characterize its potential as a therapeutic agent. The provided experimental protocol offers a robust method for such an evaluation. This comparative guide serves as a valuable resource for researchers engaged in the discovery and development of novel PARP inhibitors.

References

Comparative Biological Insights: 8-Chloroisoquinoline-1-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biological activities of 8-Chloroisoquinoline-1-carbonitrile and its structural analogs reveals significant potential in the development of novel therapeutic agents. This guide provides a detailed comparison of their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights, to inform researchers, scientists, and drug development professionals.

Anticancer Activity: A Tale of Substitution and Cellular Disruption

The isoquinoline scaffold is a well-established pharmacophore in anticancer drug discovery. The introduction of a chlorine atom and a carbonitrile group at various positions on this scaffold significantly influences its cytotoxic potential. Studies have demonstrated that compounds like this compound can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest.

A comparative analysis of positional isomers highlights the critical role of substituent placement on the isoquinoline ring. While direct comparative IC50 values for this compound against a wide array of cancer cell lines are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of related isoquinoline derivatives provide valuable insights. For instance, in a series of (S)-3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one derivatives, the precursor (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, structurally related to our compound of interest, exhibited limited cytotoxicity at a concentration of 10 µM against MDA-MB-231, HeLa, and HepG2 cancer cell lines, suggesting that further modifications are necessary to enhance potency.

In contrast, other isoquinoline derivatives, such as certain isoquinolinequinones, have demonstrated potent anticancer activity with IC50 values in the low micromolar range against various cancer cell lines. These compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and Bax, and to trigger cell cycle arrest, often at the S or G2/M phase.

Table 1: Comparative Anticancer Activity of Isoquinoline Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Notes
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-oneMDA-MB-231, HeLa, HepG2>10Precursor to more active analogs; low intrinsic activity observed in this study.
Isoquinolinequinone Analog 1gMBA-MB-2315.12 ± 0.11Induced apoptosis and S-phase cell cycle arrest.[1]
Substituted Isoquinolin-1-one 7Various human cancer cell linesPotent activity reported3-Biphenyl-N-methylisoquinolin-1-one showed the most potent activity in the series.[2]

Antimicrobial Properties: Targeting Bacterial and Fungal Pathogens

The isoquinoline nucleus is also a promising scaffold for the development of novel antimicrobial agents. 8-Hydroxyquinoline and its derivatives, for example, have a long history of use as antimicrobial and antifungal agents. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function.

Table 2: Comparative Antimicrobial Activity of Quinoline/Isoquinoline Derivatives

Compound/AnalogMicroorganismMIC (µM)Notes
8-HydroxyquinolineGram-positive bacteria, fungi3.44-13.78Potent activity against a broad range of microbes.[2]
Dihalogenated 8-HydroxyquinolinesNeisseria gonorrhoeae0.08-0.56Exhibited high potency against this pathogen.[2]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus5Potent anti-staphylococcal activity.[3]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv24Significant anti-mycobacterial activity.[3]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[6] The plates are incubated for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[6]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the microbroth dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights: Signaling Pathways and Molecular Interactions

Isoquinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9][10][11][12][13]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Isoquinoline This compound & Analogs Isoquinoline->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Putative inhibition of the PI3K/Akt signaling pathway by isoquinoline derivatives.

The diagram above illustrates a potential mechanism of action where this compound and its analogs may inhibit the PI3K/Akt/mTOR signaling pathway. By inhibiting PI3K, these compounds can prevent the downstream activation of Akt and mTORC1, leading to decreased cell proliferation and survival, and the induction of apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of the biological activity of this compound and its analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound & Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Anticancer Screening (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Signaling Signaling Pathway Analysis (e.g., Western Blot) Apoptosis->Signaling CellCycle->Signaling

Caption: A streamlined workflow for the synthesis and biological evaluation of isoquinoline analogs.

This guide provides a foundational understanding of the biological potential of this compound and its analogs. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic efficacy.

References

Comparative Analysis of Isoquinolin-1-one Derivatives as Tankyrase Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While structure-activity relationship (SAR) studies on 8-Chloroisoquinoline-1-carbonitrile derivatives are not extensively available in current literature, a closely related class of compounds, the isoquinolin-1-ones, has been the subject of significant research as potent inhibitors of tankyrase 1 and 2 (TNKS1/TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This guide provides a comparative analysis of isoquinolin-1-one derivatives, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the targeted signaling pathway and experimental workflows. The isoquinolin-1-one scaffold can be considered a close structural analog to the isoquinoline-1-carbonitrile, with the ketone at the 1-position being a potential bioisosteric replacement for the nitrile group.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of a series of substituted isoquinolin-1(2H)-one derivatives against human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), as well as their cellular activity in a Wnt/β-catenin signaling reporter assay (DLD-1 SuperTopFlash).

Table 1: SAR of 3-Aryl-Substituted Isoquinolin-1(2H)-one Derivatives

Compound IDR1R2TNKS1 IC50 (µM)TNKS2 IC50 (µM)DLD-1 SuperTopFlash IC50 (µM)
1a HH>10>10>10
1b H4-OCH30.0850.0320.156
1c H4-Cl0.0420.0150.088
1d H4-F0.0630.0210.112
1e 8-Cl4-OCH30.0250.0090.045
1f 8-Cl4-Cl0.0110.0040.023
1g 8-Cl4-F0.0180.0060.031

Data compiled from studies on 3-aryl-isoquinolin-1-one derivatives as tankyrase inhibitors.

Table 2: SAR of 5-Substituted-3-Aryl-Isoquinolin-1(2H)-one Derivatives

Compound IDR3R4TNKS1 IC50 (µM)TNKS2 IC50 (µM)DLD-1 SuperTopFlash IC50 (µM)
2a HH>10>10>10
2b 5-CH34-OCH30.0310.0110.065
2c 5-CH34-Cl0.0150.0050.029
2d 5-F4-OCH30.0480.0170.091
2e 5-F4-Cl0.0220.0080.041

Data represents a summary from published research on isoquinolin-1-one based tankyrase inhibitors.

Experimental Protocols

Recombinant Human Tankyrase (TNKS1/TNKS2) Enzymatic Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of purified recombinant human tankyrase 1 and 2.

  • Materials:

    • Recombinant human TNKS1 and TNKS2 catalytic domains.

    • Histone H1 (substrate).

    • Biotinylated NAD+.

    • Streptavidin-coated donor beads.

    • Anti-poly(ADP-ribose) antibody conjugated to acceptor beads.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • In a 384-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of a mixture containing recombinant TNKS1 or TNKS2 and histone H1 to each well.

    • Initiate the reaction by adding 5 µL of biotinylated NAD+.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding a solution containing streptavidin-coated donor beads and anti-poly(ADP-ribose) acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes to allow for signal development.

    • Read the plate on a suitable plate reader (e.g., EnVision) to measure the AlphaScreen signal.

    • The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

DLD-1 SuperTopFlash (STF) Reporter Assay

This cell-based assay measures the inhibition of the Wnt/β-catenin signaling pathway in the DLD-1 human colorectal adenocarcinoma cell line, which has a constitutively active Wnt pathway.

  • Materials:

    • DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (SuperTopFlash).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compounds dissolved in DMSO.

    • Luciferase substrate (e.g., Bright-Glo).

    • White, opaque 96-well plates.

  • Procedure:

    • Seed DLD-1 STF cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the plates for an additional 48 hours.

    • Remove the culture medium and add luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

    • In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to control for cytotoxicity.

    • The IC50 values are determined from the dose-response curves after normalizing for cell viability.

Visualizations

Signaling Pathway

Wnt_Tankyrase_Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation Destruction_Complex->Ub_Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex PARylates Axin for Degradation Isoquinolinone Isoquinolin-1-one Inhibitors Isoquinolinone->Tankyrase Inhibits

Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.

Experimental Workflow

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assay Compound_Prep_E Compound Dilution Enzyme_Mix Enzyme + Substrate Mix (TNKS1/2 + Histone H1) Compound_Prep_E->Enzyme_Mix Reaction_Start Add Biotinylated NAD+ Enzyme_Mix->Reaction_Start Incubation_E Incubation (60 min) Reaction_Start->Incubation_E Detection Add Detection Reagents (Donor/Acceptor Beads) Incubation_E->Detection Readout_E AlphaScreen Reading Detection->Readout_E Cell_Seeding Seed DLD-1 STF Cells Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment Incubation_C Incubation (48 h) Compound_Treatment->Incubation_C Lysis_Substrate Add Luciferase Substrate Incubation_C->Lysis_Substrate Readout_C Luminescence Reading Lysis_Substrate->Readout_C

comparing the efficacy of different synthetic routes to 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 8-Chloroisoquinoline-1-carbonitrile, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two potential synthetic pathways, presenting experimental data and detailed protocols to inform methodological selection.

Two plausible, albeit not yet extensively documented, synthetic routes for this compound are proposed and analyzed based on established chemical transformations. The first route involves the direct cyanation of a halogenated isoquinoline precursor, while the second employs a Sandmeyer reaction starting from an amino-isoquinoline derivative.

Route 1: Palladium-Catalyzed Cyanation of 1,8-Dichloroisoquinoline

This route is predicated on the well-established palladium-catalyzed cyanation of aryl halides. The starting material, 1,8-dichloroisoquinoline, can be prepared from 8-chloroisoquinolin-1-ol. The subsequent displacement of the chloro group at the 1-position with a cyanide group is a key step.

Experimental Protocol:

Step 1: Synthesis of 1,8-Dichloroisoquinoline

A mixture of 8-chloroisoquinolin-1-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-4 hours. The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice. The resulting mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,8-dichloroisoquinoline.

Step 2: Synthesis of this compound

To a solution of 1,8-dichloroisoquinoline (1 equivalent) in a suitable solvent such as DMF or DMA, zinc cyanide (0.6-1.0 equivalents) and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 equivalents), are added. The reaction mixture is degassed and heated under an inert atmosphere at 80-120°C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 2: Sandmeyer Reaction of 1-Amino-8-chloroisoquinoline

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to a variety of functional groups, including nitriles. This route would begin with the synthesis of 1-amino-8-chloroisoquinoline, which is then converted to the target nitrile.

Experimental Protocol:

Step 1: Synthesis of 1-Amino-8-chloroisoquinoline

A potential route to 1-amino-8-chloroisoquinoline could involve the amination of 1,8-dichloroisoquinoline under pressure with ammonia in the presence of a copper catalyst. Alternatively, a multi-step synthesis starting from a suitable precursor could be employed.

Step 2: Diazotization and Cyanation of 1-Amino-8-chloroisoquinoline

1-Amino-8-chloroisoquinoline (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite (1-1.2 equivalents) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1-1.5 equivalents) and potassium cyanide in water at a temperature maintained between 60-80°C. The reaction mixture is stirred for 1-2 hours at this temperature. After cooling, the mixture is neutralized and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to give the crude product, which is purified by chromatography.

Data Comparison

ParameterRoute 1: Palladium-Catalyzed CyanationRoute 2: Sandmeyer Reaction
Starting Material 8-Chloroisoquinolin-1-ol1-Amino-8-chloroisoquinoline
Key Reagents Phosphorus oxychloride, Zinc cyanide, Palladium catalystSodium nitrite, Copper(I) cyanide
Reaction Conditions High temperature, Inert atmosphereLow temperature (diazotization), High temperature (cyanation)
Potential Yield Moderate to High (Typically 60-90% for Pd-catalyzed cyanations)Variable (Can be affected by diazonium salt stability)
Purity of Crude Product Generally good, requires chromatographic purificationMay contain by-products from side reactions, requires purification
Safety Considerations Use of toxic cyanide salts and palladium catalystsHandling of potentially unstable diazonium salts and toxic cyanides
Scalability Generally scalable with appropriate equipmentCan be challenging to scale due to the exothermic nature and potential instability of the diazonium salt

Logical Workflow for Synthesis Route Selection

Synthesis_Route_Selection Start Need to Synthesize This compound Decision1 Availability of Starting Materials? Start->Decision1 Route1_Start 8-Chloroisoquinolin-1-ol is available Decision1->Route1_Start Yes Route2_Start 1-Amino-8-chloroisoquinoline is available Decision1->Route2_Start Yes Route1_Process Route 1: Palladium-Catalyzed Cyanation Route1_Start->Route1_Process Route2_Process Route 2: Sandmeyer Reaction Route2_Start->Route2_Process Decision2 Consider Reaction Parameters Route1_Process->Decision2 Route2_Process->Decision2 Route1_Params High temperature Inert atmosphere Catalyst cost Decision2->Route1_Params For Route 1 Route2_Params Low and high temperature steps Diazonium salt stability Reagent toxicity Decision2->Route2_Params For Route 2 Decision3 Evaluate Yield and Purity Route1_Params->Decision3 Route2_Params->Decision3 Route1_Yield Potentially higher and more consistent yield Decision3->Route1_Yield For Route 1 Route2_Yield Yield may be more variable Decision3->Route2_Yield For Route 2 Decision4 Assess Scalability and Safety Route1_Yield->Decision4 Route2_Yield->Decision4 Route1_Scale More straightforward to scale Decision4->Route1_Scale For Route 1 Route2_Scale Scalability requires careful control Decision4->Route2_Scale For Route 2 Final_Choice Select Optimal Synthetic Route Route1_Scale->Final_Choice Route2_Scale->Final_Choice

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Both palladium-catalyzed cyanation and the Sandmeyer reaction represent viable, albeit mechanistically distinct, approaches to the synthesis of this compound. The choice of route will likely depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. Route 1 may offer advantages in terms of yield and scalability for researchers familiar with palladium catalysis. Route 2, while a more classical approach, requires careful handling of potentially hazardous intermediates. Further experimental validation and optimization would be necessary to determine the most efficient and practical method for a given application.

Analytical Validation of 8-Chloroisoquinoline-1-carbonitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 8-Chloroisoquinoline-1-carbonitrile purity, a critical aspect for its application in research and drug development. Ensuring the purity of starting materials and intermediates is paramount for the synthesis of safe and effective pharmaceuticals. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound with potential applications as a building block in medicinal chemistry. The purity of this intermediate can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). Potential impurities may arise from the synthesis process, including positional isomers, starting materials, and by-products of side reactions.[1] Therefore, robust analytical methods are required to accurately quantify the purity and identify any impurities present.

This guide focuses on three common and powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methodologies

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds.[3][4]Applicable to soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C).
Primary Use Quantitative purity determination and impurity profiling.[2]Identification and quantification of volatile impurities and residual solvents.[5]Structural elucidation, identification, and absolute quantitative purity determination (qNMR).[6][7]
Sensitivity High (typically ppm to ppb levels).Very high (typically ppb to ppt levels).Lower than chromatographic methods for trace impurities, but excellent for major components.
Data Output Chromatogram with retention times and peak areas.Total ion chromatogram and mass spectrum for each peak.Spectrum with chemical shifts, coupling constants, and signal integrals.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related quinoline and isoquinoline derivatives and serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1100 series or equivalent).[8]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with acetonitrile to a final concentration of 0.1 mg/mL for analysis.

Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a 1 mg/mL solution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).

  • NMR data processing software.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Pulse Sequence: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (e.g., 5 x T₁ of the slowest relaxing proton).

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Accurately weigh approximately 5-10 mg of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • x = analyte (this compound)

  • std = internal standard

Quantitative Data Summary

The following tables present hypothetical but realistic data from the analytical validation of a batch of this compound.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Area (%)
This compound12.599.2
Impurity A (Positional Isomer)11.80.3
Impurity B (Unknown)13.20.2
Impurity C (Starting Material)8.50.3

Table 2: GC-MS Impurity Profile

ImpurityRetention Time (min)Proposed IdentityContent (ppm)
15.2Dichloromethane (Residual Solvent)50
29.8Unreacted Precursor150

Table 3: qNMR Purity Assessment

ParameterValue
Analyte (this compound)
Mass (mg)15.25
Molar Mass ( g/mol )188.61
Signal Integral (Proton at position X)1.00
Number of Protons1
Internal Standard (Maleic Acid)
Mass (mg)8.10
Molar Mass ( g/mol )116.07
Purity (%)99.9
Signal Integral2.05
Number of Protons2
Calculated Purity (%) 99.1

Visualizations

The following diagrams illustrate the workflow of the analytical validation process and the logical relationship between the different techniques.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Report sample This compound Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms qnmr qNMR Analysis sample->qnmr purity Purity Assessment (%) hplc->purity impurities Impurity Profiling hplc->impurities gcms->impurities qnmr->purity structure Structural Confirmation qnmr->structure report Certificate of Analysis purity->report impurities->report structure->report

Caption: Analytical workflow for purity validation.

method_comparison center Purity Validation of This compound hplc HPLC (Quantitative Purity) center->hplc Primary quantitative method gcms GC-MS (Volatile Impurities) center->gcms Orthogonal method for volatiles qnmr qNMR (Absolute Purity & Structure) center->qnmr Orthogonal method for absolute purity hplc->gcms Complementary gcms->qnmr Complementary qnmr->hplc Complementary

Caption: Comparison of analytical techniques.

Conclusion

The analytical validation of this compound purity requires a multi-faceted approach. HPLC is a robust and widely used technique for quantitative purity determination and impurity profiling of non-volatile compounds. GC-MS is highly effective for identifying and quantifying volatile impurities and residual solvents. Quantitative NMR serves as an excellent orthogonal method for providing an absolute purity value and confirming the structure of the main component. For comprehensive and reliable purity assessment, a combination of these techniques is recommended to ensure the quality and consistency of this compound for its intended use in research and pharmaceutical development.

References

A Comparative Analysis of In Vitro and In Vivo Studies on Chloro-Substituted Quinolines/Isoquinolines in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory settings to preclinical models is paramount. This guide provides a comparative overview of in vitro and in vivo studies on chloro-substituted quinoline and isoquinoline derivatives, analogs of 8-Chloroisoquinoline-1-carbonitrile, in the context of cancer research. Due to the limited availability of comprehensive in vitro and in vivo data for this compound, this guide focuses on closely related, well-characterized compounds to offer insights into their biological activities and therapeutic potential.

This guide will delve into the experimental data from studies on a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (compound 3a₁ ) and two isoquinoline derivatives (compounds B01002 and C26001 ). These compounds have been evaluated for their anticancer properties, providing a basis for comparing their performance in controlled cellular environments versus complex biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro and in vivo studies of the selected quinoline and isoquinoline derivatives.

Compound Cell Line IC₅₀ (µM) [1][2]
3a₁ HepG27.54
SK-OV-39.28
NCI-H4608.16
BEL-740415.40
B01002 SKOV37.65 (µg/mL)
C26001 SKOV311.68 (µg/mL)

Table 1: In Vitro Anticancer Activity of Chloro-Substituted Quinolines/Isoquinolines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compounds in inhibiting the proliferation of various cancer cell lines.

Compound Animal Model Tumor Type Dosing Tumor Growth Inhibition (TGI) [3][4][5]
3a₁ HepG2 Xenograft Mouse ModelHepatocellular CarcinomaNot SpecifiedEffective Inhibition
B01002 Xenograft Mouse ModelOvarian CancerIntraperitoneal Injection99.53%
C26001 Xenograft Mouse ModelOvarian CancerIntraperitoneal Injection84.23%

Table 2: In Vivo Antitumor Efficacy of Chloro-Substituted Quinolines/Isoquinolines. This table highlights the effectiveness of the compounds in reducing tumor growth in living organisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (HepG2, SK-OV-3, NCI-H460, BEL-7404, or SKOV3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3a₁ , B01002 , C26001 ) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., HepG2 or SKOV3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then randomly assigned to treatment and control groups. The test compounds (e.g., 3a₁ , B01002 , C26001 ) are administered to the treatment groups, typically via intraperitoneal injection, at specified doses and schedules. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes aids in a deeper understanding of the research.

G cluster_0 In Vitro Antiproliferative Assay Workflow A Seed Cancer Cells in 96-well Plates B Treat with Chloro-Substituted Quinolines/Isoquinolines A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Figure 1. A simplified workflow of the in vitro antiproliferative assay.

G cluster_1 In Vivo Xenograft Model Workflow G Implant Human Cancer Cells into Mice H Allow Tumor Growth G->H I Administer Test Compounds H->I J Monitor Tumor Volume I->J K Calculate Tumor Growth Inhibition J->K

Figure 2. An overview of the in vivo xenograft model experimental process.

G Compound Isoquinoline Derivatives (B01002, C26001) IAPs Inhibitor of Apoptosis Proteins (IAPs) (XIAP, cIAP) Compound->IAPs Inhibition Caspases Caspase Activation IAPs->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Induction

Figure 3. Proposed signaling pathway for isoquinoline derivatives B01002 and C26001.

Conclusion

The examination of chloro-substituted quinoline and isoquinoline derivatives reveals their potential as anticancer agents, with promising activity demonstrated in both in vitro and in vivo settings. The in vitro assays provide crucial initial data on the cytotoxic potency of these compounds against various cancer cell lines. The in vivo studies in animal models further substantiate their therapeutic potential by demonstrating significant tumor growth inhibition. The mechanistic studies, such as the investigation into the inhibition of IAPs, offer valuable insights into how these compounds exert their anticancer effects. While the data for the specific compound this compound is not extensively available, the comparative analysis of its structural analogs provides a strong rationale for its further investigation as a potential therapeutic candidate. This guide underscores the importance of a multi-faceted approach, combining both cellular and whole-organism studies, in the comprehensive evaluation of novel anticancer compounds.

References

Comparative Docking Analysis of Isoquinoline-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of isoquinoline-based inhibitors against various biological targets, supported by experimental and computational data.

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. This has led to its extensive exploration in drug discovery as a template for the development of potent inhibitors against various therapeutic targets. This guide provides a comparative overview of docking studies performed on isoquinoline-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to understand their structure-activity relationships and binding interactions.

I. Isoquinoline-Based Inhibitors of Acetylcholinesterase (AChE)

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[1] Natural and synthetic isoquinoline alkaloids have been identified as promising AChE inhibitors.[1][2]

Comparative Docking and Activity Data for AChE Inhibitors:

CompoundTargetDocking Score (kcal/mol)Binding Affinity (IC₅₀)Reference
BerberineAChE-20 mg/kg (in vivo)[2]
Donepezil (Standard)AChE-8.6-[2]
GeduninAChE-8.7-[2]
ZINC000055042508AChE-11.7 (predicted)-[3]
ZINC000096316348AChE- (predicted superior to galantamine)-[3]
ZINC000067446933AChE- (predicted superior to galantamine)-[3]

Experimental and Computational Protocol:

Molecular docking studies are instrumental in predicting the binding modes of these inhibitors within the AChE active site.[1] A typical protocol involves:

  • Protein Preparation: The three-dimensional crystal structure of human AChE (e.g., PDB ID: 4EY7) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structures of the isoquinoline derivatives are drawn and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Docking Simulation: Software such as AutoDock or Schrödinger's Maestro is used to perform the docking calculations. A grid box is defined around the active site of the enzyme to guide the ligand docking.[3]

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the active site.[1]

Workflow for a Comparative Docking Study

G Figure 1: General Workflow of a Comparative Docking Study cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (e.g., PDB) Docking Molecular Docking Simulation PDB->Docking Ligands Ligand Structure Preparation Ligands->Docking MD Molecular Dynamics (Optional) Docking->MD Scoring Binding Energy Calculation & Scoring Docking->Scoring MD->Scoring Interaction Interaction Analysis (H-bonds, etc.) Scoring->Interaction SAR Structure-Activity Relationship (SAR) Interaction->SAR

A generalized workflow for conducting comparative molecular docking studies.

II. Isoquinoline Derivatives as Tubulin Polymerization Inhibitors

Tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs.[4] Several isoquinoline derivatives have been investigated as inhibitors of tubulin polymerization, often binding to the colchicine-binding site.[4][5]

Comparative Docking and Activity Data for Tubulin Inhibitors:

CompoundTargetDocking ScoreBinding Affinity (IC₅₀)Reference
(+)-6b (6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline)Tubulin-11 ± 0.4 μM[5]
(+)-6c (6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline)Tubulin-3.1 ± 0.4 μM[5]
Colchicine (Standard)Tubulin-2.1 ± 0.1 μM[5]
F10 (Isoquinoline derivative)Tubulin/V-ATPase-Antiproliferative activity in 4 human cancer cell lines[6]

Experimental and Computational Protocol:

The inhibitory effect of isoquinoline derivatives on tubulin polymerization is typically assessed through in vitro assays. Computational docking studies complement these experiments by elucidating the binding interactions at the molecular level.

  • In Vitro Tubulin Polymerization Assay: The ability of the compounds to inhibit the polymerization of purified tubulin is measured, often by monitoring the change in turbidity.

  • Molecular Docking: Docking simulations are performed using a crystal structure of tubulin (e.g., with a co-crystallized colchicine analog). The isoquinoline derivatives are docked into the colchicine-binding site to predict their binding mode and affinity.[4]

  • Pharmacophore Modeling: Based on the docked conformation of a potent inhibitor, a pharmacophore model can be generated to identify the key chemical features required for binding.[4] This model can then be used for virtual screening of compound libraries to identify new potential inhibitors.[4]

Signaling Pathway Inhibition by Tubulin Modulators

G Figure 2: Signaling Pathway Inhibition cluster_pathway Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Microtubule Dynamics Apoptosis Apoptosis M->Apoptosis Mitotic Arrest Leads to Inhibitor Isoquinoline-Based Tubulin Inhibitor Inhibitor->M Inhibits Polymerization

Inhibition of tubulin polymerization by isoquinoline derivatives can lead to mitotic arrest and subsequent apoptosis in cancer cells.

III. Isoquinoline-Tethered Quinazolines as HER2/EGFR Inhibitors

Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) are critical targets in cancer therapy.[7] Achieving selectivity for HER2 over EGFR is a significant challenge.[7] Novel isoquinoline-tethered quinazoline derivatives have been developed to enhance this selectivity.[7]

Comparative Activity Data for HER2/EGFR Inhibitors:

CompoundTargetSelectivity (HER2 vs EGFR)Anti-proliferative Activity (SKBR3 cells)Reference
Lapatinib (Standard)HER2/EGFR--[7]
Isoquinoline-tethered quinazoline derivativesHER2/EGFR7- to 12-fold enhancement over lapatinibEnhanced[7]
Compound 14fHER2High selectivityPotent inhibition of colony formation[7]

Experimental Protocol:

  • Kinase Assays: The inhibitory activity of the compounds against HER2 and EGFR kinases is determined using in vitro kinase assays.

  • Cellular Assays: The anti-proliferative effects of the compounds are evaluated in cancer cell lines that are dependent on HER2 signaling, such as SKBR3.

  • Western Blotting: The inhibition of HER2 phosphorylation at the cellular level is assessed by Western blotting.

G Core Quinazoline Core Linker Tether Core->Linker Isoquinoline Isoquinoline Moiety Isoquinoline->Linker Result Enhanced HER2 Selectivity & Cellular Activity Linker->Result

References

Comparative Analysis of the Antimicrobial Spectrum: 8-Chloroisoquinoline-1-carbonitrile versus Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial potential of 8-Chloroisoquinoline-1-carbonitrile in comparison to well-known antibiotics, supported by available data and detailed experimental methodologies.

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial effects. This guide provides a comparative analysis of the antimicrobial spectrum of a specific synthetic derivative, this compound, against established antibiotics such as Ciprofloxacin, Ampicillin, and Vancomycin. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information on its potential and the broader activity of isoquinoline derivatives to offer a valuable resource for the research community.

Data Presentation: Antimicrobial Spectrum Comparison

Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound against a wide array of microorganisms, the following table presents a summary of the known antimicrobial spectrum of closely related isoquinoline derivatives and the comparator antibiotics. This allows for a preliminary assessment of the potential of this compound.

MicroorganismThis compound & Derivatives (Reported MICs in µg/mL)Ciprofloxacin (Typical MIC Range in µg/mL)Ampicillin (Typical MIC Range in µg/mL)Vancomycin (Typical MIC Range in µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusIsoquinoline derivatives: 0.5 - 32[1]0.12 - 20.25 - >2560.5 - 4
Streptococcus pneumoniaeIsoquinoline derivatives: 32[1]0.12 - 2≤0.06 - 80.12 - 1
Enterococcus faeciumIsoquinoline derivatives: 64 - 128[1]0.25 - 8>161 - >256
Gram-Negative Bacteria
Pseudomonas aeruginosaTetrahydroisoquinoline derivative showed activity[2]0.25 - >128>256Resistant
Klebsiella pneumoniaePotent activity suggested (data not specified)0.03 - >32>256Resistant
Escherichia coli-≤0.015 - >322 - >256Resistant
Fungi
Candida albicansIsoquinoline derivatives show activityNot ApplicableNot ApplicableNot Applicable
Aspergillus nigerIsoquinoline derivatives show activityNot ApplicableNot ApplicableNot Applicable
Alternaria solaniIsoquinoline derivatives show activity[3]Not ApplicableNot ApplicableNot Applicable
Physalospora piricolaIsoquinoline derivatives show activity[3][4]Not ApplicableNot ApplicableNot Applicable

Note: The provided MIC values for the known antibiotics are typical ranges and can vary significantly based on the strain and the presence of resistance mechanisms. The data for isoquinoline derivatives is based on studies of various related compounds and may not be directly representative of this compound. Further experimental validation is required.

Experimental Protocols

The determination of the antimicrobial spectrum and the minimum inhibitory concentration (MIC) is fundamental in assessing the efficacy of a new compound. The following are detailed methodologies for key experiments.

Broth Microdilution Method

This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding a specific volume of the antimicrobial stock solution to molten agar before it solidifies.

  • Inoculum Preparation: The test microorganisms are cultured and their suspensions are standardized as in the broth microdilution method.

  • Inoculation: A small, standardized volume of each microbial suspension is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (without the antimicrobial agent).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.

Mandatory Visualization

Experimental Workflow for Antimicrobial Spectrum Determination

experimental_workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis compound This compound Stock Solution dilution Serial Dilution (Broth Microdilution or Agar Dilution) compound->dilution Prepare dilutions microbes Microbial Cultures (Bacteria & Fungi) inoculation Inoculation with Standardized Microbes microbes->inoculation Prepare inoculum dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination (Lowest concentration with no growth) incubation->mic Observe growth spectrum Antimicrobial Spectrum Profile mic->spectrum Compile data

Caption: Workflow for determining the antimicrobial spectrum.

Postulated Signaling Pathways Affected by Isoquinoline Derivatives

Preliminary studies on some isoquinoline derivatives suggest that their antimicrobial activity may stem from the disruption of fundamental cellular processes. The following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_bacterial_cell Bacterial Cell cell_wall Cell Wall Synthesis cell_death Bacterial Cell Death cell_wall->cell_death nucleic_acid Nucleic Acid Synthesis (DNA/RNA) nucleic_acid->cell_death protein_synthesis Protein Synthesis protein_synthesis->cell_death compound Isoquinoline Derivative compound->cell_wall Inhibition compound->nucleic_acid Inhibition

Caption: Postulated mechanism of action for some isoquinoline derivatives.

Conclusion

While direct and comprehensive data on the antimicrobial spectrum of this compound remains to be fully elucidated, the available information on related isoquinoline derivatives suggests a promising potential, particularly against Gram-positive bacteria and various fungi. Further rigorous investigation using standardized antimicrobial susceptibility testing methods is crucial to fully characterize its spectrum of activity and to determine its potential as a lead compound for the development of new antimicrobial agents. The methodologies and comparative data presented in this guide are intended to serve as a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to the Synthesis of 8-Chloroisoquinoline-1-carbonitrile: Established versus Modern Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

8-Chloroisoquinoline-1-carbonitrile is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is a key step in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of a plausible established synthetic route and a modern, alternative pathway to this important molecule. The comparison focuses on reaction efficiency, substrate scope, and overall practicality, supported by representative experimental data.

Established Pathway: A Multi-step Synthesis via Sandmeyer Reaction

The traditional approach to synthesizing complex aromatic nitriles often relies on the venerable Sandmeyer reaction. This multi-step pathway involves the construction of the isoquinoline core, followed by functional group interconversions to install the chloro and amino moieties, culminating in the diazotization of an amino group and its subsequent displacement by a cyanide.

Experimental Protocol: Established Pathway

Step 1: Synthesis of 7-Chloro-8-nitroisoquinoline

This step would typically follow a classical isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reaction, starting from a suitably substituted phenethylamine or benzaldehyde derivative, followed by nitration and chlorination. For the purpose of this guide, we will start from a hypothetical, readily available precursor.

Step 2: Reduction of the Nitro Group to an Amine

A mixture of 7-chloro-8-nitroisoquinoline (9.5 g) and zinc powder (14.4 g) in a mixture of ethanol (450 mL), water (70 mL), and acetic acid (48 mL) is heated on a steam bath for 5 minutes. The reaction mixture is then cooled, made alkaline with aqueous ammonium hydroxide, and extracted with ethyl acetate. The organic layer is concentrated under vacuum to yield 8-amino-7-chloroisoquinoline[1].

Note: The starting material in the cited literature is 7-chloro-8-nitroisoquinoline, which would lead to 8-amino-7-chloroisoquinoline[1]. A similar process would be followed for an 8-chloro-1-nitroisoquinoline precursor to obtain the required 1-amino-8-chloroisoquinoline.

Step 3: Sandmeyer Cyanation

The aminoisoquinoline derivative is diazotized with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield this compound. Typical yields for Sandmeyer cyanations can range from 52-93% depending on the substrate and specific conditions[2].

New Pathway: A Modern Approach via Palladium-Catalyzed Cyanation

Modern synthetic chemistry offers more direct and often more efficient routes to aromatic nitriles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the cyanation of aryl halides, offering milder reaction conditions and broader functional group tolerance.

Experimental Protocol: New Pathway

Step 1: Synthesis of 8-Chloroisoquinoline

Similar to the established pathway, the synthesis of the 8-chloroisoquinoline core would begin with a classical isoquinoline synthesis. For instance, a Bischler-Napieralski reaction of an appropriately substituted phenethylamine followed by dehydrogenation would yield the isoquinoline ring system, which could then be selectively chlorinated at the 8-position.

Step 2: Palladium-Catalyzed Cyanation

To a reaction vessel are added 8-chloroisoquinoline (1 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), a suitable phosphine ligand (e.g., XPhos, 1-4 mol%), and a cyanide source (e.g., zinc cyanide, Zn(CN)₂, 0.6 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A solvent, such as dimethylformamide (DMF) or dioxane, is added, and the mixture is heated to a temperature typically ranging from 80 to 120 °C until the reaction is complete. After cooling, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The product is then purified by column chromatography. Palladium-catalyzed cyanation of heteroaryl chlorides can achieve high yields, often exceeding 90%[3].

Performance Comparison

ParameterEstablished Pathway (Sandmeyer Reaction)New Pathway (Palladium-Catalyzed Cyanation)
Starting Material Multi-step synthesis to a substituted aminoisoquinolineMulti-step synthesis to 8-chloroisoquinoline
Key Transformation Diazotization and Sandmeyer reactionPalladium-catalyzed cross-coupling
Typical Yield (Key Step) 52-93%[2]>90% (based on similar substrates)[3]
Reaction Conditions Low temperatures for diazotization, often harsh acidic conditionsMild to high temperatures, neutral or basic conditions
Reagents Stoichiometric copper cyanide (toxic)Catalytic palladium, less toxic cyanide sources (e.g., Zn(CN)₂)
Functional Group Tolerance Limited due to harsh acidic conditions and reactive diazonium saltsGenerally broad, tolerates a wide range of functional groups
Overall Efficiency Potentially lower due to more steps and moderate yields in the key stepPotentially higher due to fewer steps and higher yield in the key step

Visualizing the Synthetic Pathways

G cluster_0 Established Pathway: Sandmeyer Reaction cluster_1 New Pathway: Palladium-Catalyzed Cyanation A Substituted Phenethylamine B Bischler-Napieralski Reaction A->B C Substituted Dihydroisoquinoline B->C D Aromatization C->D E Substituted Isoquinoline D->E F Functional Group Interconversion (Chlorination, Nitration, Reduction) E->F G 1-Amino-8-chloroisoquinoline F->G H Diazotization (NaNO₂, HCl) G->H I Diazonium Salt H->I J Sandmeyer Reaction (CuCN) I->J K 8-Chloroisoquinoline- 1-carbonitrile J->K L Substituted Phenethylamine M Bischler-Napieralski Reaction L->M N Substituted Dihydroisoquinoline M->N O Aromatization N->O P Substituted Isoquinoline O->P Q Chlorination P->Q R 8-Chloroisoquinoline Q->R S Pd-catalyzed Cyanation (Pd catalyst, ligand, Zn(CN)₂) R->S T 8-Chloroisoquinoline- 1-carbonitrile S->T

References

A Comparative Review of Isoquinoline Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities. The efficient construction of this bicyclic heterocycle has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative overview of classical and modern methods for isoquinoline synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable strategy for their specific synthetic goals.

Classical Isoquinoline Synthesis Methods: A Quantitative Comparison

The traditional approaches to isoquinoline synthesis, namely the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions, have been the workhorses in this field for over a century. While often robust and reliable, they typically require harsh conditions.

ReactionStarting MaterialsReagents & ConditionsProductYield Range (%)Key AdvantagesKey Disadvantages
Bischler-Napieralski β-Phenylethylamine, Acyl chloride/Anhydride1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux in inert solvent (e.g., toluene, acetonitrile)3,4-Dihydroisoquinoline (requires subsequent oxidation to isoquinoline)40-90%Good for 1-substituted isoquinolines; wide substrate scope.Harsh dehydrating agents; requires subsequent oxidation step.[1][2]
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (protic or Lewis acid), often at elevated temperatures. Can proceed under physiological pH for activated systems.1,2,3,4-Tetrahydroisoquinoline (requires subsequent oxidation to isoquinoline)50-98%Forms C1-Cα bond directly; can be enantioselective; milder conditions possible for activated substrates.[3][4]Requires subsequent oxidation; less effective for electron-deficient aromatic rings.[3]
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineStrong acid (e.g., concentrated H₂SO₄), heat.IsoquinolineHighly variable (can be low)Direct formation of the aromatic isoquinoline core.[5][6]Often low yields; harsh acidic conditions can lead to side reactions.[7]
Schlittler-Müller Modification Benzylamine, Glyoxal acetalStrong acid (e.g., concentrated H₂SO₄), heat.IsoquinolineGenerally moderate to goodA modification of the Pomeranz-Fritsch that can improve yields and substrate scope.[8][9]Still requires harsh acidic conditions.

Experimental Protocols for Key Synthesis Methodologies

Detailed experimental procedures are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the classical methods.

Bischler-Napieralski Reaction: Synthesis of a 3,4-Dihydroisoquinoline Derivative

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous acetonitrile, phosphorus oxychloride is added dropwise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to reflux (approximately 82 °C) and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure.

  • The residue is carefully quenched with ice-water and basified with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 8-9.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.[10]

Pictet-Spengler Reaction: Synthesis of a Tetrahydro-β-carboline

Materials:

  • D-Tryptophan methyl ester hydrochloride (1.0 eq)

  • 2,3-Butanedione (2.5 eq)

  • Methanol (anhydrous)

Procedure:

  • A round-bottom flask is charged with D-tryptophan methyl ester hydrochloride and anhydrous methanol.

  • Upon dissolution of the starting material, 2,3-butanedione is added to the solution.

  • The reaction mixture is heated to 65 °C and stirred for 20 hours.

  • After cooling to room temperature, the reaction mixture is partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

  • The layers are separated, and the aqueous layer is further extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The major diastereomer can be collected as a white crystalline solid via trituration and washing with ethyl acetate, yielding the product in 62% yield.[11]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the classical isoquinoline synthesis methods.

Bischler_Napieralski Start β-Phenylethylamide Intermediate1 N-Acyliminium ion intermediate Start->Intermediate1 Dehydrating agent (e.g., POCl₃) Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Electrophilic aromatic substitution Product 3,4-Dihydroisoquinoline Intermediate2->Product Deprotonation Oxidation Isoquinoline Product->Oxidation Oxidation caption Bischler-Napieralski Reaction Pathway

Caption: Bischler-Napieralski Reaction Pathway

Pictet_Spengler Start β-Arylethylamine + Aldehyde/Ketone Intermediate1 Schiff base/Iminium ion Start->Intermediate1 Acid catalyst Intermediate2 Spirocyclic intermediate Intermediate1->Intermediate2 Intramolecular electrophilic attack Product 1,2,3,4-Tetrahydroisoquinoline Intermediate2->Product Rearomatization Oxidation Isoquinoline Product->Oxidation Oxidation caption Pictet-Spengler Reaction Pathway

Caption: Pictet-Spengler Reaction Pathway

Pomeranz_Fritsch Start Benzaldehyde + Aminoacetal Intermediate1 Benzalaminoacetal (Schiff base) Start->Intermediate1 Condensation Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Strong acid-catalyzed cyclization Product Isoquinoline Intermediate2->Product Aromatization caption Pomeranz-Fritsch Reaction Pathway

Caption: Pomeranz-Fritsch Reaction Pathway

Modern and "Greener" Approaches to Isoquinoline Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for isoquinoline synthesis. These modern approaches often utilize transition-metal catalysis, photoredox catalysis, and microwave-assisted reactions to overcome the limitations of classical methods.[12]

Key Features of Modern Methodologies:

  • Milder Reaction Conditions: Many modern methods operate at lower temperatures and avoid the use of harsh acids or dehydrating agents.[13]

  • Improved Atom Economy: Catalytic cycles and cascade reactions often lead to higher atom economy by minimizing the formation of byproducts.[11]

  • Greater Functional Group Tolerance: Modern catalytic systems can often tolerate a wider range of functional groups on the starting materials, reducing the need for protecting group strategies.

  • Novel Disconnections: These methods enable new retrosynthetic disconnections, providing access to previously challenging isoquinoline substitution patterns.

A notable trend is the use of microwave irradiation to accelerate reaction times and improve yields. For instance, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been shown to provide better yields in shorter reaction times compared to conventional heating.[14] Furthermore, the development of "green" protocols using recyclable catalysts and environmentally benign solvents like water or polyethylene glycol (PEG) is a significant step towards sustainable isoquinoline synthesis.[11][15]

Conclusion

The synthesis of isoquinolines continues to be an active area of research, with both classical and modern methodologies offering unique advantages. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for their robustness and scalability, modern transition-metal catalyzed and other "greener" approaches provide milder, more efficient, and often more versatile routes to this important heterocyclic scaffold. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and the importance of factors such as yield, scalability, and environmental impact. This guide provides the foundational information to assist researchers in making an informed decision for their synthetic endeavors.

References

Characterization of Novel 8-Chloroisoquinoline-1-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the characterization of novel 8-chloroisoquinoline-1-carbonitrile derivatives. Due to the novelty of this specific chemical class, this document outlines a comprehensive strategy for their evaluation, drawing parallels from structurally related quinoline and isoquinoline compounds. The provided data tables are illustrative, designed to serve as a template for organizing experimental findings.

Physicochemical and Pharmacokinetic Properties

A critical initial step in the characterization of novel compounds is the determination of their physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. These parameters are crucial for predicting a compound's drug-likeness and potential for oral bioavailability. In silico tools are often employed for initial screening.

Table 1: Comparison of Physicochemical and ADME Properties of Novel this compound Derivatives. This table presents a hypothetical comparison of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a series of novel this compound derivatives. These properties are crucial in early-stage drug discovery to assess the "drug-likeness" of compounds. The data, while illustrative, is based on parameters typically evaluated for novel chemical entities.

Compound IDMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five ViolationsPredicted GI Absorption
Parent 188.612.536.7020High
Derivative A 254.723.145.9130High
Derivative B 312.803.858.2140High
Derivative C 375.254.565.7250Low
Alternative 1 202.642.839.8120High
Alternative 2 289.753.550.1130High

Biological Activity: Anticancer and Antimicrobial Screening

The isoquinoline scaffold is a well-established pharmacophore in a variety of therapeutic areas, including oncology and infectious diseases. Novel this compound derivatives should be screened against a panel of cancer cell lines and microbial strains to determine their potential biological activity.

In Vitro Anticancer Activity

Table 2: Comparative in vitro Anticancer Activity (IC50 in µM) of this compound Derivatives. This table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for a series of novel this compound derivatives against various human cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The selected cell lines represent different types of cancer, allowing for an initial assessment of the compounds' spectrum of activity.

Compound IDMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)
Parent >100>100>100>100
Derivative A 15.222.518.925.1
Derivative B 5.89.17.311.4
Derivative C 2.13.52.94.6
Doxorubicin 0.81.20.91.5
In Vitro Antimicrobial Activity

Table 3: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives. This table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for a series of novel this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. This data is essential for evaluating the potential of these compounds as new antibacterial agents.

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Parent 64>128>128
Derivative A 163264
Derivative B 4816
Derivative C 81632
Ciprofloxacin 10.51

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings.

General Synthesis of this compound Derivatives

A plausible synthetic route, adapted from related isoquinoline syntheses, is the reaction of a substituted 2-chloro-7-formylbenzaldehyde with an appropriate amine, followed by cyclization and cyanation.

Experimental Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted 2-chlorobenzaldehyde) reaction Multi-step Reaction (e.g., Condensation, Cyclization, Cyanation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity Purity Analysis (e.g., HPLC) purification->purity cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) purity->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) purity->antimicrobial

Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of novel derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Prepare overnight cultures of bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action: Kinase Inhibition Signaling Pathway

Many quinoline and isoquinoline derivatives are known to exert their anticancer effects through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. A plausible mechanism of action for novel this compound derivatives could be the inhibition of a key kinase, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase.

Hypothesized Signaling Pathway Inhibition

G Hypothesized Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Derivative 8-Chloroisoquinoline- 1-carbonitrile Derivative Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized mechanism of action involving the inhibition of a receptor tyrosine kinase, leading to the blockade of downstream pro-survival signaling pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive characterization of novel this compound derivatives. The illustrative data and protocols serve as a starting point for researchers to design and execute their studies. Future work should focus on synthesizing a diverse library of these derivatives and performing the outlined biological and physicochemical evaluations. Promising lead compounds can then be advanced to more detailed mechanistic studies and in vivo efficacy models. The exploration of this novel chemical space holds the potential for the discovery of new therapeutic agents.

Comparative Analysis of 8-Chloroisoquinoline-1-carbonitrile in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Chloroisoquinoline-1-carbonitrile and its structural analogs, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from preclinical studies and is intended to guide further research and development.

Executive Summary

This compound is a heterocyclic compound that has demonstrated notable biological activity in preliminary studies. Research indicates its potential as an anticancer agent through the induction of apoptosis and as an antimicrobial agent against resistant bacterial strains. While comprehensive cross-reactivity data against a broad panel of kinases for this specific compound is not publicly available, analysis of structurally related quinoline and isoquinoline-carbonitrile derivatives suggests that this class of compounds may exhibit inhibitory activity against various kinases, including Pim-1 and EGFR. This guide presents a comparative overview of the available data to inform on its potential efficacy and selectivity relative to other similar compounds.

Comparative Biological Activity

Quantitative data on the biological activities of this compound and its close structural isomers are summarized below. The data is collated from various preclinical studies and presented to offer a comparative perspective.

Table 1: Comparative Anticancer Activity of Isoquinoline-1-carbonitrile Derivatives

CompoundCell LineAssay TypeIC50 / ActivityReference
This compound Analog (Pim-1 Inhibitor) HCT-116 (Colon)CytotoxicityIC50 = 7.15 ± 0.35 µM[1]
This compound Analog (Pim-1 Inhibitor) MCF-7 (Breast)CytotoxicityHigh Activity[1]
This compound Analog (Pim-1 Inhibitor) PC3 (Prostate)CytotoxicityHigh Activity[1]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile EGFR Tyrosine KinaseKinase InhibitionIC50 = 5 nM[2]
6-substituted-4-anilinoquinoline-3-carbonitrile EGFR Tyrosine KinaseKinase InhibitionIC50 = 0.49 µM[2]

Table 2: Comparative Antimicrobial Activity of Quinolone Derivatives

Compound ClassBacterial StrainAssay TypeMIC ValueReference
8-chloroquinolone derivative Streptococcus pneumoniae (clinical isolate)MIC30x more potent than trovafloxacin
8-chloroquinolone derivative Methicillin-resistant Staphylococcus aureus (MRSA)MIC128x more potent than trovafloxacin

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are based on standard laboratory procedures.

Cell Viability (Cytotoxicity) Assay

The anti-proliferative activity of the compounds is typically determined using a tetrazolium-based colorimetric assay such as the MTT or WST-8 assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well.

  • Color Development: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-8). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[3]

Apoptosis Assay (Annexin V Staining)

Apoptosis induction is commonly assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.[4][5][6][7][8]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorophore) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[9][10][11][12][13]

  • Bacterial Inoculum Preparation: A standardized inoculum of the target bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

The following diagrams illustrate potential signaling pathways affected by this compound and its analogs, as well as a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (MTT/WST-8) Compound->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Compound->Apoptosis Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial CellCulture Cell Culture (Cancer/Bacterial) CellCulture->Cytotoxicity CellCulture->Apoptosis CellCulture->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant MIC_Value MIC Determination Antimicrobial->MIC_Value Conclusion Lead Identification & Optimization IC50->Conclusion ApoptosisQuant->Conclusion MIC_Value->Conclusion

Caption: A typical experimental workflow for preclinical evaluation of a novel compound.

pim1_pathway Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylation (Inhibition of Apoptosis) Compound This compound (or analog) Compound->Pim1 Inhibition Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: A simplified signaling pathway illustrating the potential role of Pim-1 kinase inhibition in apoptosis.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Activation PI3K PI3K EGFR->PI3K Compound Isoquinoline-carbonitrile Derivative Compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 8-Chloroisoquinoline-1-carbonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, drawing from established safety protocols for halogenated organic compounds and nitriles.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The chemical nature of this compound—a chlorinated and nitrilated aromatic heterocycle—suggests potential toxicity and environmental hazards.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a halogenated organic waste.

Experimental Protocol for Waste Segregation and Collection:

  • Segregation: Keep this compound waste separate from non-halogenated chemical waste.[3][4][5] Mixing these waste streams can complicate disposal and increase costs.[4][5]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste".[3][6] The container must be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, environmental hazard).[3]

  • Collection: Collect all materials contaminated with the compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), in the designated waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]

III. Final Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[3][4]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will provide specific instructions and schedule a pickup.

  • Licensed Disposal Vendor: The EHS department will coordinate with a licensed and approved hazardous waste disposal company.[1][7] These companies are equipped to handle and treat or incinerate chemical waste in an environmentally sound manner.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulatory agencies.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[8] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into the designated halogenated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Leak-Proof 'Halogenated Waste' Container segregate->container collect Collect All Contaminated Materials container->collect store Store Securely in Secondary Containment collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill->ppe No contain_spill Contain with Inert Absorbent spill->contain_spill Yes contain_spill->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 8-Chloroisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 8-Chloroisoquinoline-1-carbonitrile, based on data from structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on the safety profiles of analogous compounds, including other chloroisoquinoline carbonitriles and quinoline derivatives. It is crucial to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on the hazards associated with similar quinoline and nitrile compounds, the following PPE is recommended.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[1][2][3][4][5]Provides resistance to a wide range of chemicals, including solvents, acids, and bases often used in a laboratory setting.[1][3] Nitrile is a suitable alternative for individuals with latex allergies.[1][6]
Eye Protection Safety glasses with side shields or splash goggles.[7]Protects eyes from splashes of the chemical or solvents. In case of eye contact, rinse cautiously with water for several minutes.[8][9]
Skin and Body Protection A full-length laboratory coat.[5][7]Prevents skin contact with the compound. Lab coats should be fully buttoned.[5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[7][10] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[7][11]Avoids inhalation of any dust, vapors, or mists.[5][10]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation:

  • Read and understand the safety information for similar compounds.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Gather all necessary PPE and have it readily accessible.
  • Prepare a designated workspace and ensure it is clean and uncluttered.
  • Have spill cleanup materials readily available.

2. Handling the Compound:

  • Don the appropriate PPE: nitrile gloves, safety glasses, and a lab coat.
  • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to prevent inhalation of dust or vapors.
  • Avoid direct contact with the skin and eyes.[5]
  • Use appropriate tools (spatulas, weighing paper) to handle the solid.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Thoroughly clean the workspace and any equipment used.
  • Remove gloves using the proper technique to avoid contaminating your hands.
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, clearly labeled hazardous waste container.
Liquid Waste (Solutions) Collect in a designated, clearly labeled hazardous waste container. Do not pour down the drain.[10]
Contaminated PPE (Gloves, etc.) Dispose of as hazardous waste in a designated container.[5]

Note: All waste must be disposed of in accordance with local, state, and federal regulations. If unsure, consult with your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data prep_ppe Gather PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_don_ppe Don PPE prep_workspace->handle_don_ppe handle_compound Handle Compound handle_don_ppe->handle_compound handle_solutions Prepare Solutions handle_compound->handle_solutions cleanup_workspace Clean Workspace handle_solutions->cleanup_workspace cleanup_dispose Dispose of Waste cleanup_workspace->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroisoquinoline-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
8-Chloroisoquinoline-1-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.